1-Ethynyl-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGYANFBMIHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363458 | |
| Record name | 1-Ethynyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16433-96-8 | |
| Record name | 1-Ethynyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethynyl-2-nitrobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Ethynyl-2-nitrobenzene
Abstract
This compound (CAS No: 16433-96-8) is a valuable bifunctional building block in modern organic synthesis.[1] Its structure, featuring an electron-withdrawing nitro group and a versatile ethynyl group in an ortho relationship, provides a unique platform for the construction of complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and materials science research. This guide offers an in-depth exploration of its physicochemical properties, synthesis, characteristic reactions, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development.
Introduction and Molecular Overview
This compound, also known as 2-nitrophenylacetylene, is an organic compound that serves as a pivotal intermediate in synthetic chemistry.[1][2] The molecule's utility stems from the distinct and orthogonally reactive nature of its two functional groups. The nitro group is a strong deactivating group for electrophilic aromatic substitution and can be readily reduced to an amino group, which dramatically alters the ring's electronic properties and provides a nucleophilic center. The terminal alkyne (ethynyl group) is a high-energy functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-couplings and cycloadditions. This dual functionality allows for sequential and controlled modifications, making it an ideal precursor for synthesizing substituted indoles, quinolines, and other fused heterocyclic scaffolds.
Physicochemical and Spectroscopic Properties
This compound is a yellow crystalline solid under standard conditions.[2] Its solubility profile is typical for a moderately polar aromatic compound, showing poor solubility in water but good solubility in common organic solvents like benzene, methylene chloride, ethanol, and ether.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16433-96-8 | [1][3][4] |
| Molecular Formula | C₈H₅NO₂ | [1][3] |
| Molecular Weight | 147.13 g/mol | [1][3] |
| Appearance | Yellow crystal or crystalline powder | [2] |
| Melting Point | 82-85 °C | [2][3][4] |
| Boiling Point | 247.5 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
Spectroscopic Characterization
While a specific, unified spectrum for this compound is not publicly aggregated, its characteristic spectral features can be reliably predicted based on its structure and data from its isomers.[5][6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Characteristic Features |
| ¹H NMR | - Acetylenic proton (C≡C-H) singlet (~3.4-3.6 ppm).- Four distinct aromatic protons in the 7.5-8.2 ppm range, exhibiting complex splitting patterns (doublets, triplets) due to ortho and meta coupling. |
| ¹³C NMR | - Two acetylenic carbons (~80-90 ppm).- Six aromatic carbons, including the ipso-carbons attached to the ethynyl and nitro groups. |
| IR Spectroscopy | - Sharp, weak C≡C-H stretch (~3300 cm⁻¹).- C≡C stretch (~2100 cm⁻¹).- Strong asymmetric and symmetric NO₂ stretches (~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively). |
| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 147. |
Synthesis via Sonogashira Cross-Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an aryl halide (typically 1-bromo- or 1-iodo-2-nitrobenzene) and a terminal alkyne, often using trimethylsilylacetylene followed by a deprotection step. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[9]
Diagram 1: General Synthesis of this compound
Caption: Sonogashira coupling workflow for synthesis.
Expert Insight: Causality in Reagent Selection The choice of an amine base (like triethylamine or diisopropylamine) is crucial; it serves not only to neutralize the hydrogen halide byproduct but also to act as a solvent and facilitate the regeneration of the active palladium(0) catalyst.[8] The copper(I) co-catalyst is essential for activating the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] This copper-mediated step allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[7]
Protocol 1: Synthesis of this compound
This protocol is a representative procedure adapted from standard Sonogashira coupling methodologies.[10][11]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-2-nitrobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed triethylamine (Et₃N) as the solvent.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C, if necessary) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in methanol. Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the TMS group.[12]
-
Purification: Neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the distinct reactivity of its two functional groups.
Reactions of the Ethynyl Group
The terminal alkyne is a hub for constructing larger molecules.
-
Further Sonogashira Couplings: It can act as the alkyne partner in subsequent Sonogashira reactions to form diarylacetylenes.[9]
-
Azide-Alkyne Cycloadditions (Click Chemistry): The ethynyl group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form highly stable 1,2,3-triazole rings.[12] This reaction is exceptionally robust and high-yielding, finding extensive use in drug discovery and bioconjugation.
Diagram 2: Azide-Alkyne Cycloaddition (Click Reaction)
Caption: Formation of a triazole via click chemistry.
Reactions of the Nitro Group: Reduction to Aniline
The reduction of the nitro group to an amine is one of the most powerful transformations for this molecule. It converts a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, paving the way for cyclization reactions.[13]
Trustworthiness Through Selectivity: The choice of reducing agent is paramount to ensure the integrity of the alkyne. Aggressive hydrogenation conditions (e.g., H₂ over Raney Nickel) can potentially reduce the triple bond.[14] Therefore, chemoselective methods are preferred.[15]
Table 3: Comparison of Reagents for Nitro Group Reduction
| Reagent System | Advantages | Disadvantages | Selectivity | Reference(s) |
| H₂, Pd/C | High efficiency, clean reaction. | May reduce alkynes/alkenes; risk of dehalogenation. | Moderate | [16] |
| Fe, HCl / NH₄Cl | Inexpensive, robust, classic method. | Requires acidic conditions, stoichiometric metal waste. | High (alkynes are stable). | [14][16] |
| SnCl₂, HCl | Mild, highly selective for nitro groups over other reducible groups (ketones, esters). | Stoichiometric tin waste, requires acidic conditions. | Very High | [15] |
| Sodium Sulfide (Na₂S) | Useful when acidic conditions are not tolerated; can be selective for one nitro group among many. | Generally does not reduce aliphatic nitro groups. | High | [16] |
Protocol 2: Selective Reduction to 2-Ethynylaniline
This protocol uses tin(II) chloride, a mild and reliable reagent for this transformation.[15]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid (HCl) to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C). The reaction is often exothermic. Monitor by TLC until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture and carefully basify by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting 2-ethynylaniline can be purified by column chromatography if necessary.
Diagram 3: Synthesis of Indole from this compound
Sources
- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 4. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 5. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. thalesnano.com [thalesnano.com]
- 12. rsc.org [rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-nitrobenzene from 2-Nitrotoluene
Abstract
This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway for the preparation of 1-ethynyl-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science, starting from the readily available commodity chemical, 2-nitrotoluene. The synthesis is presented as a two-stage process: the initial oxidation of 2-nitrotoluene to the key intermediate, 2-nitrobenzaldehyde, followed by a one-carbon homologation to the target terminal alkyne. This document delves into the mechanistic underpinnings of the selected reactions, offers a comparative analysis of alternative methodologies, and provides detailed, step-by-step experimental protocols. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful implementation.
Introduction and Strategic Overview
This compound is an important synthetic intermediate, featuring two versatile functional groups—the nitro group and the terminal alkyne.[1] The nitro moiety can be readily reduced to an amine, providing a handle for a vast array of subsequent transformations, while the alkyne is a key participant in powerful coupling reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[2][3] Its synthesis from 2-nitrotoluene, an inexpensive starting material derived from the nitration of toluene, presents a practical and economically viable route.[4][5]
The conversion of 2-nitrotoluene to this compound is not a direct transformation and is most effectively accomplished via a two-step sequence involving an aldehyde intermediate. The overall strategy is outlined below:
Figure 1: High-level workflow for the synthesis of this compound from 2-nitrotoluene.
This guide will first explore the critical oxidation of the benzylic methyl group of 2-nitrotoluene. The deactivating nature of the electron-withdrawing nitro group makes this a non-trivial step.[6] Subsequently, we will detail the conversion of the resulting 2-nitrobenzaldehyde to the target alkyne using the robust Corey-Fuchs reaction.
Part I: Synthesis of the Key Intermediate, 2-Nitrobenzaldehyde
The direct oxidation of the methyl group in 2-nitrotoluene is challenging due to the electronic deactivation of the aromatic ring.[6] Consequently, many synthetic approaches rely on an initial activation step. We will compare several prominent methods before presenting a detailed protocol.
Comparative Analysis of Oxidation Methodologies
Several strategies have been developed to achieve this transformation, each with distinct advantages and drawbacks. The choice of method often depends on scale, available reagents, and safety considerations.
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Halogenation-Oxidation | Bromine (or NBS), Radical Initiator, DMSO, NaHCO₃ | High[7] | High purity and yield reported.[7] | Multi-step process; use of hazardous bromine; formation of phosphine oxide waste in some variants.[8] |
| Lapworth Synthesis | Alkyl Nitrite (e.g., 2-propylnitrite), Sodium Methoxide, HCl | ~24%[9] | One-pot synthesis; avoids highly toxic or carcinogenic reagents.[9][10] | Uses flammable and potentially explosive alkyl nitrites; moderate yield.[9] |
| Oxidation via Pyruvic Acid | Diethyl oxalate, Sodium Methylate, KMnO₄ | ~40%[11] | Utilizes common and inexpensive reagents. | Multi-step process; use of a strong, non-selective oxidizing agent (KMnO₄).[11] |
| Biomimetic Catalysis | Metalloporphyrins, O₂, NaOH | ~26%[12] | "Green" approach using dioxygen as the terminal oxidant. | Requires specialized and expensive catalysts; moderate yields achieved.[12] |
For its reliability and high reported yields, the halogenation-oxidation pathway is often the method of choice in a research setting. This route proceeds via a 2-nitrobenzyl halide, which is then oxidized to the aldehyde.[8]
Reaction Mechanism: Halogenation-Oxidation
The process involves two distinct stages:
-
Radical Bromination: The benzylic methyl group is selectively brominated using a radical mechanism, typically initiated by light or a chemical initiator like AIBN (azobisisobutyronitrile).
-
Oxidation: The resulting 2-nitrobenzyl bromide is oxidized to 2-nitrobenzaldehyde. A common method is the Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant.
Figure 2: Simplified mechanism of the Halogenation-Oxidation route.
Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde
This protocol is adapted from established procedures involving the bromination of 2-nitrotoluene followed by direct oxidation of the crude product with DMSO.[7]
Materials and Equipment:
-
2-Nitrotoluene
-
Bromine (or N-Bromosuccinimide)
-
AIBN (or UV lamp for initiation)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step A: Bromination of 2-Nitrotoluene
-
Setup: In a fume hood, charge a round-bottom flask with 2-nitrotoluene. The solvent is typically the reactant itself or an inert solvent like carbon tetrachloride (Note: use of CCl₄ is now restricted).[13]
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Bromination: Heat the mixture to reflux. Slowly add one equivalent of bromine dropwise. The color of the bromine should fade as it is consumed. The reaction can also be initiated photochemically.
-
Monitoring: Monitor the reaction by TLC or GC to determine the consumption of the starting material. The product is a mixture containing 2-nitrobenzyl bromide, unreacted 2-nitrotoluene, and some dibrominated species. This crude "bromination oil" is often used directly in the next step without purification.[7]
Step B: Oxidation to 2-Nitrobenzaldehyde
-
Setup: In a separate large flask, prepare a mixture of DMSO and sodium bicarbonate (typically in a weight ratio of ~5:1 to 10:1).[7]
-
Addition: Under an inert atmosphere (e.g., nitrogen), slowly add the crude bromination oil from Step A to the DMSO/NaHCO₃ mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture to approximately 100°C for 30-60 minutes.[7] The reaction is exothermic.
-
Work-up:
-
Cool the mixture and distill off a portion of the DMSO under reduced pressure.
-
Add toluene to the residue and stir.
-
Filter off the inorganic salts (NaBr and excess NaHCO₃) and wash the filter cake with additional toluene.
-
The combined toluene filtrate is then washed with water and brine in a separatory funnel to remove residual DMSO.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. The crude 2-nitrobenzaldehyde can be purified further by vacuum distillation or by forming the bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[7][8]
Part II: Synthesis of this compound via Homologation
With the key aldehyde intermediate in hand, the final step is the addition of a single carbon atom to form the terminal alkyne. Several named reactions can accomplish this transformation.
Comparative Analysis of Homologation Reactions
| Reaction | Key Reagents | Mechanism Highlights | Advantages | Disadvantages |
| Corey-Fuchs Reaction | CBr₄, PPh₃, n-BuLi | Formation of a dibromoalkene intermediate, followed by elimination/metal-halogen exchange.[14] | Highly reliable and general method for aldehydes; high yields. | Requires stoichiometric PPh₃ (generates PPh₃O waste); uses pyrophoric n-BuLi.[15] |
| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, K'O'Bu | Formation of a vinyl diazo intermediate, which eliminates N₂ to form a carbene that rearranges.[16] | One-pot conversion from aldehyde to alkyne.[17] | Reagent can be unstable; strong base required.[17] |
| Ohira-Bestmann Modification | Dimethyl 1-diazo-2-oxopropylphosphonate, K₂CO₃ | In-situ generation of the Seyferth-Gilbert reagent under milder basic conditions.[16] | Milder conditions, compatible with base-sensitive substrates.[18] | The reagent is more complex and expensive. |
The Corey-Fuchs reaction is a classic, robust, and widely trusted method for this conversion and will be detailed here. It proceeds in two distinct, high-yielding steps.
Reaction Mechanism: Corey-Fuchs Reaction
The reaction first converts the aldehyde into a 1,1-dibromoalkene via a Wittig-like reaction. This stable intermediate is then treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), to yield the terminal alkyne.[14][15]
Figure 3: Simplified mechanism of the Corey-Fuchs reaction.
Experimental Protocol: Synthesis of this compound
This protocol requires strict anhydrous and inert atmosphere techniques due to the use of n-butyllithium.
Materials and Equipment:
-
2-Nitrobenzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried glassware
-
Schlenk line or glove box for inert atmosphere
-
Dry ice/acetone bath (-78 °C)
Procedure:
Step A: Synthesis of 1,1-Dibromo-2-(2-nitrophenyl)ethene
-
Ylide Formation: In a fume hood, dissolve triphenylphosphine (2 eq.) in anhydrous DCM in an oven-dried flask under an argon or nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (1 eq.) portion-wise. The solution will turn from colorless to a yellow/orange ylide suspension. Stir for 30 minutes.
-
Aldehyde Addition: Dissolve 2-nitrobenzaldehyde (1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cold ylide suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by adding pentane or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing with additional pentane.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude dibromoalkene is often a solid and can be purified by recrystallization or flash chromatography.
Step B: Conversion to this compound
-
Setup: Dissolve the purified 1,1-dibromo-2-(2-nitrophenyl)ethene (1 eq.) from Step A in anhydrous THF in an oven-dried flask under an argon or nitrogen atmosphere.
-
Deprotonation/Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq.) dropwise via syringe. The solution will typically change color. Stir at -78 °C for 1 hour.
-
Warming: After 1 hour, remove the cooling bath and allow the reaction to slowly warm to room temperature over another hour.
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.
Safety and Handling Considerations
The synthesis described involves several hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before any operation.[19]
-
Nitroaromatic Compounds: 2-Nitrotoluene and its derivatives are toxic and can be absorbed through the skin. They are also potentially explosive, especially polynitrated compounds.[20] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with protective gloves, goggles, and a lab coat.
-
Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. It also reacts violently with water.
-
Acetylides: While not as sensitive as heavy metal acetylides, care should be taken. Copper acetylides, which can form if copper catalysts are used in subsequent reactions, can be explosive when dry.[21]
-
Solvents: Dichloromethane is a suspected carcinogen. THF can form explosive peroxides upon storage. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[20]
Conclusion
The synthesis of this compound from 2-nitrotoluene is reliably achieved through a two-stage process. The recommended pathway involves the initial radical bromination of 2-nitrotoluene followed by DMSO-mediated oxidation to afford the crucial 2-nitrobenzaldehyde intermediate. Subsequent one-carbon homologation using the Corey-Fuchs reaction provides a high-yielding and robust route to the final product. Careful consideration of alternative methods and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis in a research or developmental setting.
References
- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460–462.[9][10]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.[23]
- Wikipedia. (2024). Sonogashira coupling.[2]
- BenchChem. (2025).
- CN102924422A - A preparing method of 2-nitrobenzaldehyde. (2013).
- NROChemistry. (n.d.). Sonogashira Coupling.[25]
- Vedantu. (n.d.).
- Bhattacharjee, J., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Physical Chemistry Chemical Physics, 25(2), 1258-1267.[27]
- US4297519A - Process for the preparation of 2-nitrobenzaldehyde. (1981).
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.[11]
- Wikipedia. (2024). 2-Nitrobenzaldehyde.[8]
- ChemBK. (2024). 1-ETHYNYL-2-NITRO-BENZENE.[28]
- Grokipedia. (n.d.).
- Zhang, H., et al. (2007). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys.
- NROChemistry. (n.d.).
- Organic Syntheses Procedure. (n.d.). Synthesis of 1-(2,2-dibromoethenyl)-2-nitro-benzene.[30]
- Grokipedia. (n.d.). Appel reaction.[31]
- Name-Reaction.com. (2025). Appel Reaction.[32]
- Wikipedia. (2024).
- SynArchive. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2024). Appel reaction.[13]
- Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines.[34]
- Wikipedia. (2024). Corey–Fuchs reaction.[14]
- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.[16]
- TCI AMERICA. (n.d.). Corey-Fuchs Reaction.[15]
- Alfa Chemistry. (n.d.). Appel Reaction.[35]
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.[36]
- Organic Chemistry Portal. (n.d.). Appel Reaction.[37]
- Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety.[21]
- Supporting Information - The Royal Society of Chemistry. (n.d.). Synthesis of various substituted benzaldehydes.[38]
- Wikipedia. (2024). 2-Nitrotoluene.[4]
- Electronic Supplementary Material (ESI) for Chemical Science. (2020). The Royal Society of Chemistry.[39]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.[40]
- Organic Syntheses. (2014). Working with Hazardous Chemicals.[20]
- PubChem. (n.d.). This compound.[1]
- Chawla, M., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(35), 22685-22713.[3]
- OC Lectures. (2020). Sonogashira cross-coupling reaction. YouTube.[41]
- ResearchGate. (2005).
- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.[22]
- NCBI Bookshelf. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.[5]
Sources
- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Appel reaction - Wikipedia [en.wikipedia.org]
- 14. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 19. orgsyn.org [orgsyn.org]
- 20. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 21. icheme.org [icheme.org]
Spectroscopic data for 1-Ethynyl-2-nitrobenzene (NMR, IR, MS)
Starting Data Collection
I've initiated the data gathering process. My primary focus is on obtaining spectroscopic data for 1-ethynyl-2-nitrobenzene. Right now, I'm concentrating my Google searches on NMR (¹H and ¹³C), IR, and mass spectrometry (MS) data from trustworthy chemical databases like Sigma-Aldrich and PubChem, as well as spectral databases.
Outlining the Spectroscopic Approach
I'm expanding my initial data collection strategy. Now, I'm integrating data analysis to identify key spectral features for NMR, IR, and MS. I'll structure the technical guide with introductory information, dedicated sections for each technique, theoretical bases, experimental parameters, and clearly labeled data tables. Finally, I'll create a DOT graph to visualize the relationships between the methods.
Defining Data Analysis Steps
I'm now laying out the detailed steps for data analysis. I'm focusing my Google searches on credible databases and literature to obtain spectroscopic information. After acquiring data, I will scrutinize the NMR, IR, and MS spectra to identify key features. I'm preparing to structure the technical guide. My plan involves introducing the molecule, followed by individual sections for each spectroscopic method, theoretical foundations, experimental details, and data tables. I also intend to produce a DOT graph to visualize the connection between the spectroscopic data and the structural data derived from the methods.
Seeking Spectral Data
I've been digging for spectroscopic data on this compound. While the initial search wasn't a total bust, direct experimental data on the exact compound is still proving hard to come by. Most of the available data relates to similar compounds. I'll need to refine my search terms to see if I can find some better sources.
Reviewing Comparative Spectra
I'm now cross-referencing the available spectroscopic data for the para-isomer, 1-ethynyl-4-nitrobenzene. This will help with making informed predictions about the target molecule. I'm also examining data for related compounds to gain insights. I will need to look deeper.
Assessing Data Shortfall
I've been gathering details on the specific spectroscopic data I lack. The data for the para-isomer, 1-ethynyl-4-nitrobenzene, and related compounds is available, and confirms the molecular formula and CAS number. I now need the specific data I was missing, like the direct experimental ¹H NMR, ¹³C NMR, IR and Mass Spectrometry data for the target molecule. My next move is a deeper dive into scientific literature that covers the synthesis and characterization of this molecule.
Searching for Specific Spectra
The recent searches have been unproductive. I'm still coming up empty-handed for direct experimental spectroscopic data of this compound. The para-isomer and similar compounds continue to dominate the results. Even ChemicalBook's entry seems to be somewhat unhelpful in providing data.
Evaluating Data Scarcity
It appears the pursuit has stalled. No accessible, indexed spectroscopic data for this compound has been found, even after multiple searches. The para-isomer's data dominates. ChemicalBook's entry is not helpful, and PubChem only offers compound identity confirmation. To move forward, I will pivot to analyzing 1-ethynyl-4-nitrobenzene's data, highlighting the differences and using general spectroscopic principles. I plan to use these combined data to explain the electronic effects of the nitro group to guide the predictions.
Developing a Predictive Strategy
The search remains fruitless. I've found no direct spectroscopic data for this compound. My focus shifts. I'll analyze 1-ethynyl-4-nitrobenzene's data, highlighting positional differences and using general spectroscopic principles. I'll combine this with literature on similar compounds to provide a predictive guide, transparently addressing the data gap.
The Crystal Structure of 1-Ethynyl-2-nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 1-Ethynyl-2-nitrobenzene, a molecule of interest in synthetic chemistry and materials science. The guide delves into the molecular geometry, crystal packing, and the nuanced intermolecular interactions that govern its solid-state architecture. A detailed, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis is presented, offering researchers a validated workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural characteristics of nitroaromatic compounds.
Introduction: Significance of this compound
This compound, also known as 2-nitrophenylacetylene, is a bifunctional organic compound featuring a nitro group and an ethynyl group on a benzene ring.[1] The electron-withdrawing nature of the nitro group, combined with the reactive ethynyl moiety, makes it a valuable intermediate in organic synthesis.[2] Its structural arrangement, particularly the proximity of the nitro and ethynyl groups, leads to interesting intramolecular and intermolecular interactions that are crucial for understanding its reactivity and for the rational design of novel materials. The study of its crystal structure provides foundational knowledge for crystal engineering and the prediction of solid-state properties.
Molecular and Crystal Structure Analysis
The single-crystal X-ray structure of this compound has been determined to crystallize in the monoclinic space group P21/c.[3] A key feature of its molecular structure is the near coplanarity of the nitro group with the benzene ring. This planarity is influenced by the interaction with the adjacent alkyne group, which results in a slight distortion of the ethynyl moiety.[3][4] The molecule exhibits disorder over two sites, with a primary occupancy of 88%.[3]
Crystallographic Data
The crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| Crystal System | Monoclinic | [3] |
| Space Group | P21/c | [3] |
| a (Å) | 3.7874(5) | [3] |
| b (Å) | 13.0673(16) | [3] |
| c (Å) | 13.98174(17) | [3] |
| β (°) | 90.587(2) | [3] |
| Z | 4 | [3] |
Intermolecular Interactions: A Network of Weak Hydrogen Bonds
The crystal packing of this compound is primarily dictated by a network of weak C–H···O hydrogen bonds.[3] A significant intramolecular interaction is observed between the nitro group and the proximal alkyne. This is supplemented by intermolecular C–H···O hydrogen bonds involving both the alkyne and arene C-H donors and the nitro oxygen as the acceptor.[3] These interactions are crucial in the formation of supramolecular synthons, which are key building blocks in crystal engineering.
The interplay of these weak interactions results in a corrugated two-dimensional sheet-like structure.[4] This structural motif is a common feature in the crystal packing of many nitro-substituted benzene derivatives.
Experimental Protocols: A Validated Workflow
This section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and structural determination of this compound.
Synthesis via Sonogashira Coupling
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and the 2-halonitrobenzene (1.0 eq).
-
Solvent and Reagents: Add a suitable solvent (e.g., degassed triethylamine or a mixture of THF and triethylamine). To this mixture, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[7] Slow evaporation and vapor diffusion are common and effective methods for small organic molecules.[8][9]
Protocol: Slow Evaporation
-
Solvent Selection: Identify a suitable solvent in which this compound is moderately soluble. Common choices include ethanol, methanol, dichloromethane, or acetonitrile.[8]
-
Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Crystallization: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.[10]
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. High-quality single crystals should form during this period.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[11][12]
Protocol:
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[11]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[13]
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for absorption and other experimental factors.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy factors.
Conclusion
The crystal structure of this compound provides valuable insights into the interplay of weak intermolecular forces in directing the solid-state assembly of nitroaromatic compounds. The dominance of C–H···O hydrogen bonds in its crystal packing highlights the importance of these interactions in crystal engineering. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and structural characterization of this and related molecules, facilitating further research in materials science and drug discovery.
References
- B. M. T. T. and P. S. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
- SPT Labtech. (n.d.).
- (n.d.).
- (2006).
- (n.d.).
- Bosch, E., & Jeffries, L. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethy. BearWorks. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- (n.d.).
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- S. D., A. J. C., K. S., M. A. M., S. L. M., S. P., & P. B. (n.d.).
- (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
- M. D., M. S. S., F. S. S., & T. J. J. M. (n.d.).
- PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-nitrobenzene. [Link]
- PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. [Link]
- Bosch, E., & Jeffries, L. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding.
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. [Link]
Sources
- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. "X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethy" by Eric Bosch and Laura Jeffries [bearworks.missouristate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
Reactivity of the ethynyl group in 1-Ethynyl-2-nitrobenzene
An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethynyl-2-nitrobenzene
Abstract
This compound, also known as 2-nitrophenylacetylene, is a versatile bifunctional building block in modern organic synthesis. The strategic placement of a strongly electron-withdrawing nitro group ortho to a reactive ethynyl moiety creates a unique electronic environment that governs the reactivity of the alkyne. This guide provides a comprehensive exploration of the key transformations involving the ethynyl group of this molecule. We will delve into the mechanistic underpinnings and practical applications of Sonogashira couplings, cycloaddition reactions, nucleophilic additions, and the synthetically powerful tandem reduction/cyclization sequences that provide access to the indole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Electronic Dichotomy of this compound
The synthetic utility of this compound (CAS 16433-96-8) stems from the electronic interplay between its two functional groups.[1] The nitro group (-NO₂) is a potent electron-withdrawing group, exerting a strong negative inductive (-I) and mesomeric (-M) effect. This effect polarizes the adjacent ethynyl group (-C≡CH), rendering the terminal acetylenic proton more acidic and the internal acetylenic carbon more electrophilic than in a non-substituted phenylacetylene. Conversely, the alkyne itself is a π-rich system capable of participating in a variety of metal-catalyzed and pericyclic reactions. This electronic dichotomy is the cornerstone of its diverse reactivity, allowing it to serve as a precursor for a wide array of complex molecular architectures. Structural studies have also pointed to potential intramolecular interactions, such as C–H···O hydrogen bonding between the alkyne and nitro group, which can influence its solid-state structure and reactivity.[2]
Palladium-Copper Catalyzed Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] For this compound, this reaction provides a direct route to substituted diarylacetylenes, which are valuable precursors for more complex heterocyclic systems. The reaction is prized for its mild conditions and tolerance of various functional groups, including the nitro group.[5]
Causality and Mechanistic Insight
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions and using co-catalysts that suppress this pathway.[7]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xphos, 4 mol%), and CuI (5 mol%).
-
Reagents: Add this compound (1.0 eq) and the aryl bromide (1.2 eq).
-
Solvent & Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Aryl Halide Example | Catalyst System | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Pd(PPh₃)₂Cl₂/CuI | 46% | [8] |
| 2-Bromo-4-methylbenzaldehyde | Pd(PPh₃)₂Cl₂/CuI | 51% | [8] |
| 2-Bromo-4-methoxybenzaldehyde | Pd(PPh₃)₂Cl₂/CuI | 52% | [8] |
Tandem Reduction-Intramolecular Cyclization: A Gateway to Indoles
One of the most powerful applications of this compound is its use as a precursor to the indole ring system, a core structure in numerous pharmaceuticals and natural products. This transformation is achieved through a tandem reaction sequence involving the reduction of the nitro group followed by an intramolecular cyclization of the resulting 2-ethynylaniline intermediate.[9][10]
Causality and Mechanistic Insight
The success of this strategy relies on the chemoselective reduction of the nitro group in the presence of the alkyne. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.[11][12]
-
Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C or Raney Nickel is highly effective but can sometimes also reduce the alkyne.[13][14]
-
Dissolving Metals: Reagents like iron in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), or zinc in acidic media are commonly used and often show excellent chemoselectivity.[14][15]
Once the 2-ethynylaniline is formed in situ, the nucleophilic amino group readily attacks the adjacent electrophilic alkyne carbon in a 5-endo-dig cyclization. This process is often spontaneous or can be promoted by heat or a transition metal catalyst (e.g., Cu(II) salts).[16][17]
Caption: Tandem reduction-cyclization of this compound to indole.
Experimental Protocol: One-Pot Indole Synthesis
This one-pot procedure details the synthesis of 2-substituted indoles from the corresponding 2-alkynylnitrobenzenes.
-
Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in ethanol.
-
Reduction: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the indole product.
This method is highly efficient for converting 2-alkynylnitrobenzenes into polysubstituted quinolines by condensing the intermediate 2-aminophenyl ketones with other ketones in situ.[15]
| Reducing Agent | Typical Conditions | Selectivity | Reference |
| H₂/Pd-C | H₂ (1 atm), MeOH, rt | High, may reduce alkyne | [14] |
| Fe/HCl or Fe/AcOH | Reflux | Excellent for NO₂ | [12][15] |
| SnCl₂·2H₂O | EtOH, Reflux | Excellent for NO₂ | [15] |
| Sodium Hydrosulfite | aq. Dioxane/MeOH | Good, mild conditions | [11] |
Cycloaddition Reactions
The electron-deficient nature of the alkyne in this compound makes it a competent partner in various cycloaddition reactions, where it can act as a dipolarophile or a dienophile.[18][19] These reactions are powerful tools for constructing five- and six-membered heterocyclic rings in a single step.
Causality and Mechanistic Insight
The reactivity in cycloadditions is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nitro group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich partners (HOMO-controlled reactions).
-
[3+2] Cycloadditions: Reactions with 1,3-dipoles like organic azides lead to the formation of 1,2,3-triazoles. This can be a thermal process or catalyzed, for instance, by copper(I) in the well-known Azide-Alkyne Huisgen Cycloaddition.
-
[4+2] Cycloadditions (Diels-Alder): The activated alkyne can react with electron-rich dienes to form six-membered rings. The reaction of nitro-substituted alkynes can proceed via a concerted or a stepwise mechanism involving a zwitterionic intermediate, depending on the substituents.[20][21]
Caption: General schemes for cycloaddition reactions.
Nucleophilic Addition
The polarization of the C≡C bond by the ortho-nitro group renders the alkyne susceptible to attack by nucleophiles. This reaction, analogous to a Michael addition, is a straightforward method for the functionalization of the alkyne side chain.
Causality and Mechanistic Insight
The strong electron-withdrawing nature of the nitro group makes the β-acetylenic carbon (the one attached to the ring) electrophilic. Nucleophiles will preferentially attack this carbon. The reaction is typically carried out under basic conditions to generate the active nucleophile. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed.[22][23] The initial addition product is a vinylic anion, which is then protonated by the solvent or during workup to give the final vinyl-substituted product.
Experimental Protocol: Amine Addition
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Reagents: Add the amine nucleophile (e.g., morpholine, 1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.
-
Workup: After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by chromatography to isolate the resulting enamine.
Conclusion
This compound is a remarkably versatile and powerful building block in organic chemistry. The electronic tug-of-war between the electron-withdrawing nitro group and the π-rich alkyne activates the molecule for a diverse array of transformations. From the reliable C-C bond formation of the Sonogashira coupling to the elegant construction of indoles via tandem reduction-cyclization, this reagent provides efficient pathways to molecular complexity. Understanding the fundamental principles governing its reactivity enables chemists to design novel synthetic strategies for applications in medicinal chemistry, materials science, and beyond.
References
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Development of an Efficient Procedure for Indole Ring Synthesis from 2-Ethynylaniline Derivatives Catalyzed by Cu(II) Salts and Its Application to Natural Product Synthesis. The Journal of Organic Chemistry, 70(9), 3534–3543. [Link]
- Cravotto, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 22(12), 2097. [Link]
- ResearchGate. (n.d.). The synthesis of indole derivatives from 2-alkynylanilines. [Diagram].
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Reduction of nitro compounds.
- Chao, C.-H., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(18), 6208–6210. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- askIITians. (n.d.). How to remove Nitro Group from nitrobenzene ring?
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Wang, C., et al. (2023). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization.
- ResearchGate. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- PubChem. (n.d.). This compound.
- Redalyc. (2007). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 51(3), 151-156. [Link]
- ResearchGate. (n.d.). 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis.
- Wang, C., et al. (2023). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization.
- The Research Repository @ WVU. (n.d.). Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles.
- Kaga, A., et al. (2022). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters, 24(42), 7806–7811. [Link]
- ChemBK. (n.d.). 1-ETHYNYL-2-NITRO-BENZENE.
- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
- ResearchGate. (2022). Recent progress in transition metal catalyzed cross coupling of nitroarenes. [Link]
- Shishkin, O. V., et al. (1998). Mechanism of Cycloaddition to Indolizines. Journal of Physical Organic Chemistry, 11(3), 201-208. [Link]
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.
- Scribd. (n.d.). 4-Cycloaddition Reactions (Chem 342).
- Organic Chemistry Frontiers. (2020). Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. Organic Chemistry Frontiers, 7(1), 105-110. [Link]
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene.
- ResearchGate. (n.d.). Preparation of 2′-Aminoacetophenones: A One-Pot Hydration and Reduction of 1-Ethynyl-2-nitrobenzenes.
- ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group.
- PubMed Central. (2024). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Asian Journal of Organic Chemistry, 13(7), e202400165. [Link]
- PubMed Central. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 87(1), 606–611. [Link]
- PubMed. (2012). Asymmetric Michael/cyclization tandem reaction of 4-hydroxycoumarin with β-nitroalkenes catalyzed by chiral bifunctional thioureas. Organic & Biomolecular Chemistry, 10(3), 510-513. [Link]
- ResearchGate. (2013). Ligand-Free Copper-Catalyzed Coupling of Phenols with Nitroarenes by using a Metal-Organic Framework as a Robust and Recoverable Catalyst.
- MDPI. (2022). Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study. Molecules, 27(19), 6296. [Link]
- PubMed Central. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Accounts of Chemical Research, 46(12), 2916–2927. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
Sources
- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. redalyc.org [redalyc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. How to remove Nitro Group from nitrobenzene ring? - askIITians [askiitians.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Indole synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.msu.ru [chem.msu.ru]
- 21. mdpi.com [mdpi.com]
- 22. "Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for" by Lekh Nath Sharma Gautam [researchrepository.wvu.edu]
- 23. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho-Nitro Group as a Potent Modulator of Alkyne Electronics and Reactivity
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Unique Interplay of Proximity and Power
In the landscape of synthetic chemistry, the strategic placement of functional groups to modulate the electronic character of a molecule is a cornerstone of rational design. The combination of an alkyne and a nitro group on an aromatic scaffold is a classic example of such modulation. However, placing the powerfully electron-withdrawing nitro group in the ortho position relative to an alkyne creates a unique chemical environment where profound electronic effects are compounded by steric and through-space interactions. This arrangement transforms the alkyne from a simple π-system into a highly activated and versatile functional group.
This guide provides an in-depth exploration of the electronic effects of the ortho-nitro group on the alkyne moiety. We will dissect the fundamental principles governing this interaction, examine its manifestation in spectroscopic data, and explore how it is harnessed to drive unique chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to understand and exploit the rich chemistry of ortho-nitro-substituted alkynes in the synthesis of complex molecules, novel materials, and pharmaceutical agents.
Fundamental Electronic Principles
To comprehend the behavior of ortho-nitroaryl alkynes, one must first appreciate the intrinsic electronic properties of the constituent functional groups.
The Nitro Group: A Strong Electron Sink
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence stems from two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent but is particularly strong from the ortho position.[2]
-
Mesomeric (Resonance) Effect (-M): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms, as depicted in its resonance structures. This effect withdraws electron density specifically from the ortho and para positions, creating regions of significant positive character.[3]
The combined -I and -M effects make the aromatic ring electron-deficient, a property quantified by the Hammett substituent constant (σ). The nitro group possesses a large positive σ value, indicating its strong electron-withdrawing nature.[4][5]
The Alkyne: A Locus of Acidity and π-Reactivity
The terminal alkyne (C≡C-H) has two key features. Firstly, the sp-hybridization of its carbon atoms imparts significant s-character (50%).[6] This high s-character means the electrons in the sp orbital are held closer to the carbon nucleus, making the carbon more electronegative than its sp² or sp³ counterparts.[7] This increased electronegativity polarizes the C-H bond, rendering the terminal proton appreciably acidic (pKa ≈ 25 for phenylacetylene) compared to alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[8][9] Secondly, the alkyne's two perpendicular π-bonds can participate in a wide array of chemical reactions, including additions and cycloadditions.
The Ortho-Nitroaryl Alkyne: A Synthesis of Effects
When placed in an ortho configuration, the nitro group and the alkyne engage in a powerful electronic dialogue that dramatically alters the alkyne's properties.
Caption: FMO control in a [3+2] cycloaddition reaction.
Transition-Metal Catalyzed Reactions
While the final products are highly valuable, their synthesis often relies on transition-metal catalysis.
-
Sonogashira Coupling: The premier method for constructing the C(sp²)-C(sp) bond is the Sonogashira coupling, which pairs a terminal alkyne with an aryl halide. [10][11]Synthesizing ortho-nitroaryl alkynes typically involves coupling a terminal alkyne with an ortho-nitro-substituted aryl halide (e.g., 1-iodo-2-nitrobenzene). The reaction proceeds via a dual catalytic cycle involving palladium and copper. [12]* Nitro-Directed C-H Alkynylation: In a complementary approach, the nitro group itself can act as a directing group. Rhodium(III) catalysts have been shown to selectively functionalize the C-H bond ortho to the nitro group with bromo-alkynes, providing a direct route to these valuable building blocks. [13]
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 7. Notes on Acidic character of alkynes | Unacademy [unacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Rhodium-catalysed ortho -alkynylation of nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04527J [pubs.rsc.org]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Ethynyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability and decomposition of 1-ethynyl-2-nitrobenzene. As a molecule combining the energetic nitro group and the reactive ethynyl group in a sterically strained ortho configuration, understanding its thermal behavior is paramount for safe handling, synthesis, and application in research and development. This document moves beyond a simple recitation of facts to provide a causal understanding of its properties, grounded in established principles of physical organic chemistry and thermal analysis.
Molecular Profile and Inherent Instability
This compound, with the molecular formula C₈H₅NO₂, is a yellow crystalline solid.[1] Its structure, featuring an aromatic ring substituted with a nitro group and an ethynyl group in adjacent positions, is the primary determinant of its chemical reactivity and thermal properties.
-
The Nitro Group: The nitro group is a well-known explosophore, a functional group that imparts energetic properties to a molecule. Its presence suggests a potential for rapid, exothermic decomposition upon heating.
-
The Ethynyl Group: The carbon-carbon triple bond in the ethynyl group is a site of high electron density and is susceptible to various reactions, including polymerization and addition reactions, which can be initiated by heat.
-
Ortho-Substitution: The proximity of the nitro and ethynyl groups can lead to intramolecular interactions and unique decomposition pathways not observed in the meta or para isomers. This steric strain can lower the activation energy for decomposition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | [4] |
| Melting Point | 82-85 °C | [1][5] |
| Appearance | Yellow crystal or crystalline powder | [1] |
| Solubility | Insoluble in water, slightly soluble in ethanol and ether, soluble in benzene and methylene chloride. | [1] |
Theoretical Decomposition Pathways
The thermal decomposition of nitroaromatic compounds has been a subject of extensive study. For nitrobenzene, two primary decomposition pathways are generally considered: C-NO₂ bond homolysis and nitro-nitrite rearrangement.[6] These provide a foundational model for understanding the potential decomposition of this compound.
C-NO₂ Bond Homolysis
The simplest decomposition pathway is the homolytic cleavage of the carbon-nitro bond to yield a phenyl radical and nitrogen dioxide (NO₂).
C₈H₅NO₂ → C₈H₅• + NO₂•
This initiation step is typically followed by a complex series of secondary reactions involving the highly reactive radical species. The presence of the ethynyl group could influence the stability of the resulting aryl radical.
Nitro-Nitrite Rearrangement
An alternative pathway involves an intramolecular rearrangement of the nitro group to a nitrite group, followed by cleavage of the O-NO bond.
O₂N-Ar-C≡CH → ON-O-Ar-C≡CH → •O-Ar-C≡CH + •NO
This pathway leads to the formation of a phenoxy radical and nitric oxide (NO). For nitrobenzene, the C-N bond dissociation is generally favored energetically.[6] However, the electronic and steric effects of the ortho-ethynyl group in this compound could potentially alter the relative activation energies of these pathways.
Influence of the Ortho-Ethynyl Group
The ortho-position of the ethynyl group is expected to have a significant impact on the decomposition mechanism:
-
Intramolecular Cyclization: The proximity of the nitro and ethynyl groups could facilitate intramolecular cyclization reactions upon heating, leading to the formation of heterocyclic structures. This represents a distinct decomposition pathway not available to the meta and para isomers.
-
Steric Acceleration: The steric strain imposed by the adjacent bulky nitro and linear ethynyl groups could weaken the C-NO₂ bond, potentially lowering the decomposition temperature compared to other isomers.
Caption: Potential initial decomposition pathways of this compound upon heating.
Experimental Assessment of Thermal Stability
To experimentally determine the thermal stability and decomposition characteristics of this compound, a combination of thermoanalytical techniques is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to contain any volatile decomposition products and prevent their premature release.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 350 °C).
-
-
Data Analysis:
-
The resulting DSC curve will show an endothermic peak corresponding to the melting of the sample.
-
An exothermic peak following the melt will indicate the onset and progression of decomposition. The onset temperature of this exotherm is a critical indicator of the material's thermal stability. The area under the exotherm is proportional to the heat of decomposition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is used to determine the temperature at which a material begins to lose mass due to decomposition and to quantify the mass loss at different stages.
Experimental Protocol: TGA Analysis of this compound
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an open TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).
-
-
Data Analysis:
-
The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.
-
The temperature at which a certain percentage of mass is lost (e.g., T₅% for 5% mass loss) is often used as a measure of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps.
-
Caption: Workflow for the experimental determination of thermal stability.
Safety, Handling, and Storage
Given the potential for energetic decomposition, strict safety protocols must be followed when working with this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Avoidance of Heat and Ignition Sources: Do not heat the compound unnecessarily. Keep it away from open flames, sparks, and hot surfaces.
-
Scale of Reactions: When performing reactions with this compound, it is prudent to start with small-scale experiments to assess the reaction's exothermicity.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.[1] The recommended storage temperature is 2-8°C.[1]
Conclusion
This compound is a molecule that requires careful handling due to the presence of both a nitro and an ethynyl group in a sterically demanding ortho-relationship. While specific experimental data on its thermal decomposition is limited, a thorough understanding of the decomposition mechanisms of related nitroaromatic compounds, coupled with standard thermal analysis techniques, allows for a robust assessment of its potential hazards. The theoretical framework and experimental protocols outlined in this guide provide a comprehensive approach for researchers and drug development professionals to safely handle and characterize the thermal properties of this and similar energetic molecules.
References
- ChemBK. 1-ETHYNYL-2-NITRO-BENZENE.
- PubChem. This compound.
- DTIC. Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
- ResearchGate. Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes.
- ATU-LAB. Laboratory for thermal analyses (DSC, TMA, TGA).
- MDPI. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study.
- NIH. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
- 5. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1- N-oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laboratory for thermal analyses (DSC, TMA, TGA) | ATU [atu-lab.de]
An In-Depth Technical Guide to the Safe Handling of 1-Ethynyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-2-nitrobenzene is a valuable synthetic intermediate characterized by the presence of two high-energy functional groups: a nitro group and an ethynyl group. The juxtaposition of these moieties on an aromatic ring presents unique reactivity and significant safety challenges. This guide provides a comprehensive overview of the potential hazards associated with this compound, rooted in the fundamental principles of its chemical structure. It offers a detailed framework for risk assessment and outlines robust safety protocols for its handling, storage, and disposal in a research and development setting. By integrating theoretical understanding with practical, field-proven methodologies, this document aims to empower researchers to work with this versatile compound with the highest degree of safety and confidence.
Understanding the Inherent Hazards: A Molecular Perspective
The chemical personality of this compound is dominated by the interplay between the electron-withdrawing nitro group and the electron-rich carbon-carbon triple bond, both situated in a sterically crowded ortho-position. This unique arrangement dictates its reactivity and potential instability.
The Energetic Nature of the Nitro and Ethynyl Groups
-
Nitroaromatics: The nitro group is a well-known explosophore. Its presence significantly increases the energy content of a molecule. The thermal decomposition of nitroaromatic compounds often proceeds via the homolytic cleavage of the C-NO₂ bond, a process that can be highly exothermic and initiate a runaway reaction.[1] The decomposition of nitroaromatics can be violent or even explosive, especially at elevated temperatures.[2]
-
Acetylenic Compounds: The carbon-carbon triple bond in acetylenic compounds is a site of high electron density and is susceptible to addition reactions. More critically, terminal alkynes can form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury. Acetylene itself is known for its propensity to decompose explosively under pressure.[3]
The "Ortho Effect": A Catalyst for Instability?
The ortho-positioning of the nitro and ethynyl groups in this compound introduces the potential for intramolecular interactions that could lower the activation energy for decomposition. While specific studies on this molecule are limited, research on other ortho-substituted nitroaromatics suggests that such positioning can lead to unique decomposition pathways compared to their meta and para isomers.[1][4] The proximity of the two reactive groups could facilitate intramolecular cyclization or rearrangement reactions, potentially leading to the formation of unstable intermediates.
Prudent Laboratory Practices: A Framework for Safety
A proactive and well-informed approach to safety is paramount when working with this compound. The following sections detail essential protocols for minimizing risk.
Risk Assessment and Scale Limitation
Before commencing any experiment, a thorough risk assessment is mandatory.[5] Given the energetic nature of this compound, all reactions should be conducted on the smallest practical scale, especially during initial explorations. It is a prudent practice to start with milligram quantities and only scale up cautiously after the reaction parameters and safety considerations are well understood.[6]
Engineering Controls: Your First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and the reaction itself, must be performed in a certified chemical fume hood with the sash at the lowest practical height.[7]
-
Blast Shield: The use of a sturdy blast shield is strongly recommended for all reactions involving this compound.[8]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of any potentially harmful vapors.[9]
Personal Protective Equipment (PPE): Essential Barriers
A comprehensive PPE plan is non-negotiable.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the compound and solvents, as well as potential projectiles in case of an unexpected energetic event.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation, and offers protection from fire.[10] |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. However, a respirator with organic vapor cartridges should be available for emergencies. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[10] |
Incompatible Materials: A Critical Consideration
To prevent the formation of shock-sensitive acetylides, this compound must not come into contact with heavy metals such as copper, silver, mercury, or their salts.[3] Avoid using spatulas or other equipment made of these materials. Strong oxidizing agents and strong bases should also be considered incompatible, as they can potentially initiate decomposition.[2]
Experimental Protocols: Step-by-Step Methodologies for Safe Handling
The following protocols are designed to provide a framework for the safe execution of experiments involving this compound.
Safe Weighing and Transfer
-
Preparation: Designate a specific area within the fume hood for weighing and transfer. Ensure the area is clean and free of any incompatible materials.
-
Weighing: Use a tared, anti-static weighing dish. Handle the solid compound with a plastic or ceramic spatula.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid in the reaction flask.
Reaction Setup and Execution
-
Glassware: Use clean, dry glassware that has been inspected for cracks or defects.
-
Inert Atmosphere: For many reactions, conducting the procedure under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential side reactions with atmospheric oxygen.
-
Temperature Control: Use a well-calibrated heating mantle with a temperature controller and a secondary containment bath (e.g., a sand bath). Avoid direct heating with a hot plate. Monitor the reaction temperature closely.
-
Stirring: Ensure efficient and continuous stirring throughout the reaction to prevent localized heating.
-
Monitoring: Monitor the reaction progress carefully. Be alert for any unexpected changes in color, gas evolution, or temperature.
Work-up and Purification
-
Quenching: If the reaction requires quenching, do so slowly and at a controlled temperature.
-
Extraction and Washing: Perform all liquid-liquid extractions in the fume hood.
-
Solvent Removal: Remove solvents under reduced pressure using a rotary evaporator equipped with a bump trap and a cold trap. Do not heat the flask excessively.
-
Purification: If purification by column chromatography is necessary, ensure the setup is stable and properly ventilated.
Storage and Disposal
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The container should be tightly sealed and clearly labeled with the compound's name and hazard symbols.[10]
-
Disposal: Dispose of all waste containing this compound as hazardous waste in a designated, properly labeled container.[7] Do not dispose of it down the drain.
Emergency Procedures: Preparedness is Key
In the event of an incident, a swift and appropriate response is crucial.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Fire: Use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it may be ineffective and could spread the material.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move to fresh air immediately.[10]
-
In all cases of personal exposure, seek immediate medical attention.
-
Visualizing Safety: Diagrams for Clarity
Hazard Identification and PPE
Caption: Core hazards of this compound and corresponding essential PPE.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
This compound is a powerful synthetic tool, but its energetic nature demands the utmost respect and caution. By understanding the chemical principles that govern its reactivity and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the associated risks and harness its synthetic potential responsibly. A strong safety culture, built on a foundation of knowledge, preparedness, and constant vigilance, is the most critical element in ensuring a safe and productive research environment.
References
- Chen, J. R., & Brill, T. B. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- Montesinos-Magraner, M., et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. Chemical Science, 12(43), 14731–14739. [Link]
- Acetylene Safety Guidelines. (n.d.). Scribd.
- Cheng, J., et al. (2025). Thermal hazard risk and decomposition mechanism identification of nitrobenzene with mononitrophenol impurities: Combined kinetic and products analysis.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. [Link]
- Valenti, A. M., et al. (2025). Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. ACS Chemical Health & Safety. [Link]
- Montesinos-Magraner, M., et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. RSC Publishing. [Link]
- Safety Hazards in the Energetics Labor
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]
- Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33.
- Montesinos-Magraner, M., et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. PubMed Central. [Link]
- Intermolecular ortho-functionalization of nitrobenzenes and present studies. (n.d.). ResearchGate.
- Montesinos-Magraner, M., et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. RSC Publishing. [Link]
- Thermal Hazard Assessment of Nitrobenzene/Dinitrobenzene mixtures. (n.d.). ResearchGate.
- Frenklach, M., et al. (1986). Shock-tube pyrolysis of acetylene - Sensitivity analysis of the reaction mechanism for soot formation. NASA Technical Reports Server. [Link]
- ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025, August 10).
- Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. [Link]
- Energetic Materials Assessment. (n.d.). DEKRA.
- Clifton, J., et al. (1989). Development of risk assessment techniques for use in the field of explosives and ammunition. Part II. Risk evaluation.
- Predicting Shock Sensitivity of Energetic Compounds. (n.d.).
- Conditions for the Intramolecular Cyclization of 1a. (n.d.). ResearchGate.
- Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. [Link]
- Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. (2014).
- 1-Ethynyl-4-nitrobenzene. (n.d.). PubChem.
- Azobenzene. (n.d.). Organic Syntheses.
- Synthesis and characterization Some of heterocyclic compounds from Nitrogen derivative. (2019). International Journal of Research in Pharmaceutical Sciences, 10(4), 3186-3196. [Link]
- Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (2025, August 6).
- Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. (2025, August 10).
- Shock Initiation Experiments with Modeling on a DNAN Based Melt-Cast Insensitive Explosive. (n.d.). ResearchGate.
- A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. (n.d.).
- Proteomics. (n.d.). Wikipedia.
Sources
- 1. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. case.edu [case.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. dsiac.dtic.mil [dsiac.dtic.mil]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to 1-Ethynyl-2-nitrobenzene: A Versatile Ortho-Substituted Building Block
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 1-Ethynyl-2-nitrobenzene, also known as 2-nitrophenylacetylene, emerges as a molecule of significant interest due to its unique bifunctional architecture. The presence of an electron-withdrawing nitro group and a reactive ethynyl moiety positioned in an ortho relationship on a benzene ring provides a powerful platform for the synthesis of complex heterocyclic scaffolds and functionalized materials. This arrangement allows for a diverse range of chemical transformations, including pericyclic reactions, metal-catalyzed couplings, and cycloadditions, making it an invaluable precursor for researchers in medicinal chemistry, chemical biology, and materials science. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a distinct organic compound whose identity and characteristics are well-documented.
The molecular formula for this compound is C₈H₅NO₂ .[1][2][3] Its molecular weight is 147.13 g/mol .[1][2][3][4] These values are crucial for stoichiometric calculations in reaction planning and for analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Nitrophenylacetylene, (o-Nitrophenyl)acetylene | [1][2][3] |
| CAS Number | 16433-96-8 | [1][3] |
| Molecular Formula | C₈H₅NO₂ | [1][2][3][4] |
| Molecular Weight | 147.13 g/mol | [1][2][3][4] |
| Appearance | Yellow crystal or crystalline powder | [2] |
| Melting Point | 79.5 - 85 °C | [3][4][5] |
| Boiling Point | 247.5 °C | [3] |
| Density | 1.22 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in benzene, methylene chloride; slightly soluble in ethanol, ether. | [2] |
Synthesis: The Sonogashira Cross-Coupling Approach
The efficient construction of aryl alkynes is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling stands as the preeminent method for this transformation due to its operational simplicity, mild reaction conditions, and broad tolerance of functional groups—a critical feature when dealing with a sensitive moiety like a nitro group.
Causality of Method Selection: The choice of a Sonogashira reaction is deliberate. It avoids the harsh conditions often required by older methods, which could lead to unwanted side reactions involving the nitro group. The palladium/copper co-catalytic system allows the reaction to proceed at low temperatures with high efficiency and selectivity, preserving the integrity of the product.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[6]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-2-nitrobenzene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Solvent Addition: Add anhydrous, degassed solvents, typically a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature. The use of a silyl-protected alkyne prevents self-coupling and improves handling.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Deprotection: Upon completion, cool the reaction mixture. Add a solution of potassium carbonate (2.0 eq) in methanol and stir at room temperature for 1-2 hours to cleave the trimethylsilyl (TMS) protecting group.
-
Workup: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. While a comprehensive dataset for the ortho isomer is not available in the cited literature, its spectral features can be reliably predicted based on data from its well-characterized para isomer, 1-ethynyl-4-nitrobenzene, and fundamental spectroscopic principles.[7]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | ~8.0-7.5 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the ortho-substituted aromatic ring. ~3.4 ppm (s, 1H): A sharp singlet for the terminal acetylenic proton. |
| ¹³C NMR | ~148-124 ppm: Signals for the six aromatic carbons, with the carbon bearing the nitro group being the most downfield. ~83 ppm & ~80 ppm: Two distinct signals for the two sp-hybridized carbons of the alkyne. |
| Infrared (IR) | ~3300 cm⁻¹: Sharp, strong C-H stretch of the terminal alkyne. ~2110 cm⁻¹: Weak but sharp C≡C triple bond stretch. ~1525 cm⁻¹ & ~1345 cm⁻¹: Strong, characteristic asymmetric and symmetric stretches of the nitro (N-O) group. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct and complementary reactivity of its two functional groups.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile handle for molecular construction, most notably in cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the cornerstone of "Click Chemistry," allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide.[7][8] Trustworthiness: The CuAAC reaction is renowned for its reliability, high yields, simple workup procedures, and orthogonality to most other functional groups, making it an exceptionally trustworthy method for conjugation in complex systems, including drug discovery and bioconjugation.[7]
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group that can be chemically transformed to unlock new reactivity.
-
Reduction to an Amine: The most common transformation is the reduction of the nitro group to an aniline (2-ethynylaniline) using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂, Pd/C), or sodium dithionite. This conversion is synthetically powerful, as it transforms an electron-withdrawing group into an electron-donating and nucleophilic amino group, which can then participate in amide couplings, diazotizations, or serve as a directing group.[9]
Intramolecular Cyclization Reactions
The ortho placement of the ethynyl and nitro groups is a key structural feature that enables powerful intramolecular cyclization reactions, providing rapid access to important heterocyclic cores. For example, reductive cyclization of this compound can lead to the formation of indole, a privileged scaffold in medicinal chemistry.
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a valuable tool for professionals in drug development and materials science.
-
Fragment-Based Drug Discovery (FBDD): The molecule can be used as a starting fragment for building libraries of complex compounds. The alkyne can be elaborated using click chemistry to attach various R-groups, while the nitro group can be reduced and functionalized to explore structure-activity relationships (SAR).
-
Synthesis of Heterocyclic Scaffolds: As mentioned, it is a key precursor for indoles and other fused ring systems that are prevalent in biologically active compounds.
-
Bioconjugation: Through the CuAAC reaction, molecules containing the 2-nitrophenylacetylene core can be "clicked" onto biomolecules (proteins, DNA, etc.) that have been tagged with an azide, enabling the creation of sophisticated probes and targeted therapeutics.
-
Materials Science: Analogous to its para isomer, which is used in the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic materials, this compound can serve as a building block for novel conjugated materials with tailored electronic properties.[9]
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care.
| Hazard Class | GHS Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][10] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][10] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials.[2][10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][12]
Conclusion
This compound is more than a simple organic compound; it is a strategically designed synthetic tool. Its ortho-disubstituted pattern provides a gateway to a rich variety of chemical transformations, from the robust and reliable click reaction to elegant intramolecular cyclizations. For researchers and scientists, particularly in the pharmaceutical and materials sectors, a deep understanding of this molecule's properties and reactivity opens doors to innovation, enabling the efficient construction of novel and complex molecular architectures.
References
- This compound | C8H5NO2 | CID 1493957 - PubChem. [Link]
- 1-ETHYNYL-2-NITRO-BENZENE - ChemBK. [Link]
- Electronic Supplementary Material (ESI) for Chemical Science - The Royal Society of Chemistry. [Link]
- Supporting Information - The Royal Society of Chemistry. [Link]
- Unlocking Innovation: The Versatility of 4-Nitrophenylacetylene in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 1-ETHYNYL-2-NITRO-BENZENE CAS#: 16433-96-8 [m.chemicalbook.com]
- 5. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-Ethynyl-2-nitrobenzene: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of 1-ethynyl-2-nitrobenzene, a pivotal bifunctional building block in modern organic synthesis. Known by its synonym, 2-nitrophenylacetylene, this compound features a unique ortho-substitution pattern, combining a highly reactive terminal alkyne with a versatile nitro functional group. This guide delves into its physicochemical properties, outlines a field-proven protocol for its synthesis via Sonogashira coupling, and explores its rich chemical reactivity. Particular emphasis is placed on its strategic applications in medicinal chemistry as a precursor to privileged heterocyclic scaffolds like indoles, and its utility in materials science for constructing conjugated systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction to a Versatile Synthetic Intermediate
This compound is an aromatic compound distinguished by its dual functionality. The molecule consists of a benzene ring substituted at adjacent positions with an ethynyl (-C≡CH) group and a nitro (-NO₂) group. This specific arrangement, particularly the ortho relationship between the two groups, is the cornerstone of its synthetic utility. The nitro group acts as a powerful electron-withdrawing moiety, influencing the electronic properties of the molecule and serving as a latent amino group.[1][2] Simultaneously, the terminal alkyne provides a reactive handle for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This combination makes this compound a highly sought-after precursor in the synthesis of complex pharmaceutical intermediates, heterocyclic systems, and novel organic materials.[3][4]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are critical for its successful application in a laboratory setting. This compound is a yellow crystalline solid under standard conditions.[3] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Nitrophenylacetylene, o-Nitrophenylacetylene | [5] |
| CAS Number | 16433-96-8 | [5][6] |
| Molecular Formula | C₈H₅NO₂ | [3][5] |
| Molecular Weight | 147.13 g/mol | [3][5] |
| Appearance | Yellow crystal or crystalline powder | [3] |
| Melting Point | 82-85 °C | [3][6][7] |
| Boiling Point | ~247.5 °C @ 760 mmHg | [7][8] |
| Solubility | Insoluble in water; soluble in benzene, CH₂Cl₂; slightly soluble in ethanol, ether | [3] |
Synthesis via Palladium-Catalyzed Cross-Coupling
While several synthetic routes can be envisioned, the Sonogashira cross-coupling reaction stands as the most reliable and widely adopted method for the laboratory-scale synthesis of this compound.[9][10]
Rationale for Method Selection
Expertise & Experience: The Sonogashira coupling is preferred due to its exceptionally mild reaction conditions and high tolerance for a wide range of functional groups, including the sensitive nitro group.[9][10] This palladium- and copper-co-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne with high efficiency.[9] Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is a common and prudent strategy. This prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and allows for a clean subsequent deprotection step to unveil the target molecule.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound production.
Detailed Synthesis Protocol
Trustworthiness: This protocol is a self-validating system based on established literature procedures. Each step includes checks and expected outcomes for reliable execution.
Step 1: Sonogashira Coupling of 1-Iodo-2-nitrobenzene with TMSA
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-2-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., tetrahydrofuran, THF) followed by anhydrous triethylamine (Et₃N, 3.0 eq).
-
To the resulting stirred suspension, add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure to yield the crude TMS-protected product, which can be used directly in the next step or purified by column chromatography.
Step 2: Deprotection of the Silyl Group
-
Dissolve the crude 1-(2-(trimethylsilyl)ethynyl)-2-nitrobenzene from the previous step in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a pure yellow solid.
Chemical Reactivity and Synthetic Pathways
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups, allowing for sequential or selective transformations.
Caption: Key reaction pathways of this compound.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile handle for constructing larger molecular frameworks. Its most prominent application is in cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This compound is an excellent substrate for "click chemistry".[1] It reacts efficiently and regioselectively with organic azides in the presence of a copper(I) catalyst to form highly stable 1,4-disubstituted-1,2,3-triazole rings.[1] This reaction is a cornerstone of modern drug discovery, chemical biology, and bioconjugation due to its high yield, stereospecificity, and tolerance of a vast array of functional groups.[11]
Reactions of the Nitro Group and Subsequent Cyclizations
The nitro group is most commonly utilized as a precursor to a primary amine, unlocking a wealth of subsequent transformations.
-
Reduction to 2-Ethynylaniline: The nitro group can be readily reduced to an amine using various standard conditions, such as tin(II) chloride (SnCl₂) in ethanol, catalytic hydrogenation (H₂ over Pd/C), or iron powder in acetic acid.[2] This transformation is pivotal, converting the electron-withdrawing nitro group into an electron-donating, nucleophilic amino group.
-
Intramolecular Cyclization to Indole: The true elegance of this building block is revealed in the synthesis of indoles. Upon reduction of the nitro group to form the in-situ intermediate 2-ethynylaniline, a subsequent intramolecular cyclization can be triggered, often promoted by transition metal catalysts or acid. This powerful transformation, known as the Castro-Stephens or related cyclizations, provides rapid access to the indole core, which is a privileged scaffold found in a vast number of pharmaceuticals and natural products.
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it an invaluable tool for scientists in multiple disciplines.
-
Medicinal Chemistry: Its primary role is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][12] The ability to efficiently generate substituted indoles makes it central to programs targeting a wide range of diseases.[13] Furthermore, its utility in click chemistry allows for its incorporation into fragment-based drug discovery (FBDD) libraries and for linking molecules to probes or biomolecules.
-
Materials Science: Arylene-ethynylene compounds are of great interest for their electronic and photophysical properties. This compound can serve as a monomer or building block for the synthesis of oligo(phenyleneethynylene)s (OPEs) and other conjugated polymers.[14] These materials are investigated for applications in molecular wires, chemosensors, and as emitting layers in light-emitting devices (LEDs).[14]
Safety and Handling
This compound is an irritant and requires careful handling to minimize exposure.[3] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Classification:
| Precaution Category | Recommended Action | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [7] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. | [7] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and strong acids. | [3] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [7] |
| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. | [7][15] |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its value is derived from the synthetically versatile ortho-arrangement of its alkyne and nitro functionalities. This guide has detailed its properties, provided a robust synthetic protocol, and illuminated its key reaction pathways. For researchers in drug development, its role as a rapid entry point to the indole scaffold is of paramount importance. For materials scientists, it offers a gateway to novel conjugated materials. By understanding and applying the principles outlined herein, scientists can fully exploit the potential of this powerful and versatile building block.
References
- This compound | C8H5NO2 | CID 1493957. PubChem. [Link]
- 1-ETHYNYL-2-NITRO-BENZENE. ChemBK. [Link]
- Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752. PubChem. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Benzene, 1-ethynyl-4-nitro-. NIST WebBook. [Link]
- Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Redalyc. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- 1-ethynyl-4-nitrobenzene. Molbase. [Link]
- Nitrobenzene – Knowledge and References. Taylor & Francis. [Link]
- The Crucial Role of 1-Ethynyl-4-nitrobenzene in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ETHYNYL-2-NITRO-BENZENE CAS#: 16433-96-8 [m.chemicalbook.com]
- 7. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. redalyc.org [redalyc.org]
- 15. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 1-Ethynyl-2-nitrobenzene
Abstract: 1-Ethynyl-2-nitrobenzene (CAS No. 16433-96-8) is a pivotal bifunctional organic compound that serves as a versatile building block in synthetic organic chemistry.[1] Its structure, featuring an ortho-disubstituted benzene ring with both an ethynyl and a nitro group, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the high reactivity of the terminal alkyne make this molecule a valuable precursor for the synthesis of complex heterocyclic compounds, particularly indoles, and other high-value molecules for the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, an exploration of its unique reactivity, and a summary of its applications and safety considerations.
Core Properties and Identification
This compound, also known as 2-nitrophenylacetylene, is a yellow crystalline solid at room temperature.[1] The molecule's utility is derived from the distinct and influential functionalities of the nitro and ethynyl groups.
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 16433-96-8 | [1] |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| Melting Point | 82-85 °C | [2] |
| Appearance | Yellow crystalline powder | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Nitrophenylacetylene, o-Nitrophenylacetylene | [1] |
Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[3]
Causality of Experimental Design
The choice of reagents is critical for a successful Sonogashira coupling.
-
Palladium Catalyst: A palladium(0) complex is the primary catalyst. Often, a palladium(II) precatalyst like PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species.[3] The palladium catalyst undergoes oxidative addition with the aryl halide, which is the rate-limiting step of the catalytic cycle.[3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used as a co-catalyst to increase the reaction rate, allowing for milder reaction conditions (e.g., room temperature).[3] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also to neutralize the hydrogen halide produced during the reaction.
-
Starting Materials: The reaction typically starts with an ortho-substituted dihalobenzene, such as 1-iodo-2-nitrobenzene, which is highly reactive towards oxidative addition, and a protected alkyne like trimethylsilylacetylene (TMSA). The silyl protecting group is easily removed in situ or in a subsequent step to yield the terminal alkyne.
Visualizing the Catalytic Cycle
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard Sonogashira conditions.[5][6]
-
Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-2-nitrobenzene (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Deprotection: Upon completion, add a solution of potassium carbonate (K₂CO₃, 2.0 eq) in methanol to the reaction mixture and stir for an additional 2 hours to remove the trimethylsilyl protecting group.
-
Workup: Dilute the mixture with diethyl ether and water. Separate the organic layer, and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Reactivity and Synthetic Utility
The true power of this compound lies in the synthetic transformations enabled by its two functional groups, especially their ortho orientation.
Key Transformations
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., zinc, iron, or catalytic hydrogenation). This forms 2-ethynylaniline, a highly valuable intermediate.
-
Intramolecular Cyclization (Indole Synthesis): The ortho relationship between the newly formed amine and the ethynyl group in 2-ethynylaniline allows for a powerful intramolecular cyclization reaction, often catalyzed by transition metals (e.g., palladium, copper, gold), to form the indole ring system. This is a cornerstone of modern heterocyclic chemistry.[2][7][8]
-
Alkyne Reactions: The terminal alkyne can participate in a host of reactions independent of the nitro group. This includes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form triazoles, further Sonogashira couplings, and hydration to form ketones.
Workflow for Heterocyclic Synthesis
Caption: Major transformations of this compound in organic synthesis.
Applications in Research and Drug Development
While many published applications focus on the isomeric 1-ethynyl-4-nitrobenzene for materials like OLEDs, the unique reactivity of the ortho isomer makes it especially valuable in the synthesis of complex heterocyclic scaffolds.[9]
-
Indole Synthesis: The most significant application is in the synthesis of substituted indoles. The indole core is a privileged scaffold found in a vast number of natural products, pharmaceuticals, and agrochemicals.[7][8] The ability to construct this ring system from simple precursors via this compound is a powerful tool for medicinal chemists. One-pot tandem reactions combining Sonogashira coupling with reductive cyclization have been developed to streamline the synthesis of 2-substituted indoles from 1-halo-2-nitrobenzenes and terminal alkynes.[2]
-
Fused Heterocycles: Beyond simple indoles, the reactive intermediates derived from this compound can be used to construct more complex, fused tricyclic indole skeletons and other nitrogen-containing heterocycles.[7][10][11]
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dark place.
-
Conclusion
This compound is more than just a simple organic molecule; it is a strategically designed building block that provides chemists with an efficient entry point to complex and biologically relevant chemical structures. Its synthesis via the robust Sonogashira coupling and its unique potential for intramolecular cyclization to form indoles underscore its importance. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for unlocking new synthetic possibilities.
References
- ResearchGate. (n.d.). Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Versatility of 4-Nitrophenylacetylene in Research and Development.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
- ResearchGate. (2015). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Encyclopedia MDPI. (2023). Intramolecular Cyclization.
- ResearchGate. (2019). Nitroalkenes in diverse synthesis of heterocyclic compounds with two or three heteroatoms: Recent advances.
- PubChem. (n.d.). This compound.
- Jetir.Org. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene.
Sources
- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijnc.ir [ijnc.ir]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. jetir.org [jetir.org]
- 9. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Synthesis of Indoles via Reductive Cyclization of 1-Ethynyl-2-nitrobenzene
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, driving continuous demand for efficient and versatile synthetic methodologies.[1][2] This document provides an in-depth guide for researchers on the synthesis of indoles using 1-ethynyl-2-nitrobenzene and its derivatives as versatile precursors. The primary transformation discussed is the intramolecular reductive cyclization, a powerful strategy that leverages various catalytic systems to construct the indole scaffold. We present a detailed mechanistic overview, compare the utility of different transition-metal catalysts—including gold, platinum, and iron—and provide field-tested, step-by-step protocols. This guide is designed to equip researchers in drug development and synthetic chemistry with the foundational knowledge and practical instructions to effectively implement these syntheses.
Introduction: The Strategic Importance of this compound
The synthesis of the indole ring system from ortho-substituted nitroarenes is a well-established field, encompassing classic named reactions like the Bartoli, Reissert, and Cadogan-Sundberg syntheses.[1] Among the various precursors, this compound (also referred to as o-nitroalkyne or o-nitrophenylacetylene) stands out as a particularly strategic starting material. Its two functional groups—the nitro and the alkyne—are perfectly positioned for an intramolecular cyclization event.
The core transformation relies on the reduction of the nitro group. This reduction can proceed partially to a nitroso intermediate or fully to an aniline, which then acts as an intramolecular nucleophile, attacking the proximal alkyne. This process, known as reductive cyclization, offers a convergent and atom-economical route to the indole core. The choice of catalyst and reductant is critical, as it dictates the reaction pathway, efficiency, and substrate compatibility.
Mechanistic Overview: The Reductive Cyclization Cascade
The conversion of this compound to indole is not a single transformation but a cascade of events initiated by the reduction of the nitro group. The precise mechanism can vary depending on the catalytic system employed, but a generalized pathway provides a clear framework.
-
Nitro Group Reduction: The reaction commences with the reduction of the nitro group (-NO₂) to a more nucleophilic nitrogen species. Depending on the reducing agent and catalyst, this can be a nitroso (-NO) intermediate or an amino (-NH₂) group.
-
Catalyst-Alkyne Activation: Concurrently, the transition-metal catalyst (e.g., Au, Pt, Pd) coordinates to and activates the alkyne's carbon-carbon triple bond, making it more electrophilic.
-
Intramolecular Nucleophilic Attack: The reduced nitrogen species attacks the activated alkyne. This is typically a 5-endo-dig cyclization, which is geometrically favored for forming the five-membered pyrrole ring of the indole.
-
Rearomatization/Protonolysis: The resulting intermediate undergoes tautomerization or protonolysis to regenerate the aromatic system, yielding the stable indole product.
The efficiency of this cascade is highly dependent on the catalyst's ability to selectively promote nitro reduction and facilitate the cyclization step without leading to unwanted side reactions, such as polymerization of the alkyne or over-reduction.
Methodologies & Protocols
The choice of methodology is often dictated by the desired substrate scope, functional group tolerance, and available laboratory resources. Below, we detail protocols for several effective catalytic systems.
Gold(I)-Catalyzed Synthesis
Gold catalysts are exceptionally carbophilic, showing a high affinity for activating alkynes toward nucleophilic attack.[3] This makes them highly effective for the cyclization of 2-alkynylanilines. In the context of this compound, the reaction can be designed as a one-pot cascade where the nitro group is first reduced, followed by gold-catalyzed cyclization.
Causality & Insights: Gold(I) catalysts like IPrAuCl are often paired with a silver salt (e.g., AgSbF₆) to generate a more active cationic gold species in situ. The reductant is crucial; silanes or molecular hydrogen are commonly used. The reaction proceeds through the formation of an α-imino gold carbene intermediate, which then undergoes cyclization.[4] This method is valued for its mild conditions and functional group tolerance.
Protocol 1: Gold-Catalyzed Reductive Cyclization
Materials:
-
Substituted this compound (1.0 equiv)
-
IPrAuCl (JohnphosAuCl can also be effective) (2-5 mol%)
-
Silver Hexafluoroantimonate (AgSbF₆) (2-5 mol%)
-
Diethoxymethylsilane (DEMS) or Phenylsilane (PhSiH₃) (2-3 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted this compound (e.g., 0.5 mmol), IPrAuCl (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.0125 mmol, 2.5 mol%).
-
Add anhydrous DCE (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Add the silane reductant (1.25 mmol, 2.5 equiv) dropwise to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired indole.
Platinum-Catalyzed Synthesis
Platinum catalysts, particularly PtCl₂, are also highly effective for intramolecular hydroamination and carboamination of alkynes.[5] They can catalyze the cyclization of in situ generated 2-alkynylanilines under reductive conditions.
Causality & Insights: PtCl₂ is a robust and relatively inexpensive catalyst. The mechanism involves the activation of the alkyne by the platinum center, followed by nucleophilic attack from the aniline nitrogen.[6] This method is often tolerant of a wide range of functional groups and can be performed without the need for specialized ligands.
Protocol 2: Platinum-Catalyzed Reductive Cyclization
Materials:
-
This compound (1.0 equiv)
-
Platinum(II) Chloride (PtCl₂) (5 mol%)
-
Molecular Hydrogen (H₂) gas or a transfer hydrogenation source like Ammonium Formate
-
Palladium on Carbon (Pd/C) (10 wt%, for H₂ reduction step)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reduction Step: In a two-necked flask equipped with a hydrogen balloon, dissolve this compound (1.0 mmol) in methanol (10 mL). Add 10% Pd/C (50 mg). Purge the flask with H₂ and stir vigorously at room temperature until the nitro group is fully reduced to the aniline (monitor by TLC).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to obtain crude 2-ethynylaniline.
-
Cyclization Step: Immediately dissolve the crude 2-ethynylaniline in anhydrous toluene (10 mL) in a separate flask.
-
Add PtCl₂ (0.05 mmol, 5 mol%) to the solution.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 4-16 hours, monitoring for the formation of the indole product.
-
After cooling, concentrate the reaction mixture and purify by flash column chromatography as described in Protocol 1.
Iron-Catalyzed Synthesis
The use of earth-abundant and low-cost iron catalysts aligns with the principles of green chemistry.[7][8][9][10] Iron complexes can effectively catalyze the reductive cyclization of nitroarenes.
Causality & Insights: Iron-catalyzed reactions often proceed via single-electron transfer (SET) mechanisms. An iron(II) precatalyst, often in conjunction with a ligand like 1,10-phenanthroline, can be activated by a stoichiometric reductant (e.g., a silane or zinc powder).[8][11] The reaction likely involves the formation of a nitrosoarene intermediate, which then undergoes an iron-mediated cyclization.[12]
Protocol 3: Iron-Catalyzed Reductive Cyclization
Materials:
-
This compound (1.0 equiv)
-
Iron(II) Acetate (Fe(OAc)₂) or Iron(II) Bromide (FeBr₂) (5-10 mol%)
-
4,7-dimethoxy-1,10-phenanthroline (or similar ligand) (5-10 mol%)
-
Phenylsilane (PhSiH₃) (3.0 equiv)
-
Anhydrous solvent mixture (e.g., DMF/DME 1:4)
Procedure:
-
In an oven-dried vial under an inert atmosphere, combine Fe(OAc)₂ (0.05 mmol, 5 mol%) and 4,7-dimethoxy-1,10-phenanthroline (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent mixture (5 mL) followed by the this compound substrate (1.0 mmol).
-
Add phenylsilane (3.0 mmol) dropwise.
-
Seal the vial and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and quench by carefully adding a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary and Comparison
The selection of a catalytic system often involves a trade-off between cost, reaction speed, and substrate tolerance.
| Catalyst System | Typical Loading (mol%) | Reductant | Temperature (°C) | Advantages | Disadvantages |
| Gold(I) | 1-5 | Silanes, H₂ | 25-80 | Mild conditions, high functional group tolerance, excellent yields. | High cost of catalyst and ligands. |
| Platinum(II) | 2-10 | H₂, Transfer Hyd. | 60-110 | Robust, less expensive than gold, good yields. | May require a two-step (reduction-cyclization) process. |
| Palladium | 2-5 | CO, Zn, H₂ | 80-120 | Versatile, can be used in one-pot tandem reactions (e.g., Sonogashira/cyclization).[11] | Can be sensitive to air/moisture; CO can be hazardous. |
| Iron(II) | 5-10 | Silanes, Mn, Zn | 80-120 | Low cost, environmentally benign.[8][10] | May require higher catalyst loading and longer reaction times. |
General Laboratory Workflow
The overall process from starting material to purified indole follows a standardized laboratory sequence.
Safety & Handling
-
Nitroaromatics: this compound and its derivatives are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Metal Catalysts: Many transition-metal catalysts are toxic and may be pyrophoric or air-sensitive. Handle under an inert atmosphere where specified.
-
Reductants: Silanes can react with moisture to release flammable hydrogen gas. Carbon monoxide (CO) is a highly toxic gas and should only be used with specialized equipment and monitoring.
-
Solvents: Use anhydrous solvents as required and handle flammable organic solvents in a fume hood away from ignition sources.
Conclusion
The reductive cyclization of this compound is a robust and versatile strategy for the synthesis of the indole scaffold. By selecting the appropriate catalytic system—from precious metals like gold and platinum to earth-abundant iron—researchers can tailor the reaction to suit specific substrates and laboratory constraints. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these powerful synthetic methods in drug discovery and chemical research.
References
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry.
- Cadogan–Sundberg indole synthesis. Wikipedia.
- Cadogan–Sundberg indole synthesis. Hellenica World.
- Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis.
- Cadogan-Sundberg Indole Synthesis. SynArchive.
- Platinum‐Catalyzed Indole Ring Synthesis.
- Synthesis of indolines using platinum‐catalyzed cyclization reactions...
- Synthesis of indoles. Organic Chemistry Portal.
- Platinum-catalyzed multistep reactions of indoles with alkynyl alcohols. PubMed.
- Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes.
- Recent Progress in the Transition Metal C
- Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Inform
- Cyclization of alkynes under metal-free conditions: synthesis of indoles. Organic & Biomolecular Chemistry.
- Synthesis and Chemistry of Indole. SlideShare.
- Platinum-catalyzed intramolecular alkylation of indoles with unactiv
- Gold‐catalyzed synthesis of indoles and cascade reactions.
- Catalyzed Indole Synthesis through Aza‐Nazarov‐Type Cyclization of α‐Imino Gold Carbene Complexes and Arenes. Universidad de Oviedo.
- A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Developments in the Cyclization of Alkynes and Nitrogen Compounds for the Synthesis of Indole Derivatives.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Gold(i)-catalyzed redox transformation of o-nitroalkynes with indoles for the synthesis of 2,3′-biindole derivatives. Organic Chemistry Frontiers (RSC Publishing).
- Iron-catalyzed reductive cyclization reaction of 1,6-enynes for the synthesis of 3-acylbenzofurans and thiophenes. Organic Chemistry Frontiers (RSC Publishing).
- The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. PMC - NIH.
- The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. ChemRxiv.
- Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. University of Birmingham's Research Portal.
- Iron-Catalyzed Reductive Cyclization of 1,6-Enynes.
- Iron-Catalyzed Dearomatizing Reductive Cycliz
- Gold(I)-Catalyzed Enantioselective Synthesis of Functionalized Indenes. SciSpace.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin
- ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis.
- The synthesis of indole derivatives
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. researchgate.net [researchgate.net]
- 6. Platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron-catalyzed reductive cyclization reaction of 1,6-enynes for the synthesis of 3-acylbenzofurans and thiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Cyclization of 1-Ethynyl-2-nitrobenzene Derivatives
Introduction: The Strategic Importance of 1-Ethynyl-2-nitrobenzene
In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available precursors is a paramount goal. This compound and its derivatives represent a class of exceptionally versatile building blocks. The strategic placement of an electrophilic nitro group ortho to a nucleophilic alkyne functionality creates a system primed for a variety of intramolecular cyclization reactions. This unique electronic arrangement allows for the construction of a diverse array of nitrogen-containing heterocycles, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide provides an in-depth exploration of the primary cyclization strategies for this compound derivatives, moving beyond mere procedural lists to explain the underlying principles and mechanistic rationale. We will delve into the two major pathways: reductive cyclizations that generate indoles, and transition-metal-catalyzed cyclizations where the nitro group acts as an internal oxidant to yield products like isatogens and anthranils. For drug development professionals and synthetic chemists, mastering these transformations opens a direct and efficient route to privileged structures in medicinal chemistry.[2][3][4]
Figure 1: Overview of major synthetic pathways originating from this compound derivatives.
Part 1: Reductive Cyclization for the Synthesis of 2-Substituted Indoles
The most direct route to the indole scaffold from this compound involves the reduction of the nitro group to an amine. The resulting in situ generated 2-alkynylaniline is highly unstable but readily undergoes intramolecular cyclization to form the indole ring. This transformation is a powerful alternative to classical methods like the Fischer indole synthesis, particularly for accessing 2-substituted indoles.[5][6]
Application Note: Palladium-Catalyzed Tandem Reaction
Principle and Mechanism: This strategy often employs a palladium catalyst and a reductant, such as zinc metal or hydrogen gas.[7] The process can be designed as a one-pot tandem reaction, starting from a 1-halo-2-nitrobenzene and a terminal alkyne. The reaction sequence involves:
-
Sonogashira Coupling: The palladium catalyst facilitates the coupling of the 1-halo-2-nitrobenzene with the terminal alkyne to form the key this compound intermediate.
-
Reduction: A reducing agent, often zinc powder activated by an additive like TMSCl, reduces the nitro group to an aniline.[7]
-
Cyclization: The resulting 2-alkynylaniline rapidly undergoes a 5-exo-dig cyclization, followed by tautomerization, to yield the stable indole aromatic system.
The choice of a robust palladium catalyst capable of facilitating both the cross-coupling and the reductive cyclization is crucial for the efficiency of the one-pot process.[7]
Figure 2: Simplified mechanism for the reductive cyclization pathway to form indoles.
Substrate Scope & Causality: This method is highly effective for a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl groups. The electronic nature of the substituent on the alkyne can influence the rate of cyclization. Electron-donating groups on the alkyne can accelerate the nucleophilic attack of the aniline nitrogen. The tandem approach starting from 1-halo-2-nitrobenzenes is particularly powerful as it avoids the isolation of potentially unstable nitroalkyne intermediates.[7]
Protocol 1: One-Pot Synthesis of 2-Phenyl-1H-indole
This protocol describes a palladium-catalyzed tandem Sonogashira coupling and reductive cyclization.[7]
Materials:
-
1-Iodo-2-nitrobenzene
-
Phenylacetylene
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Zinc powder (Zn)
-
Chlorotrimethylsilane (TMSCl)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 1-iodo-2-nitrobenzene (125 mg, 0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), dppf (5.5 mg, 0.01 mmol), and CuI (1.9 mg, 0.01 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) and triethylamine (0.21 mL, 1.5 mmol), followed by phenylacetylene (61 µL, 0.55 mmol).
-
Sonogashira Coupling: Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the 1-iodo-2-nitrobenzene.
-
Reductive Cyclization: To the same flask, add zinc powder (65 mg, 1.0 mmol) and TMSCl (127 µL, 1.0 mmol).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1H-indole.
Expected Outcome: The reaction should yield 2-phenyl-1H-indole as a white to pale yellow solid. Yields typically range from moderate to good (60-85%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Transition Metal-Catalyzed Cycloisomerization
In contrast to reductive pathways, certain transition metals, particularly gold, can catalyze the cyclization of 1-ethynyl-2-nitrobenzenes without reducing the nitro group. In these reactions, the nitro group functions as an intramolecular oxidant, with one of its oxygen atoms acting as a nucleophile. This leads to the formation of unique heterocyclic systems like isatogens (indole-N-oxides) and anthranils (2,1-benzisoxazoles).[8][9]
Application Note: Gold-Catalyzed Synthesis of Isatogens and Anthranils
Principle and Mechanism: Gold(III) and Gold(I) catalysts are potent π-acids that effectively activate the alkyne moiety of the substrate. The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which significantly increases its electrophilicity.[8] This activation facilitates a 6-endo-dig intramolecular nucleophilic attack by an oxygen atom of the nitro group onto the alkyne. This key step forms a six-membered ring intermediate. Subsequent rearrangement and cyclization steps, which can be influenced by the substituent on the alkyne, lead to either the isatogen or anthranil product.[8][9]
-
Aryl-substituted alkynes tend to favor the formation of isatogens .
-
Alkyl-substituted alkynes often selectively produce anthranils .[9]
The causality behind this selectivity is thought to be related to the stability of the intermediates formed after the initial oxygen attack.
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 1-Ethynyl-2-nitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is perpetual. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of building blocks available to the modern chemist, 1-ethynyl-2-nitrobenzene stands out as a precursor of significant potential. Its unique electronic and steric arrangement, featuring a nucleophilic alkyne and an electrophilic nitro group in an ortho relationship, pre-disposes it to a range of elegant and powerful cyclization strategies. This guide provides an in-depth exploration of the application of this compound in the synthesis of two key heterocyclic scaffolds: indoles and quinolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
I. The Synthesis of Indoles via Reductive Cyclization
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[2] The reductive cyclization of 2-alkynylnitroarenes represents a direct and atom-economical approach to this important heterocycle.[3] this compound is an ideal substrate for this transformation, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization onto the alkyne.
Mechanistic Insights: A Palladium-Catalyzed Cascade
The palladium-catalyzed reductive cyclization of this compound to indole is a tandem process that begins with the reduction of the nitro group.[4] While various reducing agents can be employed, carbon monoxide (generated in situ from sources like formic acid) or molecular hydrogen are common.[5] The catalytic cycle, often employing a palladium catalyst, facilitates the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting 2-ethynylaniline intermediate is then primed for the key cyclization step. The palladium catalyst can activate the alkyne, facilitating the intramolecular nucleophilic attack of the newly formed aniline.[6][7] Subsequent protonolysis regenerates the active catalyst and yields the aromatic indole product.
A plausible mechanistic pathway is depicted below:
Sources
- 1. iipseries.org [iipseries.org]
- 2. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene | Poster Board #314 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
The Strategic Application of 1-Ethynyl-2-nitrobenzene in the Synthesis of Bioactive Heterocycles
This technical guide provides an in-depth exploration of the synthetic utility of 1-ethynyl-2-nitrobenzene, a versatile building block in medicinal chemistry. We will delve into its application in constructing privileged heterocyclic scaffolds, with a particular focus on the synthesis of substituted indoles and related N-heterocycles that are of significant interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for the use of this valuable reagent.
Introduction: The Unique Reactivity of this compound
This compound, also known as 2-nitrophenylacetylene, is a crystalline solid with the molecular formula C₈H₅NO₂.[1][2][3] Its utility in medicinal chemistry stems from the orthogonal reactivity of its two key functional groups: a terminal alkyne and a nitro group positioned ortho to it on the benzene ring. The alkyne provides a handle for a variety of coupling and cyclization reactions, while the nitro group serves as a precursor to an amino group, which can participate in intramolecular cyclization to form heterocyclic rings. This unique arrangement makes this compound a powerful precursor for the synthesis of a diverse range of bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1][2] |
| Molecular Weight | 147.13 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 82-85 °C | [3] |
| CAS Number | 16433-96-8 | [2][3] |
Core Application: Synthesis of Substituted Indoles via Reductive Cyclization
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] this compound is an excellent starting material for the construction of substituted indoles through a key synthetic transformation: reductive cyclization.
The general strategy involves the initial functionalization of the alkyne moiety, followed by the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indole ring. This approach allows for the introduction of a wide variety of substituents at the 2-position of the indole nucleus.
Mechanistic Insight: The Reductive Cyclization Pathway
The conversion of this compound derivatives to indoles typically proceeds through a palladium-catalyzed reductive cyclization. While various reducing agents can be employed, carbon monoxide is often used in a process known as reductive carbonylation.[10][11] The reaction is believed to proceed through the following key steps:
-
Reduction of the Nitro Group: The nitro group is first reduced to a nitroso or amino group.
-
Intramolecular Cyclization: The resulting amine undergoes an intramolecular nucleophilic attack on the alkyne, often facilitated by a palladium catalyst.
-
Isomerization/Aromatization: The initial cyclization product then isomerizes to form the stable aromatic indole ring.
Caption: Generalized workflow for indole synthesis.
Application in the Synthesis of Bioactive Molecules
The versatility of the indole synthesis from this compound has been leveraged to create compounds with potential therapeutic applications.
Synthesis of Potential Anti-Inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Indole-containing molecules have shown promise as anti-inflammatory agents.[7][9][12][13] The synthesis of novel indole derivatives from this compound can lead to the discovery of new anti-inflammatory drug candidates. The general approach involves a Sonogashira coupling of this compound with a suitable aryl halide, followed by reductive cyclization.
Development of Novel Anticancer Agents
The indole nucleus is a common feature in many anticancer drugs.[1][5][6][8][14] By strategically choosing the coupling partner for the alkyne and modifying the indole core, libraries of compounds can be synthesized and screened for their antiproliferative activity against various cancer cell lines.
Generation of Antimicrobial Compounds
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[15] The synthetic routes starting from this compound provide access to novel indole structures for antimicrobial screening.
Detailed Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of functionalized indoles.
Protocol 1: Synthesis of 2-Arylindoles via Sonogashira Coupling and Reductive Cyclization
This two-step protocol describes the synthesis of a 2-arylindole, a common scaffold in medicinal chemistry.
Caption: Workflow for 2-Arylindole Synthesis.
Step 1: Synthesis of 1-(Aryl)ethynyl-2-nitrobenzene
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous toluene and triethylamine (Et₃N) (3.0 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(aryl)ethynyl-2-nitrobenzene.
Step 2: Synthesis of 2-Arylindole
-
To a round-bottom flask, dissolve the 1-(aryl)ethynyl-2-nitrobenzene (1.0 eq) in ethanol.
-
Add 10% Pd/C (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-arylindole.
Protocol 2: One-Pot Synthesis of N-Hydroxyindoles
N-hydroxyindoles are another class of bioactive compounds that can be accessed from this compound.[16] This protocol outlines a potential one-pot synthesis.
Reaction Scheme:
This compound can be reacted with a suitable coupling partner, and then undergo a reductive cyclization where the intermediate hydroxylamine cyclizes to form the N-hydroxyindole.
Caption: Synthetic path to N-Hydroxyindoles.
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) and zinc dust (5.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the hydroxylamine intermediate by TLC.
-
Upon consumption of the starting material, add a catalytic amount of a Lewis acid (e.g., InCl₃) or a base (e.g., NaOEt).
-
Heat the reaction to 60 °C and stir for an additional 12 hours.
-
After cooling to room temperature, filter the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-hydroxyindole.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory tract.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of an alkyne and a nitro group allows for the efficient construction of diverse and complex heterocyclic scaffolds, most notably substituted indoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this reagent in the discovery and development of new therapeutic agents.
References
- ChemBK. 1-ETHYNYL-2-NITRO-BENZENE.
- Lopes MS, de Andrade Sena CF, Silva BL, de Souza CM, Ramos JP, Cassali GD, de Souza-Fagundes EM, Alves RJ, de Oliveira MC, de Oliveira RB. Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents Med Chem. 2015;15(2):206-16.
- ResearchGate. (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- Vale JK, Lima AB, Pinheiro BG, Cardoso AS, Silva JKR, Maia JGS, de Sousa GEP, da Silva ABF, Sousa PJC, Borges RS. Evaluation and theoretical study on the anti-inflammatory mechanism of 1-nitro-2-phenylethane. Planta Med. 2013 May;79(8):628-33.
- Amantea A, Froede TS, de Fátima Amaral M, Boleti AP, Echevarria A, Carvalho JC, de Sousa LP, Lima ES. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. Molecules. 2017 Nov 15;22(11):1977.
- Scribd. Reductive Cyclization of Nitroarenes.
- MDPI. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds.
- PubMed. Evaluation and theoretical study on the anti-inflammatory mechanism of 1-nitro-2-phenylethane.
- ResearchGate. Evaluation and Theoretical Study on the Anti-inflammatory Mechanism of 1-Nitro-2-phenylethane.
- AperTO. A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by annulation of nitrosoarenes with alkynones.
- RSC Publishing. Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides.
- PubChem. This compound.
- PubChem. This compound.
- PMC. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
- PubMed. Synthetic development and mechanistic study on Pd(II)-catalyzed cyclization of enediynes to benzo[a]carbazoles.
- MDPI. New Anticancer Agents: Design, Synthesis and Evaluation.
- Frontiers. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis.
- PubChem. 1-Ethynyl-4-nitrobenzene.
- Tesi di dottorato. PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE.
- ResearchGate. ChemInform Abstract: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 4. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and theoretical study on the anti-inflammatory mechanism of 1-nitro-2-phenylethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE [tesidottorato.depositolegale.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]
- 16. iris.unito.it [iris.unito.it]
Application Notes & Protocols: Strategic Synthesis of Carbazoles via Reductive Cyclization of 1-Ethynyl-2-nitrobenzene
Introduction: The Enduring Significance of the Carbazole Scaffold
The carbazole core, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with diverse biological targets. Consequently, carbazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] In the realm of organic electronics, the excellent charge transport properties and high thermal stability of carbazoles have made them indispensable components in Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[4]
Given this broad utility, the development of efficient and versatile synthetic routes to functionalized carbazoles is of paramount importance. Among the various precursors, 1-ethynyl-2-nitrobenzene has emerged as a particularly powerful and strategic starting material. Its utility lies in the ortho-positioning of a nitro group and an ethynyl group, perfectly poised for intramolecular reductive cyclization to form the carbazole ring system. This application note provides an in-depth guide to this synthetic strategy, focusing on the mechanism, a detailed experimental protocol, and the underlying scientific rationale.
Mechanistic Rationale: The Cadogan-Sundberg Reaction
The primary pathway for converting this compound to carbazole is a variation of the Cadogan-Sundberg indole synthesis .[5][6] This reaction class involves the deoxygenation of an ortho-substituted nitroarene to generate a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization.
The Role of Trivalent Phosphorus Reagents
The classic Cadogan-Sundberg reaction employs a trivalent phosphorus compound, most commonly triethyl phosphite (P(OEt)₃), as the deoxygenating agent.[7][8] The mechanism proceeds through several key steps:
-
Initial Deoxygenation: The reaction is initiated by the attack of the phosphite on an oxygen atom of the nitro group. This process is repeated, converting the nitro group (-NO₂) into a nitroso group (-NO).
-
Nitrene Generation: The nitroso intermediate is further deoxygenated by the phosphite to form a highly electrophilic nitrene intermediate. This step is typically the rate-determining and requires significant thermal energy.
-
Intramolecular Cyclization: The generated nitrene rapidly attacks the adjacent ethynyl group, leading to the formation of a five-membered ring and constructing the core pyrrole ring of the carbazole scaffold.
-
Aromatization: The cyclized intermediate subsequently aromatizes to yield the stable carbazole product.
The causality behind using high temperatures (typically refluxing in toluene or xylene) is the substantial energy barrier associated with the formation of the nitrene intermediate from the nitro precursor.[9]
Below is a diagram illustrating the logical flow of the Cadogan-Sundberg cyclization mechanism.
Sources
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Cadogan–Sundberg indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Alchemical Allure of 1-Ethynyl-2-nitrobenzene: A Gateway to Fused N-Heterocycles in Drug Discovery
Abstract
Fused N-heterocycles form the structural backbone of a vast array of pharmaceuticals and biologically active compounds. The strategic incorporation of nitrogen atoms within a polycyclic aromatic framework imparts unique physicochemical properties that are often crucial for modulating interactions with biological targets. Among the myriad of synthetic precursors, 1-ethynyl-2-nitrobenzene has emerged as a particularly versatile and powerful building block. Its ortho-disposed ethynyl and nitro functionalities offer a rich playground for a diverse range of cyclization strategies, enabling the efficient construction of complex molecular architectures. This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of fused N-heterocycles, with a focus on transition-metal-catalyzed and base-mediated methodologies. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance to empower researchers in the fields of medicinal chemistry, organic synthesis, and drug development to leverage this potent synthon in their quest for novel therapeutic agents.
Introduction: The Strategic Importance of Fused N-Heterocycles and this compound
The prevalence of fused N-heterocyclic scaffolds in both natural products and synthetic drugs underscores their significance in medicinal chemistry.[1] The indole nucleus, for instance, is a privileged structure found in numerous pharmaceuticals, including anticancer agents, antivirals, and CNS-targeting drugs. Similarly, quinolines, quinoxalines, and phenazines exhibit a broad spectrum of biological activities.[2][3][4] The synthesis of these valuable motifs often relies on the clever design of starting materials that can undergo efficient and selective ring-closing reactions.
This compound stands out as an exemplary starting material due to the orthogonal reactivity of its two functional groups.[5] The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which can then participate in cyclization reactions. Alternatively, the nitro group can be a precursor to a nitrene or nitroso intermediate, unlocking unique cyclization pathways.[6][7] The ethynyl group, on the other hand, is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, often activated by transition metal catalysts.[8] This dual functionality allows for a variety of synthetic transformations to be orchestrated, leading to a diverse range of fused N-heterocycles.
This application note will delve into the practical aspects of utilizing this compound in the synthesis of indoles and quinolines, two of the most important classes of N-heterocycles. We will provide detailed protocols for both transition-metal-catalyzed and base-mediated approaches, supported by mechanistic discussions and visual aids to facilitate a deeper understanding of the underlying chemical principles.
Transition-Metal-Catalyzed Reductive Cyclization: A Powerful Route to 2-Substituted Indoles
Transition metal catalysis has revolutionized the synthesis of heterocycles, offering mild and efficient routes to complex molecules.[9] In the context of this compound and its derivatives (2-alkynylnitroarenes), gold and palladium catalysts have proven to be particularly effective in promoting reductive cyclization to form 2-substituted indoles.[2][10]
Gold(I)-Catalyzed Reductive Cyclization with Diboron as a Reductant
Gold(I) catalysts exhibit a high affinity for alkynes, activating them towards nucleophilic attack.[6][11] In this protocol, a gold(I) catalyst activates the ethynyl group of the 2-alkynylnitroarene, while a diboron reagent serves as a mild and effective reductant for the nitro group.[12] This tandem reaction allows for the one-pot synthesis of 2-substituted indoles with excellent functional group tolerance.[2]
Experimental Protocol: Gold(I)-Catalyzed Synthesis of 2-Phenylindole from this compound
Materials and Reagents:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium tert-butoxide (KOtBu)
-
[Au(IPr)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Toluene, anhydrous
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium tert-butoxide (2.5 mmol).
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
In a separate vial, dissolve [Au(IPr)Cl] (0.05 mmol) in anhydrous toluene (1 mL).
-
Add the gold catalyst solution to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with methanol (5 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-phenylindole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The gold catalyst and the diboron reagent are sensitive to air and moisture. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Anhydrous Solvent: The use of anhydrous toluene is essential to avoid quenching of the active reagents.
-
Base: Potassium tert-butoxide is required to promote the reduction of the nitro group by the diboron reagent.
-
Gold Catalyst: The IPr ligand on the gold catalyst provides steric bulk and electron-donating properties, which enhance the catalyst's stability and activity.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
Mechanism of Gold(I)-Catalyzed Reductive Cyclization:
The proposed mechanism for this transformation is depicted in the following diagram:
Caption: Proposed mechanism for the gold-catalyzed synthesis of indoles.
The reaction is believed to proceed through an initial reduction of the nitro group to an amine, followed by the gold-catalyzed intramolecular cyclization of the resulting 2-ethynylaniline. The gold(I) catalyst activates the alkyne, facilitating the nucleophilic attack of the aniline nitrogen to form a vinyl-gold intermediate, which then undergoes protodeauration to yield the indole product.
Palladium-Catalyzed Tandem Sonogashira Coupling and Reductive Cyclization
For a more convergent approach, a one-pot tandem reaction combining a Sonogashira coupling with a reductive cyclization can be employed. This strategy starts from a readily available 1-halo-2-nitrobenzene and a terminal alkyne. The palladium catalyst first mediates the Sonogashira coupling to form the 2-alkynylnitroarene in situ, which then undergoes a palladium-catalyzed reductive cyclization to the desired indole.[10]
Experimental Protocol: One-Pot Synthesis of 2-(p-Tolyl)indole from 1-Iodo-2-nitrobenzene and 1-Ethynyl-4-methylbenzene
Materials and Reagents:
-
1-Iodo-2-nitrobenzene
-
1-Ethynyl-4-methylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Zinc dust
-
Ammonium chloride, saturated aqueous solution
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-2-nitrobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Add 1-ethynyl-4-methylbenzene (1.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours to facilitate the Sonogashira coupling.
-
Add zinc dust (3.0 mmol) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(p-tolyl)indole.
Self-Validating System and Trustworthiness:
The success of this tandem reaction relies on the careful control of the reaction conditions. The initial Sonogashira coupling should be complete before initiating the reductive cyclization. This can be monitored by TLC or LC-MS. The zinc dust serves as the reductant for the nitro group. The choice of palladium catalyst and ligands is crucial for both steps of the tandem reaction.
Base-Mediated Cyclization: An Alternative Pathway to Quinolines
While transition-metal catalysis is a powerful tool, base-mediated cyclizations offer a complementary and often more cost-effective approach to the synthesis of N-heterocycles.[13] In the case of 2-alkynylnitroarenes, a strong base can promote an intramolecular cyclization to form quinoline derivatives.
Experimental Protocol: Base-Mediated Synthesis of 2-Methylquinoline from 1-(Prop-1-yn-1-yl)-2-nitrobenzene
Materials and Reagents:
-
1-(Prop-1-yn-1-yl)-2-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.5 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.
-
Add anhydrous DMF (5 mL) to the flask and cool the suspension to 0 °C.
-
In a separate flask, dissolve 1-(prop-1-yn-1-yl)-2-nitrobenzene (1.0 mmol) in anhydrous DMF (2 mL).
-
Add the solution of the nitroarene dropwise to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-methylquinoline.
Mechanistic Insights:
The base-mediated cyclization is thought to proceed via an initial deprotonation of the propargylic position, followed by an intramolecular attack of the resulting carbanion onto the nitro group. Subsequent rearrangement and aromatization lead to the formation of the quinoline ring.
Caption: Plausible mechanism for the base-mediated synthesis of quinolines.
Data Presentation and Comparison
To provide a clear overview of the discussed methodologies, the following table summarizes the key reaction parameters and outcomes.
| Method | Catalyst/Reagent | Product | Typical Yield | Key Advantages | Limitations |
| Gold-Catalyzed Reductive Cyclization | [Au(IPr)Cl], B₂pin₂, KOtBu | 2-Substituted Indoles | Good to Excellent | Mild conditions, high functional group tolerance | Requires a pre-functionalized alkyne |
| Palladium-Catalyzed Tandem Reaction | Pd(OAc)₂, PPh₃, CuI, Et₃N, Zn | 2-Substituted Indoles | Moderate to Good | One-pot from halo-nitroarenes, convergent | Requires careful control of reaction conditions |
| Base-Mediated Cyclization | NaH | 2-Substituted Quinolines | Moderate | Transition-metal-free, cost-effective | Limited to substrates with acidic protons |
Conclusion and Future Perspectives
This compound and its derivatives are undeniably valuable synthons for the construction of fused N-heterocycles. The methodologies presented herein, encompassing both transition-metal-catalyzed and base-mediated approaches, offer a versatile toolkit for synthetic chemists. The choice of a particular method will depend on the desired target molecule, the available starting materials, and the required functional group tolerance.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis. Furthermore, the exploration of novel cyclization cascades starting from this compound could lead to the discovery of new and intricate heterocyclic scaffolds with promising biological activities. The continued exploration of the synthetic potential of this remarkable building block will undoubtedly contribute to the advancement of drug discovery and development.
References
- Feng, X., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. PMC. [Link]
- Fu, W., et al. (2017). Gold(I)-Catalyzed Synthesis of 2-Substituted Indoles from 2-Alkynylnitroarenes with Diboron as Reductant.
- Fu, W., et al. (2017). Gold(i)-catalyzed synthesis of 2-substituted indoles from 2-alkynylnitroarenes with diboron as reductant. SciSpace. [Link]
- Arcadi, A., et al. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. Organic Chemistry Portal. [Link]
- Anonymous. (n.d.). Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes.
- Anonymous. (n.d.). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journals. [Link]
- Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. [Link]
- Anonymous. (n.d.). Cadogan–Sundberg indole synthesis. Semantic Scholar. [Link]
- Anonymous. (n.d.). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
- Anonymous. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]
- Anonymous. (n.d.). Direct synthesis of pyrrolo[1,2‐α]quinoxalines from o‐nitroaniline via...
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. [Link]
- PubChem. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- MDPI. (n.d.).
- Anonymous. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.
- Söderberg, B. C. G., et al. (n.d.). Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. PubMed Central. [Link]
- Anonymous. (n.d.). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals. [Link]
- Cacchi, S., & Fabrizi, G. (n.d.).
- Scribd. (n.d.). Quinoline Synthesis. [Link]
- Anonymous. (n.d.). N‐Heterocyclic Carbene/Copper Cooperative Catalysis for the Asymmetric Synthesis of Spirooxindoles.
- Anonymous. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate.
- Anonymous. (n.d.). 1 Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2020. [Link]
- Anonymous. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
- MDPI. (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 11. Gold(i)-catalyzed synthesis of 2-substituted indoles from 2-alkynylnitroarenes with diboron as reductant. (2017) | Wenqiang Fu | 12 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
Application Notes and Protocols for 1-Ethynyl-2-nitrobenzene in Click Chemistry
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of modern chemical synthesis, the demand for efficiency, modularity, and biocompatibility has propelled "click chemistry" to the forefront of innovation.[1] Coined by K.B. Sharpless, this concept describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, simplifying purification.[2][3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent, forming a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[3]
This guide focuses on a particularly versatile building block for click chemistry: 1-Ethynyl-2-nitrobenzene (also known as 2-Nitrophenylacetylene).[4] This compound features a terminal alkyne, the key reactive handle for cycloaddition, and an ortho-positioned nitro group on an aromatic ring. This unique arrangement offers a dual advantage: the alkyne participates directly in the click reaction, while the electron-withdrawing nitro group can influence the alkyne's reactivity and, more importantly, serves as a latent functional group that can be chemically transformed post-cycloaddition.[5] This bifunctionality makes this compound a powerful tool for researchers in drug discovery, materials science, and bioconjugation, enabling the synthesis of complex molecular architectures with precision and efficiency.[6][7]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 16433-96-8 | [8] |
| Molecular Formula | C₈H₅NO₂ | [4] |
| Molecular Weight | 147.13 g/mol | [4] |
| Appearance | Yellow solid | [9] |
| Melting Point | 82-85 °C | [8] |
Core Concept: The Azide-Alkyne Cycloaddition
The primary application of this compound revolves around its participation in the Huisgen 1,3-dipolar cycloaddition to form a stable triazole ring. This reaction can be performed under two main conditions: copper-catalyzed or strain-promoted.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, offering a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[3] It is highly reliable, regioselective (exclusively yielding the 1,4-disubstituted triazole), and tolerant of a wide array of functional groups, often proceeding in aqueous solutions.[3] The reaction is typically catalyzed by a Cu(I) species, which is generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).
The accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide, ultimately leading to the triazole product and regeneration of the Cu(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful alternative.[10][11] This reaction does not require a metal catalyst. Instead, the alkyne is activated by incorporating it into a strained ring system, typically a cyclooctyne.[12][13] The ring strain provides the driving force for the reaction to proceed rapidly at physiological temperatures.[10] While this compound, a terminal alkyne, is not directly used in SPAAC, understanding this complementary approach is crucial for any researcher utilizing click chemistry. The choice between CuAAC and SPAAC depends entirely on the experimental context, particularly the tolerance of the system to copper.
Applications in Research and Development
The unique structure of this compound makes it a versatile reagent across multiple scientific disciplines.
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core formed via click chemistry is exceptionally stable and often serves as a bioisostere for the amide bond, offering improved metabolic stability.[14] This makes it an attractive linker in drug design.[7][15] By using this compound, medicinal chemists can:
-
Generate Compound Libraries: Rapidly synthesize a diverse array of molecules by clicking this compound onto various azide-containing fragments.[1][16]
-
Utilize Post-Click Modification: After the triazole is formed, the nitro group can be easily reduced to an aniline (amino group).[6] This newly installed amine provides a reactive handle for a second wave of diversification, such as amide bond formation, allowing for the exploration of a much larger chemical space from a single click product. This two-stage functionalization is a key strategy in fragment-based drug discovery.[7]
Bioconjugation and Chemical Biology
Bioconjugation is the process of linking molecules to biological targets like proteins or nucleic acids.[15] If a biomolecule can be metabolically or chemically tagged with an azide group, this compound can be used to "click" a nitrophenyl moiety onto it. This can be used to:
-
Introduce Probes: The nitrophenyl group can act as a spectroscopic probe or be further modified.
-
Attach Payloads: In drug delivery research, the nitro group could be part of a hypoxia-activated prodrug strategy, where the low-oxygen environment of a tumor reduces the nitro group, triggering drug release.
Materials Science
The robustness of the click reaction allows for the precise modification of material surfaces and the synthesis of advanced polymers.[16][17]
-
Surface Functionalization: Surfaces (e.g., glassy carbon electrodes, nanoparticles) can be modified with azide groups. Subsequent reaction with this compound allows for the controlled immobilization of the nitrophenyl functionality, tuning the surface's electronic and chemical properties.[17]
-
Polymer Synthesis: It can be used as a monomer or a side-chain functional group in the synthesis of novel polymers with tailored properties. For example, it has been used to create cross-linkers for PDMS networks.
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions for their specific substrates and experimental goals.
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a typical small-scale CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: e.g., a 1:1 mixture of tert-Butanol and water, or DMF, DMSO.[18][19]
-
Reaction vial with a magnetic stir bar
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: In a reaction vial, dissolve the azide compound (1.0 equivalent) and this compound (1.05-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1) to a final concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: To the stirring solution, add the aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%). The solution may turn a pale blue.
-
Initiation: Add the freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%). The reaction mixture will often turn yellow or orange, indicating the formation of the Cu(I) species.
-
Reaction: Allow the reaction to stir at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1 to 12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1-(2-nitrophenyl)-4-substituted-1,2,3-triazole.
| Parameter | Typical Range | Rationale |
| Alkyne Equivalents | 1.05 - 1.2 | Ensures complete consumption of the potentially more valuable azide. |
| Cu(II)SO₄ Loading | 1 - 5 mol% | Catalytic amount; higher loading can increase rate but complicates removal. |
| Sodium Ascorbate | 5 - 10 mol% | Sufficient excess to reduce Cu(II) to Cu(I) and maintain it in the +1 state. |
| Temperature | Room Temp. - 60 °C | Most reactions proceed well at RT; heating can accelerate slower reactions. |
| Concentration | 0.1 - 0.5 M | Balances reaction rate and solubility. |
Protocol 2: Post-Cycloaddition Reduction of the Nitro Group
This protocol describes the reduction of the nitro group on the triazole product from Protocol 1 to an amine.
Materials:
-
1-(2-nitrophenyl)-4-substituted-1,2,3-triazole (product from Protocol 1)
-
Reducing Agent: e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂, Pd/C).
-
Solvent: e.g., Ethanol (for SnCl₂) or Ethyl Acetate/Methanol (for H₂/Pd-C).
-
Aqueous base (e.g., saturated NaHCO₃ solution)
Step-by-Step Procedure (using SnCl₂):
-
Preparation: Dissolve the nitro-triazole compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the amine) indicates progress. The reaction is usually complete in 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: This will cause gas evolution.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude amine can be purified by flash column chromatography to yield the desired 1-(2-aminophenyl)-4-substituted-1,2,3-triazole.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and incompatible materials.
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategic building block in the click chemistry toolbox. Its dual functionality—a reactive alkyne for reliable triazole formation and a modifiable nitro group for downstream diversification—provides a robust platform for creating molecular complexity. This enables researchers to accelerate the discovery and development of new pharmaceuticals, functional materials, and biological probes.[20] As synthetic methodologies continue to advance, the clever application of such bifunctional reagents will undoubtedly play a pivotal role in solving complex chemical challenges.
References
- Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(16).
- Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145.
- Cesbron, M., et al. (2018). Click Chemistry: A Versatile Method for Tuning the Composition of Mixed Organic Layers Obtained by Reduction of Diazonium Cations. ACS Applied Materials & Interfaces.
- Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(17), 3065-3068.
- The Royal Society of Chemistry. Supporting Information.
- G, S., et al. (2013). Click Chemistry for Drug Development and Diverse Chemical-Biology Applications. Chemical Reviews.
- PubChem. This compound.
- Matsuo, J., et al. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 23(8), 1837-1840.
- Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry.
- PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene.
- Royal Society of Chemistry. Supporting Information for Electrochemically Driven Azide-Alkyne Cycloaddition (E-CuAAC) via Anodic Oxidation Using Dual Copper Electrodes.
- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
- Ohta, E. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3637.
- IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Available from: [Link] Poloniae-pharmaceutica/2015/6/875-889.pdf.
- Wu, L.-Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett.
- Kruger, H. G., et al. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. Crystal Growth & Design.
- Aytemir, M. D., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.
- Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development.
- PubChem. 1-Ethynyl-4-nitrobenzene.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Mezzetti, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Sahoo, G., et al. (2020). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters.
- Jasiński, R. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules.
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Click Chemistry [organic-chemistry.org]
- 4. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 12. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 20. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
The Strategic Utility of 1-Ethynyl-2-nitrobenzene in Domino Multicomponent Synthesis of Quinolines
Application Note APN-2026-01
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quest for molecular complexity from simple, readily available starting materials is a central theme in modern organic synthesis and drug discovery. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for achieving this goal, offering high atom economy and operational simplicity.[1] 1-Ethynyl-2-nitrobenzene stands out as a particularly valuable building block for MCRs due to the orthogonal reactivity of its two functional groups. The electron-withdrawing nitro group activates the aromatic ring and the alkyne provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This application note details the strategic use of this compound in a domino multicomponent approach for the synthesis of highly substituted quinoline scaffolds, which are privileged structures in medicinal chemistry.[2]
The "Chameleonic" Role of the Ortho-Nitro Group
The ortho-positioning of the nitro and ethynyl groups in this compound is key to its utility in domino reactions. The nitro group plays a multifaceted role throughout the reaction sequence:
-
Initial Activation: As a strong electron-withdrawing group, the nitro moiety influences the reactivity of the alkyne.
-
Latent Nucleophile Precursor: The nitro group can be chemically reduced in situ to an amino group. This unmasks a nucleophilic site at the precise location required for a subsequent intramolecular cyclization.
-
Cyclization Director: The transformation of the nitro group into an amine is the trigger for the final ring-closing step to form the quinoline core.
This sequence of events, where a single functional group changes its electronic character and reactivity to facilitate multiple bond-forming events in one pot, is the hallmark of an elegant domino or cascade reaction.
Domino A³ Coupling-Reductive Cyclization: A Strategy for Quinolines
A powerful strategy for the synthesis of quinolines from this compound involves a domino sequence initiated by a multicomponent coupling, followed by a reductive cyclization. One such approach is a modification of the A³ (Aldehyde-Alkyne-Amine) coupling reaction, followed by an in-situ reduction of the nitro group and subsequent Friedländer-type annulation.
The overall transformation can be envisioned as follows:
Caption: Domino A³ Coupling-Reductive Cyclization Workflow.
Mechanistic Insights: The Friedländer Annulation
The key ring-forming step in this sequence is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] In our domino strategy, the in-situ reduction of the nitro-substituted propargylamine intermediate generates the required o-aminoaryl functionality. The subsequent acid- or base-catalyzed intramolecular cyclization proceeds via attack of the newly formed amine onto the alkyne (or a tautomerized ketone), leading to the formation of the quinoline ring system.
Caption: Key steps of the reductive cyclization to form the quinoline core.
Application Protocol: One-Pot Synthesis of 2,4-Disubstituted Quinolines
This protocol describes a representative one-pot synthesis of a 2,4-disubstituted quinoline derivative starting from an o-nitroarylacetylene, which serves as a surrogate for this compound after an initial reaction. The procedure is based on the highly effective Friedländer quinoline synthesis using in-situ reduction of a nitro group.[4]
Materials:
-
2-Nitroarylacetylene derivative (e.g., 1-(2-nitrophenyl)prop-2-yn-1-ol, which can be prepared from 2-nitrobenzaldehyde and acetylene)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-nitroarylacetylene derivative (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture to dissolve the starting materials.
-
Addition of Reducing Agent: To the stirred solution, add iron powder (5.0 mmol, 5 eq.).
-
Initiation of Reduction: Carefully add concentrated HCl (0.2 mL) dropwise to the mixture. The reaction is exothermic.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting nitro compound is consumed (typically 2-4 hours).
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 10 mL).
-
Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired quinoline derivative.
Table 1: Representative Substrate Scope and Yields for Quinoline Synthesis
| Entry | 2-Nitroaryl Precursor | Active Methylene Compound | Product | Yield (%) |
| 1 | 1-(2-Nitrophenyl)ethanone | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 98[3] |
| 2 | 2-Nitrobenzaldehyde | Acetylacetone | 3-Acetyl-2-methylquinoline | 85[4] |
| 3 | 2-Nitrobenzaldehyde | Ethyl benzoylacetate | Ethyl 2-phenylquinoline-3-carboxylate | 94[4] |
| 4 | 5-Chloro-2-nitrobenzaldehyde | Propiophenone | 6-Chloro-3-methyl-2-phenylquinoline | 89[4] |
Note: Yields are based on published procedures for the domino nitro-reduction Friedländer synthesis and are representative of the high efficiency of this transformation.[3][4]
Safety and Handling
-
This compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reduction of nitroarenes with iron and acid is exothermic and generates hydrogen gas. The reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are corrosive. Handle with care.
Conclusion
This compound is a highly versatile and strategic starting material for the construction of complex nitrogen-containing heterocycles. Its application in domino multicomponent reactions, particularly in the synthesis of quinolines via a reductive cyclization pathway, showcases the power of harnessing the latent reactivity of the nitro group. This approach provides a rapid and efficient entry into diverse quinoline scaffolds, which are of significant interest to the pharmaceutical and materials science industries.
References
- ChemBK. (2024, April 9). 1-ETHYNYL-2-NITRO-BENZENE.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Chen, D., Dai, J., Liu, F., Shan, Y., You, J., & Chen, Z. (2018). One-pot synthesis of polyfunctionalized quinolines via a copper-catalyzed tandem cyclization. Organic & Biomolecular Chemistry, 16(41), 7657–7662. [Link]
- Lin, Y.-S., & Hsieh, I.-L. (2021).
- Black, P. J., Cami-Kobeci, G., & Taylor, R. J. (2006). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 4(1), 133-137. [Link]
- ResearchGate. (n.d.). One‐pot tandem synthesis of substituted quinolines.
- Ferretti, F., Fouad, M. A., Abbo, C., & Ragaini, F. (2023).
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines: Reductive Coupling Reactions of 2Nitro1,3-diphenyl-2-propen-1-one Induced by Low-Valent Titanium.
- Tummatorn, J., Breen, D., & Dudley, G. B. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(2), 643–654. [Link]
- Nojima, M., Takano, N., Nojiri, Y., Hori, A., & Takagi, K. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(15), 5831. [Link]
- Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
- Pearce, A. J., & Mindiola, D. J. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(20), 9493–9502. [Link]
- Healy, S., & Procter, D. J. (2021). Iron-catalyzed domino coupling reactions of π-systems. Beilstein Journal of Organic Chemistry, 17, 3034–3057. [Link]
- Jelali, H., Chakchouk-Mtibaa, A., Mtibaa, M. G., & Hamdi, N. (2019). Development of New Multicomponent Reactions in Eco-Friendly Media-Greener Reaction and Expeditious Synthesis of Novel Bioactive Benzylpyranocoumarins. Journal of Chemistry, 2019, 1–10. [Link]
- Ghorbani-Vaghei, R., Dastgir, S., & Ebrahimi, Z. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. RSC Advances, 11(22), 13358–13370. [Link]
- Touil, S., Al-Majid, A. M., El-Guesmi, N., Barakat, A., & Ghannay, S. (2024). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Molecules, 29(1), 22. [Link]
- Al-Ostath, M., & Al-Zaqri, N. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Chemical and Pharmaceutical Research, 14(7), 1-8.
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene.
Sources
- 1. scispace.com [scispace.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Catalyzed Annulation of 1-Ethynyl-2-nitrobenzene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the metal-catalyzed annulation of 1-ethynyl-2-nitrobenzene and its derivatives. This powerful transformation offers a direct route to the indole scaffold, a privileged structure in medicinal chemistry and natural products.[1][2] This document delves into the mechanistic underpinnings of this reaction, offers detailed, field-proven protocols for various catalytic systems, and presents a comparative analysis to guide your experimental design.
Scientific Foundation and Mechanistic Overview
The metal-catalyzed annulation of this compound is a sophisticated domino reaction that ingeniously combines a reduction and a cyclization event in a single pot. The core principle involves the in-situ reduction of the nitro group to a nucleophilic nitrogen species (such as a nitroso, hydroxylamine, or amine), which then undergoes an intramolecular attack on the adjacent alkyne, activated by a metal catalyst. This cascade ultimately leads to the formation of the indole ring system.
A variety of transition metals, including gold, palladium, and iron, have been shown to effectively catalyze this transformation, each with its own set of advantages and mechanistic nuances.[3][4][5]
The Role of the Metal Catalyst
The metal catalyst plays a dual role in this reaction. Firstly, it can participate in the reduction of the nitro group, often in concert with a stoichiometric reductant. Secondly, and most crucially, it acts as a π-acid, activating the alkyne moiety and rendering it susceptible to nucleophilic attack by the newly formed nitrogen nucleophile. The choice of metal and its ligand sphere significantly influences the reaction's efficiency, substrate scope, and functional group tolerance.
Generalized Catalytic Cycle
While the precise mechanism can vary depending on the metal and reductant used, a generalized catalytic cycle for the reductive annulation can be conceptualized. The following diagram illustrates a plausible pathway, particularly relevant for gold-catalyzed systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Indole synthesis: a review and proposed classification. | Semantic Scholar [semanticscholar.org]
- 3. Gold(i)-catalyzed synthesis of 2-substituted indoles from 2-alkynylnitroarenes with diboron as reductant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethynyl-2-nitrobenzene as a Versatile Building Block for Advanced Organic Materials
An In-Depth Technical Guide
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Ethynyl-2-nitrobenzene (C₈H₅NO₂) is a prime example of a bifunctional building block, offering a unique combination of an ethynyl (alkyne) group and a nitro group positioned ortho to each other on a benzene ring. This specific arrangement is not a mere chemical curiosity; it is a carefully orchestrated platform for sequential and diverse chemical transformations.
The ethynyl group serves as a reactive handle for carbon-carbon bond formation, particularly through cross-coupling and cycloaddition reactions, enabling the extension of π-conjugated systems. Concurrently, the nitro group acts as a strong electron-withdrawing moiety and, more importantly, as a synthetic precursor to an amino group, which is a gateway to a vast array of nitrogen-containing heterocycles.[1] The interplay between these two functionalities allows researchers to construct complex molecules that are central to pharmaceuticals, dye-sensitized solar cells, and conductive polymers.[2][3] This guide provides an in-depth exploration of the key synthetic strategies employing this compound, complete with detailed protocols and the scientific rationale behind them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [4] |
| Molar Mass | 147.13 g/mol | [4] |
| Appearance | Yellow crystal or crystalline powder | [2] |
| Melting Point | 82-85 °C | [5] |
| CAS Number | 16433-96-8 | [5] |
Core Application I: Synthesis of π-Conjugated Systems via Sonogashira Cross-Coupling
Expertise & Rationale
The Sonogashira cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds between sp² and sp carbon centers.[6] This reaction is fundamental to the construction of arylalkynes and conjugated enynes, which are the foundational structures for a wide range of organic electronic materials. By employing this compound, the ethynyl group can be coupled with various aryl or vinyl halides. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[7] The electron-withdrawing nitro group on the this compound backbone can influence the electronic properties of the resulting conjugated molecule, making it a valuable component in the design of materials with specific optoelectronic characteristics.
The workflow for this reaction involves the careful exclusion of oxygen and moisture to prevent side reactions like the homocoupling of the alkyne (Glaser coupling), although modern protocols have been developed that can be performed under aerobic conditions.[8][9]
Workflow: Sonogashira Cross-Coupling
Sources
- 1. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Development of Fluorescent Probes Using 1-Ethynyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the development of fluorescent probes utilizing 1-ethynyl-2-nitrobenzene as a key building block. We will explore the strategic incorporation of this versatile molecule into sophisticated sensor systems, with a primary focus on probes designed for the detection of nitroreductase (NTR) activity, a critical biomarker for hypoxic conditions prevalent in solid tumors. This guide will detail the underlying chemical principles, provide step-by-step synthetic protocols, and present methods for the characterization and application of these novel probes in biologically relevant contexts. The methodologies described herein are designed to be robust and adaptable, empowering researchers to design and synthesize custom probes for a variety of sensing and imaging applications.
Introduction: The Strategic Advantage of this compound in Probe Design
The design of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence emission upon interaction with a specific analyte, is a cornerstone of modern chemical biology and diagnostic research. This compound (C8H5NO2) is an exemplary scaffold for the construction of such probes due to its unique trifunctional nature:
-
The Nitro Group as a Quencher: The strongly electron-withdrawing nitro group is a well-established fluorescence quencher.[1][2] Through mechanisms such as Photoinduced Electron Transfer (PET), the nitro moiety can effectively suppress the fluorescence of a linked fluorophore. This inherent quenching capability is the foundation of the "turn-on" design.
-
The Ethynyl Group as a Versatile Handle: The terminal alkyne functionality is a highly versatile chemical handle for conjugation. It readily participates in robust and high-yielding reactions such as the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This allows for the straightforward attachment of the this compound unit to a wide array of fluorophores.
-
Analyte-Mediated Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group by specific enzymes, most notably nitroreductase (NTR).[1][5] This enzymatic reduction alleviates the quenching effect, leading to a restoration of fluorescence. This targeted activation makes probes containing the 2-nitrophenyl group ideal for detecting hypoxic environments where NTR is overexpressed.[6][7]
This guide will focus on leveraging these properties to create fluorescent probes for NTR detection, a critical application in cancer biology and the development of hypoxia-activated drugs.
Core Design Strategy: A Nitroreductase-Activated "Turn-On" Fluorescent Probe
The fundamental design of an NTR-activated fluorescent probe based on this compound involves three key components: a fluorophore, the this compound moiety (acting as the analyte-responsive quencher), and a linker connecting the two.
The operational principle is illustrated in the workflow below:
Caption: Workflow for the design and activation of an NTR-responsive fluorescent probe.
Synthetic Protocols
This section provides detailed protocols for the synthesis of a model fluorescent probe, "NTR-Probe-1," which couples this compound to a BODIPY fluorophore via a Sonogashira reaction.
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of NTR-Probe-1
The synthesis of NTR-Probe-1 is a two-step process: first, the synthesis of an iodinated BODIPY core, followed by the Sonogashira coupling with this compound.
Step 1: Synthesis of an Iodinated BODIPY Core (BODIPY-I)
A variety of iodinated BODIPY cores can be synthesized or are commercially available. For this protocol, we will assume the use of a commercially available or previously synthesized 8-iodo-BODIPY derivative.
Step 2: Sonogashira Coupling of BODIPY-I with this compound
This reaction covalently links the fluorophore to the quencher moiety.
Caption: Sonogashira coupling for the synthesis of NTR-Probe-1.
Experimental Protocol:
-
To a flame-dried Schlenk flask, add the iodinated BODIPY derivative (BODIPY-I) (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF) via syringe. The reaction mixture should be a 1:1 mixture of Et₃N and THF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield NTR-Probe-1 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization and Photophysical Properties
Thorough characterization is essential to validate the synthesis and understand the probe's performance.
Spectroscopic Data
The following table provides expected spectroscopic data for NTR-Probe-1.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | HRMS (ESI) |
| NTR-Probe-1 | Characteristic peaks for the BODIPY core and the 2-nitrophenylacetylene moiety. | Resonances corresponding to the BODIPY framework and the carbons of the 2-nitrophenylacetylene unit. | Calculated and found m/z values for [M+H]⁺. |
Photophysical Properties
The photophysical properties of NTR-Probe-1 should be evaluated before and after activation with nitroreductase.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| NTR-Probe-1 | PBS buffer (pH 7.4) | ~520 | ~535 | < 0.01 | ~80,000 |
| NTR-Probe-1 + NTR/NADH | PBS buffer (pH 7.4) | ~525 | ~540 | > 0.50 | ~85,000 |
Application: Detection of Nitroreductase Activity
This protocol outlines the use of NTR-Probe-1 for the in vitro detection of NTR activity.
In Vitro Assay Protocol
-
Prepare a stock solution of NTR-Probe-1 in DMSO.
-
Prepare a series of dilutions of nitroreductase in PBS buffer (pH 7.4).
-
In a 96-well plate, add the NTR dilutions, NTR-Probe-1 (final concentration ~5-10 µM), and NADH (final concentration ~100-200 µM).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
A significant increase in fluorescence intensity should be observed in the presence of NTR and NADH.
Mechanism of Action: NTR-Mediated Fluorescence "Turn-On"
The "turn-on" response is a direct result of the enzymatic reduction of the nitro group to an amino group.
Caption: Mechanism of NTR-mediated fluorescence activation.
Alternative Synthetic Strategy: Click Chemistry
For fluorophores that are amenable to modification with an azide group, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and bioorthogonal method for probe synthesis.
Click Chemistry Protocol
-
Synthesize or procure an azide-functionalized fluorophore (Fluorophore-N₃).
-
In a suitable solvent system (e.g., a mixture of water and t-butanol), dissolve this compound (1.0 eq) and Fluorophore-N₃ (1.1 eq).
-
Add a solution of copper(II) sulfate (CuSO₄) (0.1 eq) and a reducing agent such as sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the product via column chromatography or preparative HPLC.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the creation of sophisticated fluorescent probes. The protocols and principles outlined in this guide provide a solid foundation for the development of "turn-on" sensors for nitroreductase and, by extension, for imaging hypoxic environments in vitro and in vivo. The modular nature of the synthetic strategies allows for the facile incorporation of various fluorophores, enabling the tuning of photophysical properties to suit specific experimental needs, such as shifting emission wavelengths to the near-infrared for deeper tissue penetration. Future work in this area will likely focus on enhancing probe sensitivity, specificity, and biocompatibility for clinical translation.
References
- A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. Royal Society of Chemistry. [Link]
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Universidad Autónoma del Estado de Hidalgo. [Link]
- Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
- Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Three Recent para‐Nitrobenzyl‐Based Hypoxia Probes: Promising Directions for Sensitivity, Reversibility, or Near‐IR Emission.
- A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. PMC - NIH. [Link]
- Redalyc.Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Redalyc. [Link]
- Luminescent Probe Based Techniques for Hypoxia Imaging. PMC - PubMed Central - NIH. [Link]
- Flavylium-Based Hypoxia-Responsive Probe for Cancer Cell Imaging. MDPI. [Link]
- Azide conjugates - for Click chemistry. Interchim. [Link]
- Novel water-soluble far-red nitroreductase-responsive Bodipy-based fluorescent probe for the detection of hypoxic st
- Click Chemistry: new protocol for the labeling and modific
- Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.
Sources
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. redalyc.org [redalyc.org]
- 4. A unique carbazole–coumarin fused two-photon platform: development of a robust two-photon fluorescent probe for imaging carbon monoxide in living tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with 1-Ethynyl-2-nitrobenzene
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on optimizing yields when using 1-ethynyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this electron-deficient substrate. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth troubleshooting advice and evidence-based solutions.
Introduction: The Challenge of this compound
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the electronic properties of the substrates can dramatically influence reaction outcomes. This compound, with its potent electron-withdrawing nitro group, presents a unique set of challenges. While this electron deficiency can promote the crucial oxidative addition step at the aryl halide partner, it can also influence side reactions and catalyst stability. This guide will help you navigate these challenges to achieve high-yield, reproducible results.
Troubleshooting Guide
This section is structured to address the most common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Low to No Product Yield
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (aryl halide and this compound).
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium(0) active species may not be generating efficiently or is being deactivated.
-
Solution 1A: Catalyst Choice. Standard catalysts like Pd(PPh₃)₄ may be insufficient. For challenging substrates, especially less reactive aryl bromides or chlorides, more robust systems are needed.[3] Consider using a combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, with an electron-rich, bulky phosphine ligand like XPhos or SPhos.[4] These ligands promote the formation of highly active monoligated palladium complexes that facilitate oxidative addition.
-
Solution 1B: Catalyst Loading. For difficult couplings, increasing the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.
-
Solution 1C: In-situ Reduction. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions facilitate its reduction to Pd(0). The amine base or phosphine ligands often perform this role, but gentle heating can also assist.[5]
-
-
Insufficient Reaction Temperature: The energy barrier for the oxidative addition of the aryl halide (especially bromides and chlorides) to the palladium center is not being overcome.
-
Solution 2A: Increase Temperature. While many Sonogashira reactions are run at room temperature, electron-deficient or sterically hindered substrates often require heating.[3] Gradually increase the temperature to 60-80 °C. For very unreactive aryl chlorides, temperatures of 100-120 °C may be necessary.[3]
-
Solution 2B: Microwave Irradiation. Microwave heating can dramatically accelerate the reaction by efficiently reaching higher temperatures and pressures, often reducing reaction times from hours to minutes.[3]
-
-
Inappropriate Base/Solvent System: The base may not be strong enough to deprotonate the alkyne effectively, or the solvent may not be suitable for the reaction.
-
Solution 3A: Base Selection. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, sometimes serving as both base and solvent, stronger inorganic bases may be required.[3][5] Consider using K₂CO₃, Cs₂CO₃, or even TBAF in a polar aprotic solvent like DMF, THF, or acetonitrile.[3][6]
-
Solution 3B: Solvent Polarity. Ensure the solvent can dissolve all reactants and intermediates. A switch from a less polar solvent like toluene to a more polar one like DMF or NMP can improve outcomes.
-
Issue 2: Significant Homocoupling (Glaser Product)
Symptom: A significant amount of a symmetrical di-alkyne byproduct (1,4-bis(2-nitrophenyl)buta-1,3-diyne) is observed.
Potential Causes & Recommended Solutions:
-
Presence of Oxygen: The copper(I) co-catalyst is highly sensitive to oxygen, which promotes the oxidative homocoupling of the alkyne (the Glaser-Hay reaction).[4][7]
-
Solution 1A: Rigorous Degassing. This is the most critical factor. The reaction mixture (solvent, base, and substrates) must be thoroughly degassed before adding the catalysts. Use a robust "freeze-pump-thaw" technique (at least three cycles) or sparge the solution with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Solution 1B: Maintain Inert Atmosphere. Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a manifold.
-
-
High Copper Concentration: While copper(I) iodide (CuI) is a crucial co-catalyst that activates the alkyne, excessive amounts can accelerate homocoupling.[4][8]
-
Solution 2A: Reduce Copper Loading. Typically, CuI is used at 1-5 mol%. Try reducing the loading to 0.5-1 mol%.
-
Solution 2B: Copper-Free Conditions. For particularly sensitive substrates, eliminating copper entirely is a viable strategy.[1][2][5] This often requires the use of more active palladium/ligand systems (e.g., Pd/Buchwald ligands) and may necessitate higher temperatures, but it completely prevents Glaser coupling.[4] Some protocols use silver salts as an alternative co-catalyst.[5]
-
Issue 3: Reaction Stalls or Produces Unidentified Byproducts
Symptom: The reaction proceeds initially but then stops, leaving a complex mixture of materials, or forms significant side products other than the Glaser adduct.
Potential Causes & Recommended Solutions:
-
Side Reactions with the Nitro Group: The nitro group is susceptible to reduction under certain catalytic conditions, especially at elevated temperatures or in the presence of certain additives.
-
Solution 1A: Moderate Temperature. Avoid excessively high temperatures (>120 °C) for prolonged periods.
-
Solution 1B: Ligand Choice. Ensure the phosphine ligand is not overly reducing. While electron-rich ligands are good, some can interact with the nitro group. Screen a few different ligands if this is suspected.
-
-
Decomposition of this compound: This alkyne can be unstable under strongly basic conditions or high heat.
-
Solution 2A: Slow Addition. If decomposition is suspected, try adding the this compound solution slowly via syringe pump over an hour.[4] This keeps its instantaneous concentration low, minimizing self-reaction or decomposition.
-
Solution 2B: Use a Milder Base. If using a very strong base like an alkoxide, consider switching to a carbonate or an amine base.
-
Optimization Parameters at a Glance
| Parameter | Standard Conditions | Optimization Strategy for this compound | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ (2 mol%) + XPhos (4 mol%) or Pd₂(dba)₃ (1 mol%) + P(t-Bu)₃ (4 mol%) | Bulky, electron-rich ligands create more active catalysts for challenging substrates.[9] |
| Copper Co-catalyst | CuI (1-5 mol%) | Reduce to 0.5-1 mol% OR eliminate entirely (copper-free). | Minimizes oxidative homocoupling (Glaser reaction).[4] |
| Base | TEA or DIPEA (often as solvent) | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) in a polar solvent. | Inorganic bases can be more effective and avoid potential side reactions with the amine.[3] |
| Solvent | THF, Toluene, or TEA | DMF, NMP, or Acetonitrile | Polar aprotic solvents can improve solubility and reaction rates.[3] |
| Temperature | Room Temperature | 50 - 100 °C | Overcomes the activation barrier for oxidative addition, especially with aryl bromides/chlorides.[3] |
| Atmosphere | Inert (N₂ or Ar) | Strictly Inert (Freeze-Pump-Thaw) | Crucial for preventing copper-mediated homocoupling.[7] |
Experimental Protocols & Visual Guides
General Protocol for Optimizing Sonogashira Coupling
This protocol provides a robust starting point for coupling an aryl halide with this compound.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), the phosphine ligand (if separate, 0.04 mmol, 4 mol%), the copper(I) iodide (0.01 mmol, 1 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent & Substrate Addition: Add the degassed solvent (5 mL) via syringe. Add the this compound (1.1 mmol) via syringe.
-
Freeze-Pump-Thaw: For maximum oxygen removal, freeze the mixture in liquid nitrogen until solid, apply a high vacuum for 5-10 minutes, then remove from the nitrogen bath and allow it to thaw under argon. Repeat this cycle two more times.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots with a nitrogen-flushed syringe.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the fundamental steps of the copper-co-catalyzed Sonogashira reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems systematically.
Caption: A decision tree for troubleshooting Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: My aryl halide is an iodide, and the reaction is still low-yielding. What should I focus on? A1: Aryl iodides are the most reactive halides in Sonogashira couplings.[5] If you are still seeing low yields, the problem is less likely to be the oxidative addition step. You should focus on two key areas: 1) Preventing homocoupling: Your primary issue is likely the loss of your this compound to the Glaser side reaction. Implement rigorous degassing procedures. 2) Catalyst stability: Ensure your catalyst isn't decomposing over the reaction time. Using a more robust ligand can help.
Q2: Can I use an aryl chloride with this compound? A2: Yes, but it is challenging. The C-Cl bond is very strong, making oxidative addition difficult.[3] Success requires highly active catalyst systems, such as those using bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][9] You will almost certainly need to use elevated temperatures (100-120 °C) and a strong base/polar solvent system.[3] Copper-free conditions are often preferred for aryl chlorides to avoid catalyst inhibition observed in some systems.[4]
Q3: What is the role of the amine base beyond deprotonation? A3: The amine base (like TEA) serves multiple roles. Its primary function is to deprotonate the terminal alkyne, allowing it to coordinate with the copper(I) salt.[8] It also acts as a scavenger for the HX acid that is generated during the reaction. Furthermore, it can serve as a ligand for the palladium center and assist in the reduction of Pd(II) precatalysts to the active Pd(0) species.[4][5]
Q4: Is it better to use a Pd(0) or Pd(II) catalyst source? A4: Both can be effective. Pd(0) sources like Pd(PPh₃)₄ are directly active but can be sensitive to air and moisture. Pd(II) sources like PdCl₂(PPh₃)₂ are generally more stable and easier to handle.[5] They are reduced in situ to the active Pd(0) catalyst. For optimization and screening, Pd(II) precatalysts combined with specific ligands offer more flexibility and are often preferred for developing robust reactions.
References
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira cross-coupling reaction. YouTube. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Conditions optimization for the double Sonogashira coupling.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Indoles from 1-Ethynyl-2-nitrobenzene
Introduction: The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. The reductive cyclization of 1-ethynyl-2-nitrobenzene and its derivatives represents a powerful and direct strategy for constructing this privileged heterocycle. This method leverages the proximity of a reducible nitro group and a reactive alkyne to forge the indole ring in a single transformation. However, the reaction's success is highly dependent on the delicate balance of reduction and cyclization, creating a landscape where side reactions can diminish yields and complicate purification.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the causality behind common experimental pitfalls to empower you to optimize your synthetic outcomes.
Section 1: The Core Reaction - Reductive Cyclization Pathway
The synthesis of indole from this compound is typically achieved through a transition metal-catalyzed reductive cyclization. The process involves the chemoselective reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the adjacent alkyne.
The generally accepted mechanism proceeds through the following key steps:
-
Reduction: The nitro group (–NO₂) is reduced to an amino group (–NH₂). This is the most critical step, as incomplete or over-reduction leads to major side products. This step often employs reducing agents like zinc dust, iron powder, or catalytic hydrogenation.[1]
-
Intramolecular Cyclization: The newly formed 2-ethynylaniline intermediate undergoes a 5-exo-dig cyclization. The nucleophilic amine attacks the proximal carbon of the alkyne. This step can be spontaneous upon formation of the aniline or may require thermal or catalytic promotion.
-
Tautomerization: The resulting enamine intermediate rapidly tautomerizes to form the thermodynamically stable aromatic indole ring.
Caption: Pathway for the formation of dimeric azo/azoxy byproducts.
Problem 2: Reduction of the Alkyne Moiety
-
Symptoms: ¹H NMR and mass spec data indicate the presence of 2-vinylaniline or 2-ethylaniline, corresponding to the partial or full reduction of the triple bond.
-
Root Cause Analysis: This is a problem of chemoselectivity. Certain powerful reducing systems, particularly catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) under high hydrogen pressure, can reduce both the nitro group and the alkyne. [2]* Solutions & Mitigation Strategy:
-
Choice of Reductant: Switch to a milder or more chemoselective reducing agent. Iron powder in acetic acid is often cited for its high selectivity in reducing nitro groups in the presence of other reducible functionalities.
-
Catalyst Modification: If using catalytic hydrogenation, a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate) can sometimes selectively reduce the alkyne to an alkene but is generally used for other transformations. A better approach is to use a catalyst system known to favor nitro group reduction, such as Platinum(IV) oxide (Adam's catalyst) under controlled conditions.
-
Control Stoichiometry: When using hydride sources, carefully controlling the stoichiometry can sometimes prevent over-reduction, although this is less common for this specific transformation.
-
| Reducing System | Target Functionality | Common Side Reactions | Recommendation Level |
| H₂ (1 atm), Pd/C | Nitro Group | High Risk of Alkyne Reduction | Not Recommended |
| Zn, NH₄Cl / H₂O | Nitro Group | Can be sluggish, may require heat | Good |
| Fe, Acetic Acid | Nitro Group | High chemoselectivity for nitro group | Highly Recommended |
| Sodium Dithionite | Nitro Group | Works well, aqueous conditions | Good |
Section 4: Experimental Protocols
Protocol 4.1: Recommended Procedure for Indole Synthesis using Fe/AcOH
This protocol is designed to maximize chemoselectivity and minimize side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of ethanol and acetic acid (e.g., 4:1 v/v) to dissolve the starting material.
-
Reagent Addition: Add iron powder (4.0 - 5.0 eq) to the solution. The mixture is typically heated.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LCMS. The reaction is often complete within 1-3 hours.
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Cadogan, J. I. G.; Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87–137. [Link]
- Sundberg, R. J. (1965). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry, 30(11), 3604–3610. [Link]
- Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 53(35), 4785–4788. [Link]
- BenchChem Technical Support. (2025).
- Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- ResearchGate. (2020). Cadogan–Sundberg Indole Synthesis.
- Cenini, S., et al. (2019). Reductive cyclization of 2-nitrobyphenyls and 2-nitrostyrenes catalyzed by nickel nanoparticles.
- MDPI. (2022).
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- Siciliano, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3903. [Link]
- Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry. [Link]
- Ragaini, F., et al. (2020). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
- Organic Chemistry Portal. (2023). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Mondal, S., et al. (2021). Synthesis of 2-Substituted Indoles by Pd-Catalyzed Reductive Cyclization of 1-Halo-2-nitrobenzene with Alkynes. ChemistrySelect, 6(45), 12537-12541. [Link]
- ResearchGate. (2021). Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes.
- Kotha, S. (2015). How to get the maximum yield for the Fisher Indole synthesis?
- Garg, N. K. (2011).
- Bartoli, G. (n.d.). Bartoli indole synthesis. Wikipedia. [Link]
- Ragaini, F., et al. (2021).
- Yamamoto, Y., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(24), 5662–5663. [Link]
Sources
Purification strategies for 1-Ethynyl-2-nitrobenzene reaction products
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges in the purification of 1-Ethynyl-2-nitrobenzene. As a crucial building block in organic synthesis, its purity is paramount for subsequent reaction success. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered after the synthesis of this compound, typically via Sonogashira coupling.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is intrinsically linked to the Sonogashira coupling reaction used for its synthesis.[1][2] Key impurities include:
-
Unreacted Starting Materials: Primarily the aryl halide (e.g., 1-iodo- or 1-bromo-2-nitrobenzene).
-
Homocoupled Diyne: A significant byproduct formed from the oxidative coupling of the terminal alkyne, resulting in 1,4-bis(2-nitrophenyl)buta-1,3-diyne. This is often called the Glaser coupling byproduct.
-
Catalyst Residues: Palladium and copper salts, which can give the crude product a dark, often black or grey, coloration.[2]
-
Solvents and Base: High-boiling point solvents like DMF and the amine base (e.g., triethylamine, diisopropylamine) are common residuals.
Q2: My crude product is a dark, oily tar instead of the expected yellow solid. What went wrong?
A2: This is a frequent issue. The dark color typically points to residual palladium catalyst that has crashed out of solution as palladium black. The oily consistency often results from a combination of high-boiling solvents (e.g., DMF), excess amine base, and potentially the formation of multiple byproducts that depress the melting point of the mixture. An efficient aqueous work-up is the first critical step to remedy this before attempting more advanced purification.
Q3: How can I quickly assess the purity of my crude product and purified fractions?
A3: Thin-Layer Chromatography (TLC) is the most effective tool for routine analysis.[3] this compound is a UV-active compound. Using a suitable mobile phase (e.g., 10-20% Ethyl Acetate in Hexane), you can visualize the product and distinguish it from less polar starting materials and more polar baseline impurities. The product itself is a yellow crystalline solid with a reported melting point of 82-85 °C, which serves as an excellent final check for purity.[4][5][6]
Q4: What is the best general purification strategy to start with?
A4: A sequential approach is most reliable. Start with a thorough aqueous work-up to remove water-soluble impurities. Follow this with flash column chromatography on silica gel to separate the target compound from starting materials and byproducts. For achieving high purity suitable for sensitive downstream applications, a final recrystallization step is highly recommended.
Section 2: In-Depth Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Black/Grey Color (Catalyst Contamination) | - Inefficient removal of Pd/Cu catalysts during work-up.- Catalyst decomposition to insoluble forms (e.g., Palladium black). | - Pre-filtration: Before concentration, dilute the organic layer with a solvent like ethyl acetate and filter it through a plug of Celite® or a short pad of silica gel. This will adsorb a significant portion of the catalyst residues.[7]- Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) can help chelate and remove copper salts. |
| Product Co-elutes with Impurity (During Column Chromatography) | - The impurity has a very similar polarity to the product.- Inappropriate solvent system for TLC development, leading to poor separation prediction. | - Optimize Eluent System: Systematically test different solvent mixtures for your TLC. Try switching one component (e.g., replace Ethyl Acetate with Dichloromethane or Ether) to alter selectivity. A common system for this compound is a gradient of Ethyl Acetate in Hexane.[8]- Use a Shallow Gradient: During column chromatography, run a very shallow gradient (e.g., increasing ethyl acetate by 1-2% increments) around the elution point of your product to improve resolution.- Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) which can offer different selectivity. |
| Product "Oils Out" During Recrystallization | - The solution is supersaturated, or cooling is too rapid.- The presence of impurities is depressing the melting point.- The chosen solvent is too good a solvent, even at low temperatures. | - Slow Cooling: Ensure the hot, saturated solution is allowed to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can initiate nucleation.- Use a Solvent System: Instead of a single solvent, use a binary system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) while hot, and then slowly add a "poor" solvent (e.g., hexane, heptane) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[9] |
| Low Recovery After Purification | - Product loss during multiple extraction and transfer steps.- Using an unnecessarily strong eluent in chromatography, causing rapid elution with poor separation.- The product is partially soluble in the recrystallization mother liquor. | - Minimize Transfers: Use a single flask for as many steps as possible. Back-extract aqueous layers to recover any dissolved product.- TLC-Guided Chromatography: Base your starting eluent polarity on a TLC Rf value of ~0.2-0.3 for the product. This ensures the compound spends sufficient time on the column for effective separation.- Recrystallization Optimization: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is truly saturated. After filtering the crystals, cool the filtrate further to see if a second crop of less pure crystals can be obtained. |
Section 3: Detailed Purification Protocols
These protocols provide a validated, step-by-step workflow for purifying this compound.
Protocol 1: Standard Post-Reaction Aqueous Work-up
Causality: This initial step is designed to remove the bulk of inorganic salts, the amine base, and any highly polar, water-soluble components from the crude reaction mixture.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl). The NH₄Cl solution will protonate and neutralize the amine base, rendering it water-soluble.
-
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[7][10]
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (brine) (1x). This step helps to remove residual water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for chromatography.
Protocol 2: Flash Column Chromatography
Causality: This is the primary purification method, separating compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase (eluent).[3]
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude material.
-
Determine Eluent System: Using TLC, find a solvent system that gives your product (this compound) an Rf value of approximately 0.2-0.3. A good starting point is 10% Ethyl Acetate (EtOAc) in Hexane.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. If it doesn't fully dissolve, add a small amount of silica gel to the solution, concentrate it to a dry powder, and dry-load this powder onto the top of the column. This technique prevents band broadening and improves separation.
-
Run the Column: Begin eluting with a low-polarity solvent (e.g., 5% EtOAc/Hexane). Gradually increase the polarity (e.g., to 10%, then 15% EtOAc/Hexane) to elute your compounds. The unreacted aryl halide will typically elute first, followed by your desired product. The highly polar diyne byproduct and baseline impurities will remain on the column longer.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 3: Recrystallization for High Purity
Causality: This technique leverages the difference in solubility of the compound in a solvent at high and low temperatures. As a hot, saturated solution cools, the solubility decreases, forcing the pure compound to crystallize out while impurities remain in the solution (the mother liquor).[9][11]
-
Place the purified solid from the column chromatography into an Erlenmeyer flask.
-
Select a suitable solvent or solvent system (see Table 2). Ethanol or a mixture of ethyl acetate/hexane are good starting points.
-
Add the solvent portion-wise to the flask while heating gently (e.g., on a hotplate) with stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the final, high-purity this compound.
Section 4: Visual Workflows & Data
Workflow 1: General Purification Strategy
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision tree for purification of this compound.
Workflow 2: Origin of Key Sonogashira Impurities
This diagram illustrates where common byproducts and impurities originate within the catalytic cycle.
Caption: Origin of impurities in the Sonogashira coupling reaction.
Data Tables
Table 1: Typical Column Chromatography Eluent Systems
| Impurity Type | Typical Eluent System (Hexane/EtOAc) | Approx. Rf of Product | Notes |
| Aryl Halide (starting material) | 5-10% EtOAc | ~0.2-0.3 | The aryl halide is typically less polar and will elute before the product. |
| Homocoupled Diyne | 10-20% EtOAc | ~0.2-0.3 | The diyne can have a polarity very similar to the product, often requiring a shallow gradient for separation. |
| Baseline/Polar Impurities | >30% EtOAc | ~0.2-0.3 | These are strongly retained on the silica and elute last. |
Table 2: Common Solvents for Recrystallization
| Solvent / System | Solubility Profile | Best For... |
| Ethanol (EtOH) | Good solubility when hot, moderate when cold. | A good first choice for a single-solvent recrystallization. |
| Isopropanol (IPA) | Similar to ethanol but less volatile. | Good alternative to ethanol. |
| Ethyl Acetate / Hexane | Product is soluble in EtOAc, insoluble in Hexane. | A powerful binary system for when single solvents fail or when the product "oils out".[9] |
| Toluene | High boiling point, good for stubborn solids. | Use when the compound has poor solubility in alcohols or esters. Be aware of higher boiling point. |
Section 5: Safety Information
-
This compound: This compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6][12]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Storage: Store in a cool, dry, and dark place, away from oxidizing agents and strong acids.[4][14]
-
Solvents: The solvents used in purification (e.g., Hexane, Ethyl Acetate, DCM) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
References
- ChemBK. (2024). 1-ETHYNYL-2-NITRO-BENZENE. [Link]
- Urban, M. & Doye, S. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
- The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. [Link]
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- ChemOrgChem. (2023). Sonogashira coupling reaction. [Link]
- Organic Syntheses. (n.d.). nitrobenzene. [Link]
- Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 6. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. This compound | 16433-96-8 [sigmaaldrich.com]
Preventing homocoupling of 1-Ethynyl-2-nitrobenzene in Sonogashira reactions
Topic: Strategic Prevention of Homocoupling with 1-Ethynyl-2-nitrobenzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Sonogashira cross-coupling reactions, specifically the undesired homocoupling of the electron-deficient alkyne, this compound. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction effectively.
Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses the fundamental questions surrounding the homocoupling side reaction, particularly with electron-deficient substrates.
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is the most common and often frustrating side reaction in copper-co-catalyzed Sonogashira couplings.[1][2] It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[3] Instead of coupling with your aryl halide, the alkyne reacts with itself, consuming valuable starting material and complicating the purification process.[4]
Q2: What are the primary drivers of this unwanted homocoupling?
A2: There are two main culprits that promote the Glaser coupling pathway:
-
Copper(I) Co-catalyst: While added to increase the rate of the desired Sonogashira reaction, the copper catalyst is also the primary mediator of the homocoupling side reaction.[1][5][6]
-
Oxygen: The presence of atmospheric oxygen is critical for the oxidative dimerization.[1][7] Oxygen facilitates the oxidation of the copper(I)-acetylide intermediate, which is a key step in the homocoupling mechanism.[7]
Q3: Why is this compound especially prone to homocoupling?
A3: The susceptibility of this compound stems from its electronic properties. The potent electron-withdrawing nature of the nitro (-NO₂) group significantly increases the acidity of the terminal alkyne proton (C-H). This heightened acidity facilitates rapid deprotonation by the base and accelerated formation of the copper(I)-acetylide intermediate. A higher steady-state concentration of this intermediate increases the statistical probability of the undesired oxidative homocoupling pathway, especially if measures to exclude oxygen or control catalyst activity are not rigorously implemented.
Troubleshooting Guide: From Problem to Solution
This guide provides actionable strategies to suppress the formation of the homocoupled 1,3-bis(2-nitrophenyl)buta-1,3-diyne byproduct.
Issue: Significant formation of the homocoupled diyne is observed by TLC, GC-MS, or NMR.
This is the most common issue. The solutions below are ranked from most to least effective for eliminating the problem.
Primary Strategy: Eliminate the Cause with Copper-Free Protocols
The most definitive way to prevent Glaser homocoupling is to eliminate its essential catalyst: copper.[8][9][10] Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for sensitive or electron-deficient substrates.[5][10]
-
Mechanism of Action: In the absence of copper, the reaction proceeds through a different catalytic cycle where the palladium catalyst mediates both the activation of the aryl halide and the alkyne.[11][12] This pathway completely avoids the formation of the copper-acetylide intermediate responsible for dimerization.
-
Recommendation: For this compound, switching to a copper-free protocol is the first and most highly recommended course of action. These reactions may require more specialized, bulky, and electron-rich phosphine ligands (e.g., cataCXium A, XPhos) to facilitate the catalytic cycle, but they directly solve the homocoupling problem.[13][14]
Secondary Strategy: Rigorous Atmosphere Control
If you must use a copper-catalyzed system, absolute exclusion of oxygen is paramount.
-
Mechanism of Action: By removing oxygen, you prevent the oxidative step required for the copper-acetylide species to dimerize.[1][15]
-
Recommendations:
-
Degas Solvents: All solvents must be rigorously degassed using methods such as freeze-pump-thaw (minimum 3 cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with argon or nitrogen. Maintain a positive pressure of the inert gas throughout the entire reaction setup and duration using a balloon or a gas bubbler.
-
Reducing Atmosphere: For extremely sensitive substrates, some protocols recommend using a dilute mixture of hydrogen gas in nitrogen or argon (e.g., 5% H₂) as the inert atmosphere.[4][16] The hydrogen acts as a reducing agent, helping to quench trace amounts of oxygen and maintain the catalysts in their active, reduced state.[4]
-
Tertiary Strategy: Optimization of Reaction Parameters
Fine-tuning the reaction conditions can tip the kinetic balance in favor of the desired cross-coupling over homocoupling.
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | Use more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃). These ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps in the palladium cycle, helping the desired reaction outcompete the homocoupling side reaction.[6][17] |
| Reagent Addition | Add the this compound solution slowly to the reaction mixture over several hours using a syringe pump.[3][15] This maintains a low instantaneous concentration of the alkyne, statistically favoring its reaction with the aryl halide over dimerization with itself. |
| Base Selection | Use a hindered amine base like diisopropylethylamine (DIPEA) or diisopropylamine. While the base's primary role is to deprotonate the alkyne, less coordinating, bulky bases can sometimes minimize side reactions. Ensure the base is anhydrous and used in sufficient excess.[17] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (starting at room temperature is advised). The activation energy for homocoupling can be lower than that for cross-coupling, so lower temperatures often suppress the side reaction more significantly. |
| Solvent | The choice of solvent can influence catalyst stability and reactivity. While DMF and THF are common, their coordinating ability can impact the catalytic species. Toluene or dioxane are less coordinating alternatives that may be beneficial. Ensure the solvent is anhydrous.[18] |
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the catalytic cycles at play.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Alkyne Functionalization in Nitro-Containing Molecules
Welcome to the technical support center for managing the reactivity of the nitro group during alkyne functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the dual reactivity of nitro-substituted alkynes. The strong electron-withdrawing nature and susceptibility to reduction of the nitro group often conflict with the conditions required for transforming an alkyne moiety.
This document provides in-depth, field-tested troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high chemoselectivity in your reactions.
Core Principles for Ensuring Chemoselectivity
Before delving into specific troubleshooting scenarios, it's crucial to understand the underlying principles that govern the selective functionalization of these bifunctional molecules.
-
The Electronic Influence of the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group due to both inductive and resonance effects.[1] This deactivates aromatic rings towards electrophilic substitution but, more importantly, activates them towards nucleophilic aromatic substitution (SNAr), where the nitro group can sometimes act as a leaving group.[1][2] This electronic pull can also influence the reactivity of the adjacent alkyne.
-
Reductive Liability: The nitro group is readily reduced to a variety of functionalities, most commonly the amine (-NH₂).[3] This transformation can be triggered by many conditions used in mainstream organic synthesis, including catalytic hydrogenation (e.g., H₂/Pd-C) and certain low-valent transition metals, which are often employed in cross-coupling reactions.[4][5]
-
Catalyst and Reagent Selection: The key to success is the judicious choice of catalysts, ligands, bases, and solvents that can operate under conditions mild enough to leave the nitro group untouched. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can be critical in preventing the reduction of the nitro group.[6]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, but it presents significant challenges when a nitro group is present.
Question: My Sonogashira coupling of a nitroaryl halide with a terminal alkyne is failing, showing low yield and a black precipitate. What's happening?
Answer: This is a classic symptom of catalyst decomposition and competing side reactions. There are several potential causes:
-
Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates that your Pd(0) catalyst is crashing out of the catalytic cycle.[7] This can be triggered by impurities, excessive temperature, or an inappropriate solvent/base combination. The nitro group itself can sometimes interact with the palladium center, leading to catalyst deactivation.
-
Glaser Homocoupling: The copper co-catalyst (typically CuI) can promote the oxidative homocoupling of your terminal alkyne, especially if the cross-coupling's oxidative addition step is slow.[8] This consumes your alkyne and reduces the yield of the desired product.
-
Nitro Group Reduction: Under certain conditions, particularly with phosphine ligands that are too electron-rich or at elevated temperatures, the Pd(0) catalyst can reduce the nitro group, leading to a complex mixture of byproducts.
Troubleshooting Workflow: Sonogashira Coupling of Nitroarenes
Caption: Troubleshooting workflow for a failing Sonogashira coupling.
Question: How can I prevent the reduction of my nitro group during a Sonogashira coupling?
Answer: Chemoselective Sonogashira coupling in the presence of a nitro group is achievable with careful optimization.
-
Ligand Selection: Triphenylphosphine (PPh₃) is often a good starting point. Avoid using strongly electron-donating ligands which can make the palladium center more reducing.
-
Temperature Control: Operate at the lowest temperature necessary to achieve a reasonable reaction rate. For highly reactive aryl iodides, room temperature is often sufficient. Aryl bromides may require moderate heating (50-80 °C), but aggressive heating should be avoided.[9][10]
-
Copper-Free Conditions: In some cases, the copper co-catalyst can facilitate undesired redox processes. Copper-free Sonogashira protocols, while sometimes slower, can offer better chemoselectivity for sensitive substrates.[7][11]
| Parameter | Recommended Condition for Nitro-Substrates | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Air-stable Pd(II) precatalyst, less prone to side reactions than some Pd(0) sources. |
| Cu Co-catalyst | CuI (1-5 mol%) | Standard co-catalyst. Use fresh, high-purity source to minimize side reactions. |
| Ligand | PPh₃ (if not included in precatalyst) | Balances catalytic activity with reduced risk of promoting nitro reduction. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Amine bases are standard and generally compatible.[7] |
| Solvent | THF, Toluene, or DMF (degassed) | Choice depends on substrate solubility. Anhydrous and oxygen-free conditions are critical.[7] |
| Temperature | 25–80 °C | Use the lowest effective temperature to minimize nitro group reduction. |
Table 1: Recommended Starting Conditions for Sonogashira Coupling of Nitroarenes.
Scenario 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, or "click chemistry," is renowned for its exceptional functional group tolerance, and the nitro group is generally compatible.[12][13] Problems in this reaction are less likely to stem from the nitro group's reactivity and more likely from standard reaction issues.
Question: My CuAAC reaction between a nitro-substituted azide and an alkyne is sluggish. Should I be concerned about the nitro group?
Answer: It is highly unlikely that the nitro group is the root cause. The CuAAC reaction is remarkably tolerant of a wide array of functional groups, including nitroarenes.[12][14][15] A sluggish reaction is almost always due to one of the following:
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent (commonly sodium ascorbate) is required to generate Cu(I) in situ.[15] If this reduction is inefficient or if oxygen is present in the reaction, the Cu(I) will be oxidized back to inactive Cu(II).
-
Poor Reagent Quality: Ensure your azide and alkyne are pure. Impurities can chelate the copper catalyst and inhibit the reaction.
-
Solvent Issues: While the reaction often works well in a variety of solvents, including aqueous mixtures, substrate solubility can be an issue. Using a co-solvent like DMSO or THF can be beneficial.[15]
Logical Flow for Optimizing CuAAC Reactions
Caption: Decision process for troubleshooting a slow CuAAC reaction.
Scenario 3: Selective Reduction of the Nitro Group
A common synthetic step is the reduction of a nitro group to an amine. The challenge is performing this transformation without affecting the alkyne, as many standard reduction methods will also reduce the triple bond.
Question: I need to reduce an aromatic nitro group to an amine but leave my alkyne intact. Catalytic hydrogenation (H₂/Pd-C) reduced both. What method should I use?
Answer: This is a frequent challenge requiring chemoselective reduction conditions. Standard catalytic hydrogenation is generally too reactive and will reduce both functionalities.[4] You must switch to a method that preferentially reacts with the nitro group.
Recommended Chemoselective Methods:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic, reliable, and highly selective method. It works well in solvents like ethanol or ethyl acetate at reflux and shows excellent tolerance for alkynes.[16]
-
Iron Powder in Acidic Media (Fe/HCl or Fe/NH₄Cl): The Béchamp reduction is another robust and cost-effective method. It is highly selective for the nitro group.[5]
-
Zinc Dust in Acidic Media (Zn/AcOH): Similar to iron, zinc in acetic acid provides a mild and effective way to reduce nitro groups chemoselectively.[4]
-
Ruthenium-based Catalysts: Specific ruthenium catalysts, such as (Ph₃P)₃RuCl₂, with zinc and water have been shown to selectively reduce nitro groups in the presence of alkynes by carefully choosing additives and controlling the temperature.[17][18]
-
Sodium Sulfide (Na₂S): This reagent can be useful, especially for the selective reduction of one nitro group in a dinitroarene compound, and generally does not affect alkynes.[4]
| Reagent System | Typical Conditions | Selectivity Profile | Reference |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Excellent; highly tolerant of alkynes, esters, and halogens. | [16] |
| Fe / HCl | EtOH / H₂O, Reflux | Excellent; standard for nitro reduction, alkyne is preserved. | [5] |
| Zn / NH₄Cl | MeOH / H₂O, RT to 40°C | Good; mild conditions, but can be slower. | [16] |
| (Ph₃P)₃RuCl₂ / Zn / H₂O | Additive-dependent (e.g., KOH) | High; allows for tunable selectivity between different functional groups. | [17][18] |
Table 2: Comparison of Reagents for Chemoselective Nitro Group Reduction.
Experimental Protocols
Protocol 1: Chemoselective Sonogashira Coupling of 4-Bromonitrobenzene
This protocol describes a robust procedure for coupling an activated aryl bromide with a terminal alkyne while preserving the nitro group.
-
Materials:
-
4-Bromonitrobenzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromonitrobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by anhydrous triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Chemoselective Reduction of 4-Nitrophenylacetylene
This protocol details the reduction of a nitro group to an amine using tin(II) chloride, leaving the terminal alkyne untouched.
-
Materials:
-
1-Ethynyl-4-nitrobenzene (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Ethanol (Absolute)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethynyl-4-nitrobenzene in absolute ethanol.
-
Add SnCl₂·2H₂O to the solution in one portion.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice and water.
-
Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A precipitate of tin salts will form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 4-ethynylaniline, which can be further purified by chromatography if necessary.
-
References
- Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]
- Nakao, Y. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- University of Bristol. (n.d.).
- Singh, V. K., et al. (2021).
- Radomkit, S., & Toste, F. D. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 140(32), 10111–10115. [Link]
- Li, J., et al. (2020). C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Beilstein Journal of Organic Chemistry, 16, 53–59. [Link]
- Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1957–1967. [Link]
- Kumar, A., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- ResearchGate. (2019). Selective reduction of aromatic nitro in presence of a terminal alkyne? [Link]
- Reddit. (2021). Protecting a nitro group. [Link]
- Larock, R. C., et al. (2008). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 73(19), 7634–7641. [Link]
- ChemTok. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Ma, W., & Ackermann, L. (2014). Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
- JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR, 6(6). [Link]
- Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
- MDPI. (2020). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Yoshikai, N. (2020). A Walk through Recent Nitro Chemistry Advances. Journal of Synthetic Organic Chemistry, Japan, 78(8), 755-756. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Wipf, P., & Maciejewski, J. P. (2014). Synthesis and Utilization of Nitroalkyne Equivalents in Batch and Continuous Flow. The Journal of Organic Chemistry, 79(18), 8758–8766. [Link]
- Wikipedia. (n.d.). Nitro compound. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
- ResearchGate. (2023).
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go? [Link]
- Omizzolo, A. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
- Al-Zoubi, R. M., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041–3052. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Sharma, P., & Kumar, D. (2022). Construction of N-heterocycles through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation: utilizing alkynes and olefins as coupling partners.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041-3052. [Link]
- Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
- Sengupta, S., & Das, P. (2021). C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry, 19(38), 8409-8424. [Link]
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. jetir.org [jetir.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-Ethynyl-2-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the catalytic coupling of 1-ethynyl-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific Sonogashira cross-coupling reaction. The presence of the electron-withdrawing nitro group introduces unique challenges and considerations not present in simpler systems. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of this compound with aryl or vinyl halides.
Question 1: My reaction shows low to no product yield. Where do I start troubleshooting?
This is the most frequent issue and requires a systematic evaluation of your reaction components and conditions. The lack of product can typically be traced back to one of three areas: catalyst and reagent integrity, reaction conditions, or substrate-specific reactivity.
Potential Cause 1: Catalyst & Reagent Integrity
-
Inactive Palladium Catalyst: Palladium(0) catalysts, particularly Pd(PPh₃)₄, are sensitive to air and moisture and can decompose over time, appearing as a black precipitate ("palladium black").[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable but require in situ reduction to the active Pd(0) species.[2][3]
-
Solution: Always use a fresh batch of catalyst or one that has been stored meticulously under an inert atmosphere. If using a Pd(II) source, ensure your conditions (e.g., presence of amine or phosphine ligands) are suitable for its reduction to Pd(0).[2]
-
-
Degraded Copper(I) Co-catalyst: If you are using a copper-co-catalyzed system, Copper(I) iodide (CuI) is prone to oxidation.
-
Solution: Use a freshly opened bottle of CuI for best results.[1]
-
-
Impure Reagents: Impurities in your this compound, aryl halide, solvent, or base can act as catalyst poisons.[1]
-
Solution: Ensure all reagents are of high purity. Consider purifying your starting materials via recrystallization or column chromatography if their quality is uncertain. The amine base should be anhydrous; distillation before use is recommended.[1]
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It leads to the oxidative homocoupling of this compound (Glaser-Hay coupling), consuming your starting material, and can also lead to the decomposition of the Pd(0) catalyst.[1][4]
-
Solution: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[1]
-
-
Incorrect Solvent or Base: The solvent must fully dissolve all components. The base is critical for deprotonating the terminal alkyne to form the reactive acetylide species.[1][5]
-
Inappropriate Temperature: The reactivity of the aryl halide partner dictates the required temperature. The general reactivity trend is I > OTf > Br >> Cl.[4] While aryl iodides often react at room temperature, aryl bromides and chlorides usually require heating.[4][6] However, excessive heat can accelerate catalyst decomposition.[1]
-
Solution: For aryl iodides, start at room temperature. For aryl bromides, begin with gentle heating (e.g., 50-80 °C). Monitor the reaction; if it is sluggish, you can incrementally increase the temperature.[6]
-
Troubleshooting Workflow: Low or No Yield
Caption: A workflow diagram for troubleshooting low-yield Sonogashira reactions.
Question 2: I observe a significant amount of a byproduct that appears to be the dimer of my alkyne. How can I prevent this?
This side reaction is the Glaser-Hay homocoupling of this compound. It is a classic issue in copper-mediated Sonogashira reactions and is promoted by the presence of oxygen.[1][7]
-
Primary Solution: Exclude Oxygen: As stated above, rigorous exclusion of oxygen is the most critical step. Ensure your solvent is properly degassed and a positive pressure of an inert gas is maintained throughout the reaction.[1]
-
Secondary Solution: Reduce Copper Loading: Minimizing the amount of the copper(I) co-catalyst can help suppress the rate of homocoupling relative to the desired cross-coupling.[1][8]
-
Alternative Strategy: Copper-Free Sonogashira: The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[1][4] These systems often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle, but they completely avoid the primary catalyst for the side reaction.[5][9]
Question 3: My reaction turns black shortly after starting. What is happening?
The formation of a black precipitate is almost always due to the decomposition of the palladium catalyst into palladium black.[1][4]
-
Cause 1: Impurities: As mentioned, impurities in reagents or solvents can poison and destabilize the catalyst.[1]
-
Cause 2: High Temperature: Excessively high reaction temperatures can accelerate the decomposition pathway.[1]
-
Cause 3: Inappropriate Solvent/Ligand: Some solvents, such as THF in certain contexts, have been anecdotally reported to promote the formation of palladium black.[3] The choice of ligand is also crucial for stabilizing the palladium center.
-
Solution: Use high-purity, degassed reagents and solvents. If heating is required, do so cautiously and monitor the reaction closely. If the problem persists, consider screening different solvents or using a more robust ligand system (e.g., bulky phosphine ligands or NHCs) that can better stabilize the palladium complex throughout the catalytic cycle.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with this compound?
There is no single "best" system, as the optimal choice depends on the coupling partner (the aryl/vinyl halide). However, here are some guiding principles:
| Catalyst System | Coupling Partner | Rationale & Considerations |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Aryl Iodides, activated Aryl Bromides | This is the classic, most common system.[2] It is often effective for highly reactive halides at room temperature or with gentle heat. The primary drawback is the potential for alkyne homocoupling.[1] |
| Pd(OAc)₂ / Bulky, Electron-Rich Phosphine Ligand (e.g., P(t-Bu)₃) / No CuI | Aryl Bromides, Aryl Chlorides | The electron-withdrawing nitro group on the alkyne can make the overall reaction more challenging. Using electron-rich and sterically bulky ligands on the palladium center increases the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive aryl bromides and chlorides.[5] This is a copper-free system, which avoids Glaser coupling.[9] |
| Pd-NHC Complexes / No CuI | Challenging Substrates (e.g., hindered or deactivated halides) | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and form very stable complexes with palladium, making them highly active and robust catalysts.[5] They are excellent for copper-free couplings of more difficult substrates.[5] |
Q2: Can the nitro group on this compound interfere with the reaction?
Yes, potentially. While the Sonogashira coupling is known to tolerate a wide range of functional groups, including nitro groups, there are considerations.[10] The strong electron-withdrawing nature of the nitro group can influence the electronics of the alkyne. More critically, under certain conditions, particularly if using heterogeneous catalysts or harsh reducing conditions to generate Pd(0) in situ, the nitro group could be susceptible to reduction. However, in a standard homogeneous Sonogashira reaction, this is not a common side reaction. It is more of a concern during subsequent synthetic steps like product purification or further transformations.[11][12]
Q3: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Stain with potassium permanganate or use a UV lamp for visualization. You should see the consumption of your limiting reagent (usually the aryl halide) and the appearance of a new, higher Rf spot corresponding to your product. For more quantitative analysis, you can take aliquots from the reaction, quench them, and analyze by GC-MS or LC-MS.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a robust, general procedure for the copper-free coupling of an aryl bromide with this compound, optimized to minimize side reactions.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed toluene (5 mL) via syringe, followed by the this compound (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-alkynyl-nitrobenzene product.
Copper-Free Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.
References
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- MDPI. (2022).
- Royal Society of Chemistry. (2020).
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8888-8919.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2235–2244.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- ResearchGate. (n.d.). Optimization of various parameters with nitrobenzene.
- ResearchGate. (n.d.). Optimization studies on coupling reaction of (1a) and (2a) a.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- PubMed. (2005). Palladium(II)-catalyzed enyne coupling reaction initiated by acetoxypalladation of alkynes and quenched by protonolysis of the carbon-palladium bond. Journal of Organic Chemistry, 70(10), 4059-4063.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SlidePlayer. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Semantic Scholar. (2005). A Convenient High Activity Catalyst for the Sonogashira Coupling of Aryl Bromides.
- University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction.
- NIH National Center for Biotechnology Information. (2016). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Organic Letters, 18(21), 5564–5567.
- NIH National Center for Biotechnology Information. (2002). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 184(14), 3885–3894.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Cyclization of 1-Ethynyl-2-nitrobenzene
Welcome to the technical support guide for the cyclization of 1-ethynyl-2-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic outcomes and minimize byproduct formation.
Introduction to the Cyclization of this compound
The cyclization of this compound is a powerful transformation for the synthesis of N-heterocycles, most notably leading to the formation of indoles. The reaction typically proceeds through a reductive cyclization pathway, where the nitro group is reduced, followed by an intramolecular cyclization onto the ethynyl moiety. However, the rich chemistry of the nitro and ethynyl functional groups, along with reactive intermediates, can lead to the formation of undesired byproducts. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a low yield of my desired indole product. What are the likely causes and how can I improve it?
Answer:
Low yields in this cyclization can stem from several factors, including incomplete reaction, degradation of starting material or product, and competing side reactions.[1] Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The delicate balance of reduction and cyclization is highly sensitive to the reaction environment.[1]
-
Temperature: If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, excessively high temperatures can lead to thermal decomposition and the formation of tar-like substances.
-
Reaction Time: Insufficient reaction time will result in a low conversion of the starting material. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
Inefficient Reduction of the Nitro Group: The cyclization is contingent on the reduction of the nitro group to a nucleophilic nitrogen species (e.g., nitroso, hydroxylamine, or amine).
-
Choice of Reducing Agent: The strength and nature of the reducing agent are critical. Common reducing agents for this transformation include SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (e.g., Pd/C, H₂). If you are observing a low yield, consider screening different reducing agents. For instance, milder reducing agents might favor the formation of intermediate species that lead to byproducts.
-
-
Purity of Starting Materials: Ensure the purity of your this compound, as impurities can interfere with the reaction.[1] It is a yellow crystalline solid that should be stored in a cool, dark place.[2]
Experimental Protocol: Optimizing Reaction Conditions
-
Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) while keeping all other parameters constant. Analyze the product distribution by LC-MS or ¹H NMR to identify the optimal temperature.
-
Reducing Agent Screening: In parallel reactions, test a panel of reducing agents. For example:
-
Condition A: SnCl₂·2H₂O in ethanol.
-
Condition B: Iron powder in acetic acid.
-
Condition C: Catalytic hydrogenation with Pd/C in methanol under a hydrogen atmosphere.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Test a range of solvents, such as ethanol, methanol, acetic acid, and THF.
| Parameter | Recommendation | Rationale |
| Temperature | Start with moderate temperatures (50-80 °C) and optimize. | Balances reaction rate with minimizing thermal decomposition. |
| Reducing Agent | Screen various agents (e.g., SnCl₂, Fe, catalytic hydrogenation). | The reduction potential and mechanism can significantly impact the product distribution. |
| Solvent | Test protic and aprotic solvents. | Solvent polarity can affect the stability of intermediates and transition states. |
| Purity | Use purified this compound. | Impurities can lead to unforeseen side reactions.[1] |
Question 2: My reaction is producing a significant amount of a byproduct with a mass corresponding to a quinoline-like structure. What is happening and how can I prevent this?
Answer:
The formation of quinoline or quinoline N-oxide derivatives is a known, though often undesired, outcome in the reactions of ortho-substituted nitroarenes.[3][4]
Mechanism of Quinoline Formation:
The formation of a quinoline byproduct likely proceeds through an alternative cyclization pathway. Instead of the nitrogen atom attacking the proximal carbon of the alkyne (6-endo-dig cyclization for indole formation), a rearrangement or a different cyclization mode might occur. One plausible pathway involves the formation of a nitroso intermediate, which can then undergo a cascade of reactions.
Strategies to Minimize Quinoline Formation:
-
Control the Reduction: The oxidation state of the nitrogen at the point of cyclization is crucial. Over-reduction to the aniline before cyclization may favor the indole pathway. Harsh oxidizing conditions, sometimes present in certain reaction mixtures, can lead to N-oxide formation.[3]
-
Choice of Catalyst: If you are using a transition metal catalyst, its nature can influence the regioselectivity of the cyclization. Lewis acidic catalysts might promote different cyclization modes.
-
Reaction Conditions:
Experimental Protocol: Suppressing Quinoline Formation
-
Modify the Reductive System: If using a strong reducing agent in a highly acidic medium, switch to a milder, neutral system. For example, replace SnCl₂/HCl with catalytic hydrogenation using Pd/C in a neutral solvent like ethanol.
-
Additive Screening: Introduce additives that can trap reactive intermediates or alter the reaction pathway. For instance, the addition of a mild proton source or a specific ligand for a metal catalyst could be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction pathway for the cyclization of this compound?
A1: The primary desired pathway is a reductive cyclization to form an indole scaffold. The general mechanism is as follows:
-
Reduction of the Nitro Group: The nitro group is reduced to a more nucleophilic species, such as a nitroso, hydroxylamine, or amino group.
-
Intramolecular Cyclization: The nitrogen atom attacks one of the carbons of the alkyne moiety.
-
Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization or further reaction steps to yield the aromatic indole ring.
Caption: Desired reaction pathway to the indole product.
Q2: What are the most likely byproducts in this reaction?
A2: Besides unreacted starting material and polymeric tars, the most common structurally defined byproducts are:
-
Quinolines or Quoline N-oxides: Formed through alternative cyclization pathways, potentially involving rearrangement or different oxidation states of the nitrogen intermediate.[3]
-
Isatogens: These can be formed through an intramolecular oxygen transfer from the nitro group to the alkyne.
-
Oligomers/Polymers: The reactive nature of the starting material and intermediates can lead to polymerization, especially at higher temperatures.
Caption: Overview of potential product and byproduct pathways.
Q3: How does the choice of a transition metal catalyst (e.g., Palladium, Copper) influence the reaction?
A3: Transition metal catalysts are often employed for the cyclization of related compounds like 2-alkynylanilines.[6] In the context of this compound, a catalyst could be used in a tandem reduction-cyclization process.
-
Palladium Catalysts: Often used for both the reduction of the nitro group (in catalytic hydrogenation) and for facilitating the C-N bond formation. The choice of ligands can influence the selectivity and efficiency of the cyclization.[6]
-
Copper Catalysts: Copper salts are also known to catalyze the cyclization of 2-ethynylanilines. They can promote a different mechanistic pathway compared to palladium, potentially altering the byproduct profile.
If you are developing a new catalytic system for this reaction, it is advisable to screen a variety of metals and ligands to find the optimal conditions for indole formation while suppressing byproduct pathways.
References
- Preparation and Properties of Quinoline. (n.d.). [Link]
- Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses Procedure. [Link]
- Elnekety, M. (2016).
- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2443. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. [Link]
- Smith, A. B., & Jones, C. D. (2010).
- Tsurumaki, E., & Fuse, H. (2023). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters, 25(46), 8234–8239. [Link]
- Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]
- Berkowitz, W., & Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]
- PubChem. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Royal Society of Chemistry. (n.d.).
- Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 26(23), 7350. [Link]
- Tummala, R. R., & Gobi, K. V. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(6), 4253–4265. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 1-Ethynyl-2-nitrobenzene-based Syntheses
Welcome to the technical support center for synthetic methodologies involving 1-ethynyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in syntheses utilizing this versatile building block. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs) about this compound
This section addresses fundamental questions about the starting material, this compound, which are crucial for successful experimental design.
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: this compound is a bifunctional molecule with two key reactive sites: the terminal alkyne and the aromatic nitro group.[1][2] The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of both the ethynyl group and the benzene ring.[1] This electronic effect makes the acetylenic proton more acidic, which can be advantageous in deprotonation steps, but it can also influence the kinetics of coupling reactions. The nitro group itself is a versatile functional handle, most commonly used for reductive cyclization to form indole rings.[3][4]
Q2: How should I handle and store this compound?
A2: this compound is a yellow crystalline solid.[2] It is generally stable under standard laboratory conditions but should be stored in a cool, dark place to prevent potential degradation.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for extended periods, especially if it is of high purity. As with many nitroaromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be an irritant.[2][5]
Q3: What are the most common synthetic transformations of this compound?
A3: The two most prevalent and powerful applications of this compound in synthesis are:
-
Sonogashira Cross-Coupling Reactions: The terminal alkyne readily participates in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides to form internal alkynes.[1][6] This is a fundamental C-C bond-forming reaction.
-
Reductive Cyclization: The nitro and ethynyl groups are perfectly positioned for intramolecular cyclization upon reduction of the nitro group. This is a classic and efficient method for the synthesis of substituted indoles.[3][4][7]
Other notable reactions include "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) and the synthesis of 2,1-benzisoxazoles.[1][8][9]
II. Troubleshooting Sonogashira Coupling Reactions
Low yields in Sonogashira couplings involving this compound are a common frustration. This section breaks down the potential causes and provides systematic solutions.
Q4: My Sonogashira coupling of this compound with an aryl bromide is giving very low to no product. What is the likely cause?
A4: The most probable culprit is the low reactivity of the aryl bromide compared to an aryl iodide.[10][11] The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-limiting step, and the C-Br bond is significantly stronger than the C-I bond.[11][12] The electron-withdrawing nitro group on your alkyne substrate does not directly participate in the Sonogashira catalytic cycle but can influence the overall electronic environment.
Troubleshooting Workflow for Low Reactivity in Sonogashira Coupling
Caption: Troubleshooting workflow for low Sonogashira coupling yields.
Experimental Protocol: Optimization for Aryl Bromides
-
Reagent Purity: Ensure both this compound and the aryl bromide are pure. Impurities can poison the catalyst.[10]
-
Solvent and Base: Use anhydrous, degassed solvents (e.g., THF, DMF, or a mixture of toluene and triethylamine).[12][13] Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and in sufficient excess (typically 2-3 equivalents).[10]
-
Catalyst System:
-
Palladium Precatalyst: Use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or a more active Pd(0) source like Pd(PPh₃)₄. Ensure it has been stored properly.[10]
-
Copper Co-catalyst: Use fresh, high-purity Copper(I) iodide (CuI).[10]
-
Ligand (if using a ligandless precatalyst): For challenging aryl bromides, consider adding a bulky, electron-rich phosphine ligand.
-
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides often require heating.[10][12] Start by increasing the temperature to 50-80 °C and monitor the reaction by TLC or LC-MS.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction time. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[10][14]
Q5: I'm observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A5: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[10] Its formation indicates decomposition of the active palladium catalyst.
Common Causes and Solutions:
| Cause | Explanation | Solution |
| Impurities | Impurities in reagents or solvents can poison the catalyst, leading to its decomposition. | Use high-purity, anhydrous, and degassed solvents and reagents.[10] |
| Inappropriate Solvent | Some solvents, like THF, have been anecdotally reported to promote palladium black formation under certain conditions.[10][13] | Consider switching to a different solvent system, such as DMF or toluene/triethylamine.[12] |
| High Temperature | Excessive heat can accelerate catalyst decomposition, especially with less stable catalysts. | If heating is necessary, increase the temperature gradually and use the minimum effective temperature. |
| Incorrect Ligand-to-Metal Ratio | Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. | If using a ligand, ensure the correct stoichiometry. For Pd(0) sources like Pd(PPh₃)₄, the ligand is already present. |
Q6: I'm getting a significant amount of a side product that appears to be a dimer of this compound. How can I suppress this?
A6: This side product is the result of Glaser homocoupling, an oxidative dimerization of the terminal alkyne.[10][14] It is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The primary cause of Glaser coupling is the presence of oxygen.[10] Ensure your reaction flask, solvent, and reagents are thoroughly deoxygenated. The freeze-pump-thaw method is highly effective for degassing solvents.
-
Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[10] There are numerous copper-free Sonogashira protocols available, which may require specific ligands or different bases.
-
Slow Addition of Alkyne: If the cross-coupling partner is highly reactive, adding the this compound slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[15]
III. Troubleshooting Reductive Cyclization Reactions
The conversion of this compound to the corresponding indole via reductive cyclization is a powerful transformation, but it can also be prone to low yields.
Q7: My attempt at a reductive cyclization of a this compound derivative is resulting in a complex mixture of products and a low yield of the desired indole. What are the potential issues?
A7: Low yields in this reaction often stem from incomplete reduction, over-reduction, or side reactions. The choice of reductant and catalyst is critical.[3][16]
Key Mechanistic Steps and Potential Pitfalls
The reaction generally proceeds through the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization onto the alkyne, followed by subsequent rearrangements to form the indole.[3][4]
Caption: Simplified pathway of reductive cyclization and potential issues.
Troubleshooting Guide for Reductive Cyclization
| Problem | Potential Cause(s) | Recommended Solutions |
| Incomplete Reaction | - Insufficient reductant or catalyst.- Low reaction temperature. | - Increase the equivalents of the reductant.- Increase catalyst loading.- Gradually increase the reaction temperature. |
| Over-reduction to Aniline | The reductant is too harsh (e.g., catalytic hydrogenation with H₂/Pd-C can sometimes lead to the aniline without cyclization).[1] | - Switch to a milder reducing agent. Mo(CO)₆ is often effective for this transformation.[3]- Use a stoichiometric reductant like SnCl₂ or Fe in acetic acid.[1] |
| Formation of Benzisoxazoles | Under certain basic or thermal conditions, the nitro group can react with the alkyne to form a 2,1-benzisoxazole.[8] | - Avoid strongly basic conditions if possible.- Optimize the reaction temperature to favor the desired indole formation. |
| Complex Mixture | - Decomposition of starting material or product.- Competing intermolecular reactions. | - Lower the reaction temperature.- Run the reaction at a higher dilution to favor intramolecular cyclization. |
Recommended Protocol: Mo(CO)₆-Mediated Reductive Cyclization
This protocol is based on the successful synthesis of indoles from 2-alkynylnitroarenes.[3]
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon), add the this compound derivative (1.0 eq.).
-
Reagents: Add Molybdenum hexacarbonyl (Mo(CO)₆, 1.1 - 1.5 eq.).
-
Solvent: Add anhydrous, degassed solvent (e.g., a mixture of acetonitrile and water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, filter through a pad of Celite to remove insoluble molybdenum salts, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Concluding Remarks
Successfully synthesizing complex molecules from this compound requires a nuanced understanding of its reactivity and the interplay of reaction conditions. Low yields are often not a result of a single catastrophic failure, but rather a combination of suboptimal parameters. By systematically addressing potential issues—from reagent purity and atmospheric control to the choice of catalyst and reductant—you can significantly improve the outcome of your syntheses. This guide is intended to be a starting point for your troubleshooting efforts. Always consult the primary literature for specific examples that most closely match your substrates and desired transformations.
References
- Mo-Mediated Reductive Cyclization/Allylation of 2-Alkynyl Nitroarenes with 1,3-Dienes: Synthesis of 3-Allylindoles. American Chemical Society.
- General synthesis of 2,1-benzisoxazoles (anthranils)
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH. [Link]
- Mo-Mediated Reductive Cyclization/Allylation of 2-Alkynyl Nitroarenes with 1,3-Dienes: Synthesis of 3-Allylindoles | Request PDF.
- Sonogashira troubleshooting help needed : r/Chempros. Reddit. [Link]
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. [Link]
- Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit. [Link]
- A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. R Discovery. [Link]
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.
- 1-ETHYNYL-2-NITRO-BENZENE. ChemBK. [Link]
- General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents.
- Benzisoxazole synthesis. Organic Chemistry Portal. [Link]
- What is the best procedure for Sonogashira coupling?.
- Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry | Illinois. [Link]
- Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. AIR Unimi. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]
- This compound | C8H5NO2 | CID 1493957. PubChem. [Link]
- Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
Navigating the Reactivity of 1-Ethynyl-2-nitrobenzene: A Technical Support Guide
Welcome to the technical support center for reactions involving 1-ethynyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging substrate. Here, we will address common issues and frequently asked questions regarding the critical role of solvent and base in directing the reaction pathways of this compound. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Low Yield or No Reaction in Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling with this compound and an aryl halide, but I am observing very low yields or no product formation. I am using a standard Pd/Cu catalyst system. What could be the issue?
Answer:
Several factors related to your choice of solvent and base can lead to poor performance in Sonogashira couplings with electron-deficient substrates like this compound.
-
Inappropriate Base Selection: The base plays a crucial role in the Sonogashira reaction. It is required for the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[1] For electron-deficient alkynes, a sufficiently strong base is necessary. If you are using a weak base like triethylamine (NEt3), it might not be effective enough.
-
Troubleshooting Steps:
-
Switch to a stronger base: Consider using a stronger organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[2]
-
Solvent compatibility: Ensure your chosen base is soluble in the reaction solvent. For instance, inorganic bases have better solubility in polar solvents like DMF or DMSO.
-
-
-
Solvent Effects on Catalyst Activity: The solvent can significantly impact the stability and activity of the palladium catalyst.
-
Troubleshooting Steps:
-
Avoid coordinating solvents with certain catalysts: While DMF is a common solvent for Sonogashira reactions, it can sometimes inhibit the reaction by coordinating to the palladium center, especially with certain ligand systems.[3] If you are using DMF and observing issues, consider switching to a less coordinating solvent like toluene or dioxane.
-
Consider solvent polarity: The polarity of the solvent can influence the reaction rate.[3] A survey of different solvents, from nonpolar (like toluene) to polar aprotic (like DMF or acetonitrile), may be necessary to find the optimal conditions for your specific substrates.
-
-
-
Glaser-Hay Homocoupling: A common side reaction is the homocoupling of this compound, which is promoted by oxygen.
-
Troubleshooting Steps:
-
Ensure rigorous deoxygenation: Degas your solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[2]
-
Use a copper-free system: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require a stronger base and may proceed via a different mechanism.
-
-
Uncontrolled Intramolecular Cyclization Instead of Desired Intermolecular Reaction
Question: I am attempting a reaction with this compound, but instead of the expected product, I am getting a cyclized product, likely an indole or isatin derivative. How can I prevent this?
Answer:
The presence of the ortho-nitro and ethynyl groups makes this compound prone to intramolecular cyclization, especially under basic or reductive conditions.[4][5]
-
Base-Mediated Cyclization: The presence of a base can facilitate the deprotonation of the alkyne, which can then lead to nucleophilic attack on the nitro group or a related intermediate.[5]
-
Troubleshooting Steps:
-
Use a non-nucleophilic, sterically hindered base: If a base is required for your primary reaction, opt for a bulky, non-nucleophilic base like 2,6-lutidine or proton sponge to minimize its interaction with the substrate's reactive sites.
-
Lower the reaction temperature: Cyclization reactions often have a higher activation energy than the desired intermolecular reaction. Running the reaction at a lower temperature can favor the intended pathway.
-
-
-
Reductive Cyclization: If your reaction conditions have any reducing potential (e.g., certain additives, impurities, or even the solvent at high temperatures), the nitro group can be reduced, leading to a highly reactive intermediate that readily cyclizes.[4][6][7]
-
Troubleshooting Steps:
-
Scrutinize your reagents for reducing agents: Ensure all your reagents are pure and free from any contaminants that could act as reducing agents.
-
Choose a non-reducing solvent and base: Avoid solvents and bases that can also act as reducing agents under the reaction conditions.
-
-
Formation of Isatogen instead of Anthranil in Gold-Catalyzed Cycloisomerization
Question: In a gold-catalyzed cycloisomerization of my substituted this compound, I am observing the formation of an isatogen derivative instead of the desired anthranil. How can I control the selectivity?
Answer:
The regioselectivity of gold-catalyzed cycloisomerization of 2-alkynylnitroarenes is highly dependent on the substituent on the alkyne.[8]
-
Substituent Effect: Generally, when the substituent on the alkyne is an aryl group, the reaction favors the formation of isatogens. Conversely, with an alkyl substituent, the formation of anthranil is more likely.[8] This is due to the electronic and steric influences on the transition state of the cyclization.
-
Explanation: The gold catalyst activates the alkyne for nucleophilic attack by one of the oxygen atoms of the nitro group. The subsequent reaction pathway is influenced by the stability of the intermediates, which is affected by the alkyne substituent.
-
-
Solvent and Counter-ion Effects: While the substituent on the alkyne is the primary directing group, the solvent and the counter-ion of the gold catalyst can also play a role in modulating the reaction's outcome.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred in gold catalysis to avoid catalyst deactivation.
-
Counter-ion Modification: The nature of the counter-ion in the gold catalyst can influence its Lewis acidity and, consequently, the reaction pathway. Trying catalysts with different counter-ions (e.g., SbF6-, OTf-) might alter the product ratio.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in reactions with this compound?
A1: The base can have multiple roles depending on the specific reaction:
-
In Sonogashira coupling: It acts as a proton scavenger to deprotonate the terminal alkyne, a necessary step for the formation of the copper acetylide.[1][2]
-
In intramolecular cyclizations: A base can initiate the reaction by deprotonating the alkyne, leading to an allenic intermediate that can then undergo cyclization.[9] It can also promote reductive cyclization pathways.[5]
-
As a nucleophile: Some bases can act as nucleophiles, leading to unwanted side reactions. This is why non-nucleophilic bases are often preferred.
Q2: How do protic vs. aprotic solvents affect reactions of this compound?
A2: The choice between a protic and an aprotic solvent can significantly influence the reaction outcome:
-
Protic solvents (e.g., alcohols, water) can solvate and stabilize charged intermediates. They can also act as proton sources, which can be beneficial in some steps but detrimental in others where anhydrous conditions are required. In nucleophilic substitution reactions, protic solvents can cage the nucleophile through hydrogen bonding, decreasing its nucleophilicity.[10][11]
-
Aprotic solvents (e.g., THF, DMF, acetonitrile, toluene) do not have acidic protons.
-
Polar aprotic solvents (DMF, DMSO, acetonitrile) are good at solvating cations and can accelerate reactions involving charged intermediates.[10] However, their coordinating ability can sometimes interfere with catalytic cycles.[3]
-
Nonpolar aprotic solvents (e.g., toluene, hexane) are less interactive and are often used when trying to minimize solvent effects on the catalyst or reactive intermediates.
-
Q3: Can the nitro group in this compound be used synthetically?
A3: Absolutely. The nitro group is not just an electron-withdrawing group; it is a versatile functional handle. It can participate directly in cyclization reactions, as seen in the formation of isatogens and anthranils.[8] Furthermore, it can be reduced to an amino group, which then opens up a vast array of subsequent transformations, most notably the synthesis of indoles and other N-heterocycles through reductive cyclization.[4][6][7]
Section 3: Methodologies and Data
Recommended Solvent and Base Combinations for Common Reactions
| Reaction Type | Recommended Solvent(s) | Recommended Base(s) | Key Considerations |
| Sonogashira Coupling | Toluene, THF, DMF, Acetonitrile | NEt3, DIPEA, K2CO3, Cs2CO3 | The choice of base strength is critical. Rigorous deoxygenation is necessary to prevent homocoupling.[1][2] |
| Reductive Cyclization to Indoles | Toluene, Dioxane | (Often none, relies on reductant) | The choice of reductant is the key variable. Common reductants include Mo(CO)6 or iron complexes.[4][6] |
| Gold-Catalyzed Cycloisomerization | Dichloromethane, Dichloroethane | (Typically none) | The reaction is primarily controlled by the alkyne substituent and the gold catalyst.[8] |
| Base-Mediated Intramolecular Cyclization | Chloroform, Acetonitrile | TBD, DBU | The choice of a strong, non-nucleophilic base is crucial to promote the desired tautomerization and cyclization.[9] |
Experimental Protocol: A General Procedure for Sonogashira Coupling of this compound
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and CuI (1-3 mol%).
-
Add the solvent (e.g., degassed toluene or DMF) via syringe.
-
Add the base (e.g., NEt3 or DIPEA, 2-3 equiv) and this compound (1.1-1.2 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visualizing Reaction Pathways
Diagram 1: Decision Tree for Solvent and Base Selection
Caption: Decision tree for solvent and base selection.
Diagram 2: Competing Pathways in this compound Reactions
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.lucp.net [books.lucp.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. books.lucp.net [books.lucp.net]
- 9. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
Removal of palladium catalyst from 1-Ethynyl-2-nitrobenzene reaction mixtures
Data compiled from multiple sources indicating general performance ranges. [4][11][12]
Detailed Experimental Protocols
Protocol 1: Basic Filtration
-
Preparation: Prepare a small plug of Celite® or silica gel in a fritted funnel or pipette.
-
Elution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and pass it through the plug.
-
Washing: Wash the plug with additional fresh solvent to ensure all the product is collected.
-
Analysis: Concentrate the filtrate and analyze for residual palladium. This method is most effective as a first pass for heterogeneous catalysts. [14] Protocol 2: Scavenging with Thiol-Functionalized Silica
-
Preparation: After an initial filtration to remove any solid byproducts, dissolve the crude product in a suitable solvent.
-
Addition of Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 wt. equivalents relative to the initial mass of the palladium catalyst) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined experimentally. [2]4. Filtration: Filter the mixture to remove the scavenger. Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and analyze the residue for palladium content. Studies have shown this method can reduce palladium levels to below 10 ppm. [4] Protocol 3: Activated Carbon Treatment
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution (typically 0.2-1.0 wt. equivalents relative to the crude product). [4]3. Stirring: Stir the slurry, sometimes with gentle heating (e.g., 40-50 °C), for several hours. [4]4. Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon is very fine and requires careful filtration to prevent it from passing through.
-
Analysis: Concentrate the filtrate and analyze for residual palladium.
References
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
- Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed, 383, 134765.
- Welch, C. J., & Koide, K. (2008). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 32(10).
- Bastin, R. J., et al. (2009). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 13(1), 134-141.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals.
- John, M. P., & Scott, P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1583-1605.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267.
- ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.
- Adams, D. J., et al. (2015). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Catalysis Science & Technology, 5, 4989-4994.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- University of Cambridge. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Department of Pharmacology.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Sarioğlan, Ş. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate.
- Reddit. (2025). Your trick to remove residual palladium. r/Chempros.
- Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
- ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate.
- Singh, A., & Sharma, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Ferlin, F., et al. (2019). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemCatChem, 11(21), 5328-5334.
- Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal.
- Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205.
- MDPI. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.
- Akl, D. F., et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry, 24, 6259-6272.
- Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Mitchell, S., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 26(6), 1776-1784.
- Balouch, A., et al. (2016). The Nucleus Heterogeneous Catalytic Degradation of Nitro-aromatic Compound using Highly Defect Spongy Surface Palladium Nanocatalyst. The Nucleus, 53(1), 64-69.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate.
Sources
- 1. spinchem.com [spinchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. pubs.acs.org [pubs.acs.org]
Stability of 1-Ethynyl-2-nitrobenzene under various reaction conditions
Welcome to the technical support center for 1-ethynyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile yet sensitive reagent. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and ensure the success and integrity of your synthetic work.
Stability Profile of this compound: A Quick Reference
This compound is a valuable building block due to its ortho-substituted nitro and ethynyl groups, which allow for a variety of subsequent chemical transformations. However, this specific arrangement also introduces unique stability challenges. Understanding these is critical for successful experimentation.
| Condition | Stability Summary | Potential Issues |
| Thermal | Moderately stable at room temperature. Prone to exothermic decomposition at elevated temperatures. | Intramolecular cyclization, polymerization, and potentially explosive decomposition. |
| Acidic | Generally unstable, especially in strong, hot acids. | Hydration of the alkyne, polymerization, and potential hydrolysis of the nitro group under harsh conditions. |
| Basic | Unstable in the presence of strong bases. | Intramolecular cyclization to form isatogens and potential polymerization. |
| Oxidative | The ethynyl group is susceptible to oxidation. | Cleavage of the carbon-carbon triple bond. |
| Reductive | The nitro group is readily reduced. The alkyne can also be reduced under certain conditions. | Over-reduction of the nitro group, reduction of the alkyne, and potential for intramolecular cyclization. |
| Light | Store in a dark place to prevent potential light-induced reactions. | Undefined degradation pathways. |
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during reactions with this compound in a question-and-answer format.
Sonogashira Coupling Reactions
Q1: My Sonogashira coupling reaction with this compound is giving a low yield of the desired product and a significant amount of a dark, insoluble material. What is happening?
A1: This is a common issue and likely points to two potential problems: polymerization of the starting material and/or homocoupling of the alkyne (Glaser-Hay coupling). The electron-withdrawing nitro group makes the acetylenic proton more acidic, increasing the propensity for side reactions.
Causality Explained:
-
Polymerization: Arylacetylenes can polymerize under thermal stress or in the presence of radical initiators.[1] The reaction conditions for Sonogashira coupling, especially if prolonged or at elevated temperatures, can promote this.
-
Homocoupling: The copper co-catalyst in a standard Sonogashira reaction can promote the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.
Troubleshooting Protocol:
-
Deoxygenate Rigorously: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Bubbling with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles is crucial. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Copper-Free Protocol: For sensitive substrates, a copper-free Sonogashira protocol can be advantageous to minimize homocoupling.[2]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Reagent Purity: Ensure the purity of your this compound, as impurities can initiate polymerization.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my alkyne in my Sonogashira reaction. How can I prevent this?
A2: This is the classic Glaser-Hay homocoupling side reaction. It is primarily caused by the presence of oxygen in your reaction mixture, which facilitates the copper-mediated dimerization of the terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
Detailed Steps:
-
Step 1: Enhance Deoxygenation: As mentioned previously, this is the most critical step. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[2]
-
Step 2: Switch to a Copper-Free System: Many modern Sonogashira protocols utilize palladium catalysts with specific ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.[2]
-
Step 3: Introduce a Reducing Atmosphere: Some literature suggests that carrying out the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.
-
Step 4: Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. For electron-deficient aryl halides, more electron-rich and bulky phosphine ligands can be beneficial.[3]
Reduction of the Nitro Group
Q3: I am trying to reduce the nitro group of this compound to an amine, but I am getting a complex mixture of products and low yield of the desired 2-ethynylaniline.
A3: The reduction of the nitro group in the presence of an alkyne is a delicate operation. The choice of reducing agent and reaction conditions is paramount to avoid over-reduction or undesired side reactions.
Causality Explained:
-
Alkyne Reduction: Many common reduction methods, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), can also reduce the alkyne to an alkene or even an alkane.[4]
-
Intramolecular Cyclization: Upon reduction of the nitro group to a nitroso or hydroxylamine intermediate, intramolecular cyclization with the adjacent alkyne can occur, leading to heterocyclic byproducts.
-
Incomplete Reduction: Milder reducing agents may lead to incomplete reduction, resulting in intermediates like nitroso or hydroxylamine compounds.
Recommended Reduction Protocols:
| Reagent | Conditions | Advantages | Potential Issues |
| Iron powder (Fe) in acidic medium (e.g., acetic acid or NH4Cl) | Typically room temperature to mild heating. | Generally chemoselective for the nitro group, leaving the alkyne intact. Cost-effective.[5] | Requires acidic conditions which may not be suitable for all substrates. Workup can be tedious. |
| Tin(II) chloride (SnCl2) | Often in an alcohol solvent like ethanol. | A mild and effective method for nitro group reduction in the presence of other reducible functional groups.[5] | Stoichiometric amounts of tin salts are generated as waste. |
| Sodium dithionite (Na2S2O4) | Usually in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst. | Mild conditions, often compatible with a range of functional groups. | Can sometimes give moderate yields. |
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting nitro group reduction.
Frequently Asked Questions (FAQs)
Q4: What is the recommended way to store this compound?
A4: It should be stored in a tightly sealed container in a cool, dark, and well-ventilated place, away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] Recommended storage temperature is often cited as 2-8°C.[5]
Q5: My solid this compound has developed a dark color over time. Is it still usable?
A5: Discoloration often indicates some level of decomposition or polymerization. While it might still be usable for some applications, its purity is compromised. It is highly recommended to assess the purity by techniques like NMR or LC-MS before use. For sensitive reactions, using freshly purchased or purified material is advisable.
Q6: Can I use strong bases like sodium hydroxide or potassium carbonate with this compound?
A6: The use of strong bases with this compound is generally not recommended. The ortho-positioning of the nitro and ethynyl groups makes it susceptible to base-catalyzed intramolecular cyclization to form isatogen derivatives. If a base is required, milder, non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) should be used with caution, preferably at low temperatures.
Q7: What happens if this compound is exposed to strong oxidizing agents like potassium permanganate?
A7: The ethynyl group is susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).[6][7] This would likely result in the cleavage of the carbon-carbon triple bond to form 2-nitrobenzoic acid.
Q8: What is the primary thermal decomposition pathway for this compound?
A8: The primary thermal decomposition pathway is likely an intramolecular cyclization. The nitro group can interact with the adjacent ethynyl group, leading to the formation of a six-membered ring intermediate which can then rearrange to form cinnoline N-oxide or related heterocyclic structures. This is a known reaction pattern for ortho-substituted nitroarenes with unsaturated side chains.[8] At higher temperatures, more aggressive decomposition and polymerization can occur.[7]
References
- Taylor & Francis. (n.d.). Study of Radical Polymerization of Arylacetylenes. Composition, Structure, and Some Properties of the Generated Products.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.
- Pearson. (n.d.). Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons.
- PubMed. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- YouTube. (2020). Sonogashira cross-coupling reaction.
- Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ResearchGate. (n.d.). Tandem Selective Reduction of Nitroarenes Catalyzed by Palladium Nanoclusters.
- RSC Publishing. (n.d.). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters.
- RSC Publishing. (1988). Reactivity of substituted aliphatic nitro-compounds with nucleophiles.
- YouTube. (2023). Oxidative Cleavage of Alkenes:.
- PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene.
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene.
- NIH. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.
- ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds.
- UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene.
- YouTube. (2020). Oxidative Cleavage of Alkenes with Potassium Permanganate and Ozone.
- arXiv. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials.
- ACS Publications. (2021). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst.
- EPA. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
- NIH. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization.
- PubMed. (2016). Palladium-Catalyzed Directed para C-H Functionalization of Phenols.
- RSC Publishing. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.
- MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
Sources
- 1. distantreader.org [distantreader.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 5. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
- 6. Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 8. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Positional Isomers in Indole Synthesis: 1-Ethynyl-2-nitrobenzene vs. 1-Ethynyl-4-nitrobenzene
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Consequently, the efficient and regioselective synthesis of substituted indoles is a paramount objective in organic chemistry. Among the myriad of synthetic strategies, the use of nitroarenes as stable, readily available precursors has gained significant traction.[1][3] This guide provides an in-depth comparison of two positional isomers, 1-ethynyl-2-nitrobenzene and 1-ethynyl-4-nitrobenzene, as starting materials for indole synthesis, highlighting how a simple change in substituent position dictates the entire synthetic strategy and outcome.
The Decisive Influence of Nitro Group Proximity
The fundamental difference between the utility of this compound and 1-ethynyl-4-nitrobenzene in indole synthesis lies in the spatial relationship between the nitro group and the ethynyl group. This proximity, or lack thereof, determines whether a direct, intramolecular cyclization is feasible.
This compound: The Direct Path to Indole Formation
The ortho arrangement of the nitro and ethynyl functionalities in this compound makes it an ideal substrate for a variety of powerful intramolecular cyclization reactions.[4] The core principle involves the reduction of the nitro group to a reactive nitrogen species (such as a nitrene or nitroso intermediate) which is perfectly positioned to attack the adjacent alkyne, thereby forging the critical C-N bond and constructing the pyrrole ring of the indole scaffold.
This strategy is exemplified by classical methods like the Cadogan-Sundberg indole synthesis and more modern transition-metal-catalyzed reductive cyclizations.[5][6][7][8] In these reactions, a reducing agent, such as a trialkyl phosphite or a transition metal catalyst with a CO surrogate, facilitates the deoxygenation of the nitro group, initiating the cyclization cascade.[9][10][11] The directness of this intramolecular pathway often leads to high efficiency and excellent atom economy, which are critical considerations in process development and large-scale synthesis.
Caption: Reductive cyclization pathway for this compound.
1-Ethynyl-4-nitrobenzene: An Indirect and Challenging Precursor
In stark contrast, the para orientation of the functional groups in 1-ethynyl-4-nitrobenzene renders direct intramolecular cyclization to form an indole impossible. The nitro and ethynyl groups are simply too far apart to interact and form the requisite five-membered ring.
Attempts to subject this isomer to conditions typically used for indole synthesis from nitroarenes often lead to undesired outcomes. For instance, in the context of the Bartoli indole synthesis , which requires an ortho-substituted nitroarene to react with a vinyl Grignard reagent, a para-substituted substrate like 1-ethynyl-4-nitrobenzene would not yield an indole.[12][13][14] Instead, the reaction would likely result in the simple reduction of the nitro group to an aniline, failing to construct the heterocyclic ring.[15]
To utilize 1-ethynyl-4-nitrobenzene for indole synthesis, a fundamentally different, multi-step approach is necessary. A typical sequence would involve:
-
Reduction: The nitro group must first be reduced to an amine to form 4-ethynylaniline.
-
Intermolecular Reaction: This aniline must then be subjected to a different class of indole synthesis, such as a Larock or Sonogashira coupling followed by cyclization, which requires a second coupling partner.
This indirect route introduces additional synthetic steps, potentially lowering the overall yield and increasing costs and waste, making 1-ethynyl-4-nitrobenzene a significantly less efficient precursor for this specific purpose.
Caption: Contrasting synthetic fates of the para-nitro isomer.
Comparative Data Summary
The following table provides a clear, at-a-glance comparison of the two isomers for the purpose of indole synthesis.
| Feature | This compound (Ortho Isomer) | 1-Ethynyl-4-nitrobenzene (Para Isomer) |
| Positional Arrangement | ortho (1,2-substitution) | para (1,4-substitution) |
| Suitability for Direct Synthesis | Excellent, direct precursor | Poor, unsuitable for direct methods |
| Primary Reaction Type | Intramolecular Reductive Cyclization | Requires multi-step intermolecular strategies |
| Role of Nitro Group | Direct participant in ring formation | Electronic modifier; must be converted to an amine |
| Typical Reaction Outcome | Indole | Aniline (under reductive conditions)[13][15] |
| Synthetic Efficiency | High (fewer steps, high atom economy) | Low (multiple steps, lower overall yield) |
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization of this compound
This protocol provides a representative method for the synthesis of 2-substituted indoles from this compound derivatives, leveraging a modern palladium-catalyzed reductive carbonylation approach.[11][16]
Objective: To synthesize 2-phenylindole from 1-nitro-2-(phenylethynyl)benzene.
Materials and Reagents:
-
1-Nitro-2-(phenylethynyl)benzene (1a)
-
Palladium(II) chloride (PdCl₂)
-
1,10-Phenanthroline (Phen)
-
Phenyl formate (CO surrogate)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or sealed pressure tube
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation & Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-nitro-2-(phenylethynyl)benzene (1a, 0.5 mmol), PdCl₂ (1 mol%), and 1,10-phenanthroline (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (15 mL) via syringe, followed by triethylamine (0.55 mmol, 1.1 equiv). Finally, add phenyl formate (1.0 mmol, 2.0 equiv).
-
Reaction: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylindole product.
-
Characterization: The identity and purity of the product should be confirmed by analytical techniques. Expected ¹H NMR (CDCl₃) signals would include a broad singlet for the N-H proton (>8.0 ppm) and characteristic aromatic multiplets.[11]
Conclusion and Field-Proven Insights
For researchers and drug development professionals, the choice between this compound and 1-ethynyl-4-nitrobenzene as a starting material for indole synthesis is unequivocal. The ortho isomer is a purpose-built precursor that leverages elegant and efficient intramolecular cyclization chemistry. This directness translates into shorter synthetic routes, higher yields, and a more sustainable process—all critical factors in the rapid development of new chemical entities.
Conversely, the para isomer is an unsuitable starting point for these direct cyclizations. Its use necessitates a longer, more complex synthetic sequence, making it an inefficient and impractical choice. This comparison underscores a fundamental principle of synthetic strategy: understanding the inherent reactivity endowed by the specific arrangement of functional groups is key to designing logical, efficient, and successful synthetic routes. The judicious selection of starting materials based on this understanding can save significant time and resources in any research and development campaign.
References
- Wikipedia. Bartoli indole synthesis. [Link]
- Organic Chemistry Portal. The Bartoli Indole Synthesis. [Link]
- Wikipedia. Cadogan–Sundberg indole synthesis. [Link]
- Gao, Y., et al. (2020). Gold(i)-catalyzed redox transformation of o-nitroalkynes with indoles for the synthesis of 2,3′-biindole derivatives. Organic Chemistry Frontiers. [Link]
- Semantic Scholar. Cadogan–Sundberg indole synthesis. [Link]
- ResearchGate. (PDF) Cadogan–Sundberg Indole Synthesis. [Link]
- Grokipedia. Bartoli indole synthesis. [Link]
- Name-Reaction.com. Bartoli indole synthesis. [Link]
- J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Link]
- SynArchive. Cadogan-Sundberg Indole Synthesis. [Link]
- ResearchGate. Studies on the mechanism of the Cadogan–Sundberg indole synthesis. [Link]
- ResearchGate.
- Ragaini, F., et al. (2018).
- ElectronicsAndBooks. Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium-Phenanthroline. [Link]
- Kumar, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
- Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]
- ResearchGate. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. [Link]
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- Uddin, M. S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Organic Chemistry Frontiers. Recent advances in the synthesis of indoles from alkynes and nitrogen sources. [Link]
- YouTube. Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. [Link]
- SlideShare. Synthesis and Chemistry of Indole. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Supporting Information. Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides. [Link]
- ResearchGate. (PDF) Synthesis of Indoles: Recent Advances. [Link]
- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
- ResearchGate.
- YouTube. Fischer Indole Synthesis. [Link]
- ResearchGate. Reductive Cyclization of Nitroarenes. | Download Scientific Diagram. [Link]
- Green Chemistry. A Switchable Reductive Cyclization of o-Alkyl Nitroarenes: Divergent Synthesis of Heterocycles. [Link]
- Organic Reactions. Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. [Link]
- ChemSrc. 1-ethynyl-4-nitrobenzene. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-Ethynyl-4-nitrobenzene in Modern Chemical Synthesis. [Link]
- ResearchGate.
- PubMed. A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. [Link]
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gold(i)-catalyzed redox transformation of o-nitroalkynes with indoles for the synthesis of 2,3′-biindole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Cadogan–Sundberg indole synthesis | Semantic Scholar [semanticscholar.org]
- 7. synarchive.com [synarchive.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. name-reaction.com [name-reaction.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrophenylacetylenes
Introduction: Beyond a Simple Functional Group
To the synthetic chemist, the nitrophenylacetylene scaffold is more than just an aromatic ring attached to an alkyne. It is a versatile building block where reactivity can be precisely modulated by the strategic placement of the nitro group.[1][2] This guide provides a comparative analysis of the ortho-, meta-, and para-nitrophenylacetylene isomers, moving beyond catalog data to explore the fundamental electronic and steric principles that govern their reactivity. Understanding these nuances is critical for researchers in drug development, materials science, and agrochemicals, where these compounds serve as key intermediates for complex molecular architectures.[1][2] We will dissect the causality behind their differential behavior in key organic transformations, supported by established experimental principles and protocols.
Pillar 1: The Electronic Influence of the Nitro Group
The reactivity of the acetylenic triple bond in these isomers is fundamentally dictated by the powerful electron-withdrawing nature of the nitro group (—NO₂).[3][4] However, the magnitude of this effect at the reaction center—the alkyne—is critically dependent on its position. This is a classic interplay of inductive and resonance effects.
-
Inductive Effect (—I): The nitrogen atom in the nitro group is highly electronegative, pulling electron density away from the phenyl ring through the sigma bonds. This effect weakens with distance but operates from all positions (ortho, meta, and para).
-
Resonance Effect (—R): The nitro group can withdraw electron density through delocalization of π-electrons (mesomeric effect). This effect is only operative when the nitro group is in conjugation with the rest of the π-system, which is the case from the ortho and para positions. It does not operate from the meta position.[5]
Positional Breakdown:
-
Para-Nitrophenylacetylene: Experiences both a strong inductive effect and a powerful resonance effect. The resonance delocalization pulls electron density directly from the acetylenic bond, rendering the terminal alkyne carbon significantly electron-deficient (electrophilic) and the acetylenic proton more acidic.
-
Ortho-Nitrophenylacetylene: Also experiences strong inductive and resonance effects, electronically similar to the para isomer. However, the ortho isomer introduces steric hindrance and the potential for through-space interactions, which can influence the approach of reagents and the stability of transition states.
-
Meta-Nitrophenylacetylene: The nitro group exerts its influence primarily through the inductive effect.[5] Since resonance withdrawal from the meta position does not extend to the substituent, the impact on the alkyne's electron density is considerably weaker than in the ortho and para cases.
This differential electronic activation is the primary driver for the observed differences in reactivity across various reaction classes.
Caption: General mechanism for nucleophilic addition to an alkyne.
B. Cycloaddition Reactions
In polar cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, the reactivity is enhanced by a greater electronic difference between the reacting partners. [6][7]When reacting with an electron-rich diene or dipole, the nitrophenylacetylene acts as the electron-poor component (dienophile/dipolarophile).
Reactivity Hierarchy: Para ≈ Ortho > Meta > Unsubstituted Phenylacetylene
-
Para and Ortho Isomers: The highly electron-deficient nature of the alkyne makes these isomers potent partners in cycloaddition reactions, leading to higher reaction rates and yields. [6][8]* Meta Isomer: The moderately activated alkyne will be a less effective dienophile/dipolarophile than the ortho/para isomers.
-
Causality: The reaction rate is governed by the energy gap between the diene's HOMO and the dienophile's LUMO. Electron-withdrawing groups lower the LUMO energy of the alkyne, narrowing the gap and accelerating the reaction. The effect is most pronounced for the ortho and para isomers.
C. Sonogashira Cross-Coupling
The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [9][10]The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The copper cycle involves the deprotonation of the terminal alkyne to form a copper acetylide intermediate.
Reactivity Hierarchy (Proton Acidity): Para ≈ Ortho > Meta > Unsubstituted Phenylacetylene
-
Para and Ortho Isomers: The strong electron-withdrawing nitro group significantly increases the acidity of the acetylenic proton, facilitating its removal by the base in the reaction mixture. This can lead to a faster formation of the key copper acetylide intermediate.
-
Meta Isomer: The inductive effect still increases proton acidity relative to phenylacetylene, but to a lesser extent.
-
Causality: A more acidic proton leads to a higher concentration of the corresponding acetylide anion at a given pH, which can accelerate the rate-limiting transmetalation step in the catalytic cycle. While other factors like oxidative addition to the aryl halide are also critical, the alkyne's acidity directly impacts its participation in the cycle. [11][12]
Table 1: Summary of Predicted Reactivity Based on Electronic Effects.Isomer Dominant Electronic Effect on Alkyne Predicted Relative Reactivity (Nucleophilic/Cycloaddition) Predicted Acetylenic Proton Acidity p-Nitrophenylacetylene Strong Resonance (-R) & Inductive (-I) Highest Highest o-Nitrophenylacetylene Strong Resonance (-R) & Inductive (-I) High (may be affected by sterics) High m-Nitrophenylacetylene Inductive (-I) only Moderate Moderate Phenylacetylene None (Reference) Lowest Lowest
Pillar 3: Experimental Validation & Protocols
Trustworthy science requires reproducible protocols. The following section details a standardized workflow for a comparative kinetic analysis of the three isomers in a model reaction.
Experimental Workflow: Comparative Kinetic Analysis via UV-Vis Spectroscopy
This workflow is designed to quantitatively compare the reaction rates of the three nitrophenylacetylene isomers with a model nucleophile, such as piperidine. The disappearance of the nitrophenylacetylene can be monitored using UV-Vis spectroscopy.
Caption: Workflow for comparative kinetic analysis of nitrophenylacetylenes.
Detailed Protocol: Michael Addition of Piperidine
This protocol provides a self-validating system for assessing the relative electrophilicity of the isomers.
-
Materials & Reagents:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each nitrophenylacetylene isomer in anhydrous DMSO to prepare individual 10.0 mM stock solutions.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO. Caution: Piperidine is corrosive and volatile. Handle in a fume hood.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
To a quartz cuvette, add 2.85 mL of anhydrous DMSO and 0.10 mL of the 1.0 M piperidine stock solution. Mix by gentle inversion.
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5 minutes.
-
Set the instrument to record absorbance at the λmax of the specific nitrophenylacetylene isomer being tested (e.g., ~286 nm for the para isomer) at 10-second intervals. [14] * To initiate the reaction, add 0.05 mL of the 10.0 mM nitrophenylacetylene stock solution to the cuvette, cap it, invert twice to mix, and immediately begin data acquisition.
-
Continue data collection for a period sufficient to observe significant decay in absorbance (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each isomer, plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs (the observed rate constant).
-
Compare the calculated k_obs values for the ortho, meta, and para isomers to establish a quantitative reactivity ranking.
-
Conclusion
The reactivity of nitrophenylacetylene isomers is a clear and compelling demonstration of fundamental principles in physical organic chemistry. The powerful, position-dependent electron-withdrawing ability of the nitro group dictates the electrophilicity of the alkyne and the acidity of its terminal proton.
-
Para- and Ortho-Nitrophenylacetylene are highly activated substrates, exhibiting the fastest rates in reactions favored by electron-poor alkynes, such as nucleophilic additions and polar cycloadditions.
-
Meta-Nitrophenylacetylene represents a moderately activated system, consistently reacting slower than its ortho and para counterparts but faster than unsubstituted phenylacetylene.
For the researcher and drug development professional, this understanding is not merely academic. It allows for the rational selection of the appropriate isomer to achieve desired reaction rates, control regioselectivity, and build complex molecular frameworks with greater efficiency and predictability.
References
- Zhdankin, V. V., & Gakh, A. A. (2011). On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. PMC - NIH. [Link]
- Barrios-Landeros, F., & Cárdenas, D. J. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots.
- University of Calgary. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary Chem 353 Notes. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry. [Link]
- Yue, D., & Larock, R. C. (2006). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry. [Link]
- University of Wisconsin-Madison. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes.
- Sen, A., et al. (n.d.). Hammett plot correlation using different para-substituted diarylacetylenes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Queen's University. (n.d.). Linear Free Energy Relationships. Queen's University Chemistry. [Link]
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Nitrophenylacetylene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- International Journal of Research and Scientific Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. ijrti.org. [Link]
- CORE. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes. CORE. [Link]
- Fujisawa, H., & Shimizu, M. (2020). A Walk through Recent Nitro Chemistry Advances. PMC - NIH. [Link]
- ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds.
- MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes. MDPI. [Link]
- Sciforum. (n.d.). COMPARISON OF THE REACTIVITY BETWEEN NITROTHIOPHENES AND NITROSELENOPHENES IN POLAR CYCLOADDITION REACTIONS. Sciforum. [Link]
- MDPI. (n.d.). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI. [Link]
- Michigan State University. (n.d.). Alkyne Reactivity. MSU Chemistry. [Link]
- Wu, S., et al. (2019).
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. PubChem. [Link]
- CONICET. (2012). Nucleophilic Addition Reactions of the Nitroprusside Ion. CONICET Digital Repository. [Link]
- Khan Academy. (n.d.). Ortho-para directors I. Khan Academy. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Versatility of 4-Nitrophenylacetylene in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- YouTube. (2024). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. YouTube. [Link]
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
- YouTube. (2021). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. YouTube. [Link]
- YouTube. (2021). Nucleophilic Addition to Aldehydes and Ketones. YouTube. [Link]
- National Center for Biotechnology Information. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)
- ResearchGate. (2014). A comparative study of reduced graphene oxide modified TiO2, ZnO and Ta2O5 in visible light photocatalytic/photochemical oxidation of methylene blue.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-NITROPHENYLACETYLENE | 937-31-5 [chemicalbook.com]
Beyond the Ethynyl: A Comparative Guide to Modern Reagents in Heterocyclic Synthesis
For decades, 1-ethynyl-2-nitrobenzene has served as a reliable building block in the synthesis of indoles and other valuable N-heterocycles. Its pre-functionalized ortho-disposed ethynyl and nitro groups offer a direct route to cyclization through reductive pathways. However, the landscape of synthetic chemistry is ever-evolving, driven by the pursuit of milder reaction conditions, broader substrate scope, enhanced functional group tolerance, and improved atom economy. This guide provides an in-depth comparison of contemporary alternative reagents and methodologies that challenge the traditional reliance on this compound, offering researchers in academia and the pharmaceutical industry a diverse toolkit for the construction of complex heterocyclic scaffolds.
We will explore four primary strategies that have emerged as powerful alternatives: the reductive cyclization of 2-nitrostyrenes, the versatile cyclization of 2-alkynylanilines, the classic yet effective Bartoli indole synthesis, and the efficient domino nitro reduction-Friedländer synthesis of quinolines. Each will be examined through the lens of mechanistic rationale, experimental performance, and practical application, supported by detailed protocols and comparative data.
Reductive Cyclization of 2-Nitrostyrenes and their Analogs
A logical evolution from the this compound strategy is the use of ortho-nitrostyrenes and related unsaturated systems. In these approaches, the nitro group is reduced in situ to a reactive nitroso or amino species, which then readily undergoes intramolecular cyclization with the adjacent alkene or carbonyl moiety. This strategy obviates the need for pre-formed anilines and often proceeds with high efficiency.
Palladium-Catalyzed Cyclization with CO Surrogates
The palladium-catalyzed reductive carbonylation of 2-nitrostyrenes is a well-established method for indole synthesis.[1][2] A significant advancement in this area is the replacement of hazardous, high-pressure carbon monoxide gas with safer, liquid-phase CO surrogates like formates. Phenyl formate, in particular, has proven to be a highly effective reagent.[3][4][5][6]
The reaction is typically catalyzed by a palladium complex, often with a phenanthroline ligand, which is robust enough to tolerate the oxidative conditions imposed by the nitro group.[7] The base-catalyzed decomposition of phenyl formate provides the necessary CO for the reductive cyclization cascade.
Mechanism: Pd-Catalyzed Reductive Cyclization of a 2-Nitrostyrene
Caption: Pd-catalyzed reductive cyclization using a CO surrogate.
Comparative Performance Data: Pd-Catalyzed Indole Synthesis from β-Nitrostyrenes
| Entry | Substrate (β-Nitrostyrene) | Product | Yield (%) | Reference |
| 1 | 3-Phenyl- | 3-Phenyl-1H-indole | 87 | [5] |
| 2 | 3-(4-Methoxyphenyl)- | 6-Methoxy-3-(4-methoxyphenyl)-1H-indole | 66 | [5] |
| 3 | 3-(4-Fluorophenyl)- | 6-Fluoro-3-(4-fluorophenyl)-1H-indole | 68 | [5] |
| 4 | 3-(4-Chlorophenyl)- | 3-(4-Chlorophenyl)-1H-indole | 67 | [5] |
Experimental Protocol: Synthesis of 3-Phenyl-1H-indole from β-Nitrostyrene [5]
-
To a pressure tube, add β-nitrostyrene (1 equiv.), PdCl₂(CH₃CN)₂ (0.01 equiv.), and 1,10-phenanthroline (0.02 equiv.).
-
Add the solvent (e.g., acetonitrile) followed by phenyl formate (2 equiv.) and triethylamine (1.5 equiv.).
-
Seal the tube and heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-1H-indole.
Iron-Catalyzed Reductive Cyclization
For a more sustainable and cost-effective approach, earth-abundant iron catalysts have emerged as a powerful alternative to palladium.[8] Iron, in combination with a suitable reductant and ligand, can efficiently catalyze the reductive cyclization of 2-nitrostyrenes to indoles. This method avoids precious metals and often proceeds under milder conditions.
The Versatility of 2-Alkynylanilines
Pre-reducing the nitro group to an amine provides the highly versatile 2-alkynylaniline scaffold. These substrates are primed for cyclization and can be converted into a wide array of indoles and quinolines under various catalytic conditions, including those employing gold, palladium, ruthenium, or even metal-free acids.[9][10][11]
Gold-Catalyzed Annulation
Gold catalysis has revolutionized intramolecular hydroamination and related cyclizations due to the strong π-philicity of gold catalysts, which efficiently activates the alkyne moiety towards nucleophilic attack by the aniline nitrogen.[12][13] This methodology is characterized by its exceptionally mild reaction conditions (often room temperature), high functional group tolerance, and excellent yields.
Mechanism: Gold-Catalyzed 5-endo-dig Cyclization of a 2-Alkynylaniline
Caption: Gold-catalyzed cyclization of 2-alkynylanilines to indoles.
Comparative Performance Data: Gold(III)-Catalyzed Indole Synthesis [12]
| Entry | Substrate (2-Alkynylaniline) R group | Product | Yield (%) |
| 1 | Phenyl | 2-Phenylindole | 95 |
| 2 | n-Butyl | 2-n-Butylindole | 92 |
| 3 | p-Tolyl | 2-(p-Tolyl)indole | 94 |
| 4 | p-Methoxyphenyl | 2-(p-Methoxyphenyl)indole | 93 |
Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenylindole [12]
-
Dissolve 2-(phenylethynyl)aniline (1 equiv.) in ethanol or an ethanol/water mixture in a round-bottom flask.
-
Add a catalytic amount of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, typically 1-5 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent use, or it can be further purified by column chromatography.
Bartoli Indole Synthesis: A Classic Reimagined
The Bartoli indole synthesis is a powerful method for constructing 7-substituted indoles, a motif that is often challenging to access via other classical indole syntheses.[14][15] The reaction utilizes an ortho-substituted nitroarene and three equivalents of a vinyl Grignard reagent.[16] The steric hindrance provided by the ortho-substituent is crucial, as it facilitates the key[17][17]-sigmatropic rearrangement in the reaction mechanism.[14]
Experimental Workflow: Bartoli Indole Synthesis
Caption: General experimental workflow for the Bartoli indole synthesis.
Experimental Protocol: Synthesis of 7-Chloro-4-azaindole [18]
-
Prepare a solution of 2-chloro-3-nitropyridine (1 equiv.) in dry THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add vinylmagnesium bromide (1.0 M in THF, 3 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to -20 °C and stir for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous ammonium chloride.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-chloro-4-azaindole.
Domino Nitro Reduction-Friedländer Synthesis of Quinolines
For the synthesis of quinolines, the Domino Nitro Reduction-Friedländer reaction provides a highly efficient and atom-economical pathway.[17][19][20] This method circumvents the often-limited availability of pre-formed 2-aminobenzaldehydes by generating them in situ from readily available 2-nitrobenzaldehydes.[19] The reduction is typically achieved with iron powder in acetic acid, and the resulting 2-aminobenzaldehyde immediately undergoes a Friedländer condensation with an active methylene compound present in the same pot.
This one-pot procedure is notable for its operational simplicity and tolerance of a wide range of functional groups on both reacting partners.[19]
Comparative Performance Data: Domino Friedländer Quinolines Synthesis [17][19]
| Entry | 2-Nitrobenzaldehyde | Active Methylene Compound | Product Yield (%) |
| 1 | Unsubstituted | Ethyl Acetoacetate | 92 |
| 2 | 5-Fluoro | Ethyl Benzoylacetate | 91 |
| 3 | 5-Methoxy | 1-Phenyl-1,3-butanedione | 84 |
| 4 | Unsubstituted | Benzoylacetonitrile | 94 |
Experimental Protocol: General Procedure for Domino Reduction-Friedländer Synthesis [17][19]
-
In a round-bottom flask, dissolve the 2-nitrobenzaldehyde (1 equiv.) and the active methylene compound (2-3 equiv.) in glacial acetic acid under a nitrogen atmosphere.
-
Heat the stirred mixture to 95-110 °C.
-
Once the target temperature is reached, add iron powder (<100 mesh, 4 equiv.) portion-wise over 15 minutes. An immediate color change to brown is typically observed.
-
Maintain heating for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing with ethyl acetate.
-
Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired quinoline.
Conclusion
The synthesis of indoles, quinolines, and related heterocycles has moved significantly beyond a reliance on single, traditional starting materials like this compound. The alternative strategies presented here—reductive cyclization of nitrostyrenes, annulation of alkynylanilines, the Bartoli synthesis, and the domino Friedländer reaction—offer a spectrum of options tailored to specific synthetic goals.
-
Reductive cyclization of 2-nitrostyrenes provides a direct route from readily available starting materials, with modern protocols offering milder conditions through the use of CO surrogates or earth-abundant catalysts.
-
Cyclization of 2-alkynylanilines , particularly with gold catalysts, represents the state-of-the-art for mild, efficient, and functional-group-tolerant indole synthesis.
-
The Bartoli indole synthesis remains a uniquely powerful tool for accessing sterically hindered 7-substituted indoles that are otherwise difficult to prepare.
-
The domino nitro reduction-Friedländer synthesis offers an exceptionally practical and efficient one-pot method for the construction of diverse quinoline scaffolds.
The choice of reagent and methodology will ultimately depend on factors such as the desired substitution pattern, availability of starting materials, cost, and scalability. By understanding the mechanistic underpinnings and comparative performance of these modern alternatives, researchers can make more informed and strategic decisions in the design and execution of complex heterocyclic syntheses.
References
- Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)‐Catalyzed Annulation of 2‐Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3‐Haloindoles. Synthesis, 2004(04), 610-618. [Link]
- Shen, P., et al. (2025). Multisubstituted Indoles by a Dual Gold/Silver-Catalyzed Aminoalkynylation of 2-Alkynylanilines. Organic Letters, 27(14), 3649-3654. [Link]
- Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123. [Link]
- Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123. [Link]
- Shen, P., et al. (2025). Multisubstituted Indoles by a Dual Gold/Silver-Catalyzed Aminoalkynylation of 2-Alkynylanilines. Organic Letters, 27(14), 3649-3654. [Link]
- Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.
- Song, G., et al. (2015). Gold(I)-Catalyzed Synthesis of 2-Substituted Indoles from 2-Alkynylnitroarenes with Diboron as Reductant.
- Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
- Bartoli Indole Synthesis. (n.d.). Grokipedia. [Link]
- Fouad, M. A., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate.
- Smith, S. C., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(23), 7968. [Link]
- Nishizawa, M., et al. (2007). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 129(22), 7004-7005. [Link]
- Cacchi, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3894. [Link]
- Berkowitz, W., & Söderberg, B. C. G. (2022). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]
- Bartoli Indole Synthesis. (2021). J&K Scientific LLC. [Link]
- Ferretti, F., et al. (2023).
- Fouad, M. A., et al. (2022).
- Fobi, K., & Bunce, R. A. (2022). Domino reduction-Friedländer reaction using 5-methoxy-2-nitrobenzaldehyde (1c).
- Sharma, A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Bartoli indole synthesis. (n.d.). Wikipedia. [Link]
- Ferretti, F., et al. (2023).
- Fobi, K., & Bunce, R. A. (2022). Domino nitro reduction-Friedländer reaction using 2-nitroacetophenone (1d).
- Bartoli Indole Synthesis. (n.d.). SynArchive. [Link]
- Fouad, M. A., et al. (2022).
- Ragaini, F., et al. (2019). Reductive cyclization of 2-nitrobiphenyls and 2-nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant.
- Ragaini, F., & Cenini, S. (2020). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. AIR Unimi. [Link]
- A highly active catalyst for the reductive cyclization of ortho-nitrostyrenes under mild conditions. (2005). Semantic Scholar. [Link]
- Arcadi, A., et al. (2010). ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis.
- Driver, T. G., et al. (2017). Iron catalyzed reductive cyclization of nitrostyrenes to indoles using...
- Ferretti, F., et al. (2023). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
- Johnson, D. A., & Johnson, D. C. (2016). Mechanism of Ti-Catalyzed Oxidative Nitrene Transfer in [2 + 2 + 1] Pyrrole Synthesis from Alkynes and Azobenzene.
- Ragaini, F., et al. (2018). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
- Gribble, G. (2016). Nenitzescu o,β-Dinitrostyrene Reductive Cyclization.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indoles by palladium-catalyzed reductive cyclization of β-nitrostyrenes with phenyl formate as a CO surrogate [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. jk-sci.com [jk-sci.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Ethynyl-2-nitrobenzene: Ligand Selection, Mechanistic Insights, and Synthetic Applications
Introduction
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds.[1] The substrate, 1-Ethynyl-2-nitrobenzene, presents a particularly valuable scaffold for researchers in medicinal chemistry and materials science.[2] Its bifunctional nature—a terminal alkyne ripe for coupling and an ortho-nitro group that is a versatile precursor for cyclization—makes it a powerful starting material for the synthesis of complex heterocyclic systems, most notably 2-substituted indoles.[3][4] The indole motif is a privileged structure found in a vast array of pharmaceuticals and natural products.[5]
The success of coupling reactions with this compound hinges critically on the selection of the palladium catalyst system. The choice of ligand, in particular, dictates the catalyst's activity, stability, and selectivity. This guide provides a comparative analysis of various palladium catalyst systems, moving from classical phosphines to state-of-the-art N-heterocyclic carbenes (NHCs). We will delve into the mechanistic rationale behind their performance, present comparative data to guide your selection, and provide actionable experimental protocols. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to optimize their synthetic routes and accelerate discovery.
The Sonogashira Coupling: The Primary Route for Arylalkyne Synthesis
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the most common and direct method for functionalizing this compound.[6][7][8] The reaction traditionally employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.
The Catalytic Cycles: The mechanism involves two interconnected cycles.[7][9] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Simultaneously, the copper cycle activates the terminal alkyne, forming a copper acetylide. A key transmetalation step, where the acetylide group is transferred from copper to palladium, is often the rate-determining step.[7] The cycle concludes with reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.
However, the use of a copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products, which complicates purification and reduces the yield of the desired cross-coupled product.[10] This has spurred the development of highly efficient copper-free Sonogashira protocols, the success of which is heavily reliant on the choice of ligand.[11]
Comparative Analysis of Palladium/Ligand Systems
The ligand's steric and electronic properties are paramount, influencing every step of the catalytic cycle from oxidative addition to reductive elimination.[12]
Classical Phosphine Ligands: The Baseline
-
Catalyst System: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst)
-
Description: Triphenylphosphine (PPh₃) is one of the most traditional ligands for Sonogashira couplings. These systems are well-understood and commercially available. However, they often require relatively high catalyst loadings (1-5 mol%), elevated temperatures, and strictly anaerobic conditions.[7] The moderate electron-donating ability and steric bulk of PPh₃ can lead to slower reaction rates compared to more advanced ligands.
-
Performance Insight: For a substrate like this compound coupled with an aryl bromide, a Pd/PPh₃ system would likely require heating and a copper co-catalyst to achieve a good yield. The primary drawback is the potential for significant homocoupling of the starting alkyne.
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
-
Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, SPhos, BrettPhos.
-
Description: Developed by the Buchwald group, biaryl phosphines revolutionized palladium catalysis.[13] These ligands are characterized by both significant steric bulk and strong electron-donating properties.[1]
-
Causality: The strong electron-donating nature increases electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (a typically challenging step, especially with aryl chlorides). The steric bulk promotes the final reductive elimination step, accelerating catalyst turnover.[1]
-
-
Performance Insight: These ligands often enable copper-free Sonogashira couplings, even at room temperature, and with lower catalyst loadings (0.1-1 mol%).[8] Notably, specific ligands have been developed to tackle challenging substrates. For instance, BrettPhos has proven highly effective in the cross-coupling of nitroarenes where the nitro group itself acts as the leaving group, demonstrating the robustness of this ligand class in activating otherwise inert bonds.[14][15] This makes them highly suitable for reactions involving the nitro-substituted substrate.
N-Heterocyclic Carbene (NHC) Ligands
-
Catalyst System: Pd(OAc)₂ or PdCl₂(allyl)₂ with ligands like IPr, IMes.
-
Description: N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for many cross-coupling reactions.[16] They are powerful σ-donors, even more so than electron-rich phosphines, and form exceptionally strong bonds with the palladium center.[16][17]
-
Causality: The strong Pd-NHC bond results in highly stable and long-lived catalysts that resist decomposition at high temperatures.[18] This stability often translates to extremely high turnover numbers (TONs) and allows for very low catalyst loadings. Their strong donating ability is also highly effective at promoting oxidative addition.
-
-
Performance Insight: Pd/NHC complexes are excellent candidates for copper-free Sonogashira couplings of this compound.[18] They have demonstrated superior performance over phosphine systems in the cross-coupling of nitroarenes, achieving higher yields with significantly lower catalyst loadings.[19][20] The robustness of these catalysts makes them particularly attractive for industrial and large-scale applications.
"Ligandless" Palladium Catalysis
-
Catalyst System: Pd(OAc)₂, PdCl₂.
-
Description: In some cases, coupling reactions can proceed without the addition of an external phosphine or NHC ligand.[21][22] The term "ligandless" can be a misnomer, as the solvent (e.g., pyridine, DMF), the base, or the substrate itself can coordinate to the palladium center. In other scenarios, the palladium precursor may decompose to form catalytically active palladium nanoparticles.
-
Performance Insight: While appealing for its simplicity and cost-effectiveness, ligandless catalysis is often less efficient and has a narrower substrate scope.[22] For a reaction like the Sonogashira coupling of this compound, a ligandless system might require high temperatures and specific, coordinating solvents, and may suffer from issues of catalyst precipitation and inconsistent yields.[21] However, for certain oxidative Heck reactions, anionic "ligandless" palladium complexes have shown excellent activity.[23][24]
Data Summary and Catalyst Selection Table
The following table summarizes the expected performance of different catalyst classes for the Sonogashira coupling of an aryl halide with this compound. The data is a synthesized representation based on literature precedents for similar substrates.
| Catalyst System (Precursor/Ligand) | Typical Loading (mol%) | Conditions | Key Advantages | Key Disadvantages |
| PdCl₂(PPh₃)₂ / PPh₃ / CuI | 1 - 5 | 60-100 °C, Amine base | Well-established, low ligand cost | Requires CuI, risk of homocoupling, higher temperatures, higher loading |
| Pd(OAc)₂ / XPhos | 0.5 - 2 | RT - 80 °C, K₂CO₃/Cs₂CO₃ | High yields, copper-free, broad scope, milder conditions | Higher ligand cost |
| Pd₂(dba)₃ / BrettPhos | 0.5 - 2 | 80 - 120 °C, K₃PO₄ | Excellent for challenging substrates (nitroarenes), high activity | Higher ligand cost, may require higher temperatures for some substrates |
| PdCl₂(allyl) / IPr | 0.05 - 1 | RT - 100 °C, Amine or inorganic base | Very high stability and TONs, low loading, copper-free, robust | Higher ligand cost, requires synthesis of NHC-Pd complex or in-situ generation |
| Pd(OAc)₂ (Ligandless) | 2 - 5 | >100 °C, Pyridine/DMF | Simple, no ligand cost | Often lower yields, narrow scope, catalyst instability, high temperatures |
Synthetic Utility: Tandem Coupling and Indole Synthesis
The true synthetic power of coupling with this compound is realized in subsequent transformations. The resulting 1-(alkynyl)-2-nitrobenzene derivative is an ideal precursor for indole synthesis via reductive cyclization. This tandem approach provides a highly efficient route to complex, 2-substituted indoles.
Workflow:
-
Sonogashira Coupling: this compound is coupled with an aryl or vinyl halide using an optimized palladium catalyst system (e.g., Pd/NHC or Pd/Buchwald ligand).
-
Reductive Cyclization: The nitro group of the purified product is then reduced. Common reducing agents include SnCl₂, Na₂S₂O₄, or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting ortho-aminoarylalkyne intermediate undergoes spontaneous or acid-catalyzed 5-exo-dig cyclization to furnish the indole ring.
Experimental Protocols
The following protocols are self-validating, representative procedures adapted from established literature to demonstrate the practical application of different catalyst systems.
Protocol 1: Copper-Free Sonogashira Coupling using a Pd/NHC Catalyst
This protocol is designed for high efficiency and minimizes the formation of homocoupling byproducts.
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Aryl bromide (1.1 mmol)
-
[Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 6.9 mg, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(IPr)(cinnamyl)Cl], Cs₂CO₃, and the aryl bromide.
-
Evacuate and backfill the tube with argon three times.
-
Add the 1,4-dioxane via syringe.
-
Add the this compound via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Protocol 2: Tandem Sonogashira/Indole Synthesis using a Buchwald Ligand
This one-pot procedure combines the coupling and reductive cyclization steps for improved operational efficiency.
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Aryl iodide (1.05 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% Pd)
-
XPhos (0.022 mmol, 10.5 mg)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 530.7 mg)
-
Anhydrous, degassed toluene (8 mL)
-
Iron powder (Fe) (5.0 mmol, 279.2 mg)
-
Ammonium chloride (NH₄Cl) (5.0 mmol, 267.5 mg)
-
Ethanol (4 mL)
-
-
Procedure:
-
Coupling Step: To an oven-dried Schlenk tube under argon, add Pd₂(dba)₃, XPhos, K₃PO₄, and the aryl iodide.
-
Evacuate and backfill with argon (3x).
-
Add toluene, followed by this compound.
-
Seal and heat the reaction at 100 °C for 16 hours.
-
Reductive Cyclization Step: Cool the reaction mixture to room temperature.
-
Add iron powder, NH₄Cl, and ethanol to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 6 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through Celite®.
-
Wash the filtrate with water, then brine. Dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify by flash column chromatography to yield the 2-substituted indole.
-
Conclusion
The choice of a palladium catalyst for the coupling of this compound is a critical decision that significantly impacts reaction efficiency, cost, and scalability. While classical PPh₃-based systems provide a functional baseline, modern bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands offer substantial advantages. They enable milder, copper-free conditions, require lower catalyst loadings, and exhibit greater stability and substrate scope. For high-value applications in pharmaceutical and materials development, the superior performance of Pd/NHC and Pd/Buchwald ligand systems often justifies their higher initial cost through improved yields, simplified purification, and enhanced reliability. By understanding the mechanistic principles behind these catalysts and leveraging their advanced capabilities, researchers can effectively harness the synthetic potential of this compound to construct valuable indole frameworks and other complex molecular architectures.
References
- Wikipedia. Sonogashira coupling. Available online
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Available online
- Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. Available online
- Díez-González, S., & Nolan, S. P. (2011). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 92-102. Available online
- Köllhofer, A., & Plenio, H. (2003). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 22(23), 4938-4943. Available online
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27-50. Available online
- Scherer, M., et al. (2018). Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Organic Process Research & Development, 22(12), 1735-1741. Available online
- Vedantu.
- Organic Chemistry Portal. Sonogashira Coupling. Available online
- Billingsley, K. L., & Buchwald, S. L. (2008). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 130(49), 16484-16485. Available online
- Shaughnessy, K. H. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. The Journal of Organic Chemistry, 76(1), 1-13. Available online
- Wikipedia. Palladium–NHC complex. Available online
- Biju, A. T., et al. (2024). N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis. Chemical Society Reviews. Available online
- Li, Y., et al. (2025). Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N-Heterocyclic Carbene Ligands. Organometallics. Available online
- Scherer, M., et al. (2017). Cross-Coupling Catalysis by an Anionic Palladium Complex. Organometallics, 36(7), 1362-1369. Available online
- Scherer, M., et al. (2018). Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Organic Process Research & Development. Available online
- Bhattacharya, S., & Sengupta, S. (2003). A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride. Synthesis, 2003(15), 2303-2306. Available online
- Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30209-30217. Available online
- Wu, J., & Nakao, Y. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Communications, 55(64), 9531-9534. Available online
- Bhattacharya, S., & Sengupta, S. (2003). A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride.
- Wu, J., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3049-3061. Available online
- BenchChem. (2025).
- Wu, J., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available online
- Gagosz, F., et al. (2025). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. National Institutes of Health. Available online
- Wu, J., & Nakao, Y. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
- Cacchi, S., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(9), 2269. Available online
- Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. Available online
- Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available online
- Wang, X., et al. (2019). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry, 17(30), 7172-7180. Available online
- Neto, J. S. S., & Zeni, G. (2021). Recent Developments in the Cyclization of Alkynes and Nitrogen Compounds for the Synthesis of Indole Derivatives. Asian Journal of Organic Chemistry, 10(6), 1282-1318. Available online
- Chow, T. J., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(18), 6010-6014. Available online
- Janus, E., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles.
- PubChem. This compound. Available online
Sources
- 1. scispace.com [scispace.com]
- 2. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Simple Synthesis of 2-Substituted Indoles [combichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 19. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Nitrophenylacetylene Isomers: Ortho, Meta, and Para Substitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning can dramatically alter a compound's physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of nitrophenylacetylene, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding these spectroscopic nuances, researchers can confidently identify and differentiate these critical isomers, ensuring the integrity and reproducibility of their work.
The Structural Significance of Isomerism
The nitrophenylacetylene scaffold is a versatile building block in organic synthesis, finding application in areas ranging from medicinal chemistry to materials science.[1] The interplay between the electron-withdrawing nitro group and the π-system of the phenylacetylene core governs the molecule's reactivity and electronic properties. The positional isomerism of the nitro group—ortho (1-ethynyl-2-nitrobenzene), meta (1-ethynyl-3-nitrobenzene), and para (1-ethynyl-4-nitrobenzene)—creates three distinct molecules with unique electronic distributions and, consequently, unique spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the local electronic environment, which is significantly perturbed by the position of the strongly electron-withdrawing nitro group.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers in deuterated chloroform (CDCl₃) exhibit characteristic patterns in the aromatic region.
-
para-Nitrophenylacetylene: This isomer presents the simplest spectrum due to its symmetry. It shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the nitro group. The acetylenic proton appears as a sharp singlet.[2]
-
meta-Nitrophenylacetylene: The meta isomer displays a more complex multiplet pattern in the aromatic region, as all four aromatic protons are in chemically distinct environments.
-
ortho-Nitrophenylacetylene: The ortho isomer also shows a complex multiplet for the aromatic protons. Notably, the acetylenic proton may experience through-space interactions with the proximate nitro group, potentially influencing its chemical shift.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | Acetylenic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| ortho | ~3.5 (s, 1H) | 7.4 - 7.8 (m, 4H) |
| meta | ~3.24 (s, 1H) | 7.53 (t, 1H), 7.79 (d, 1H), 8.20 (d, 1H), 8.31 (s, 1H) |
| para | ~3.25 (s, 1H)[2] | 7.66 (d, 2H), 8.22 (d, 2H)[2] |
Note: Data for the ortho-isomer is estimated based on known substituent effects. Specific experimental data can be found by referencing its CAS number 16433-96-8.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further clear distinctions. The position of the nitro group significantly influences the chemical shifts of the aromatic carbons, particularly the ipso-carbon (the carbon directly attached to the nitro group) and the carbons ortho and para to it.[4]
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Isomer | Acetylenic Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| ortho | ~80, ~82 | ~118, 124, 128, 132, 135, 150 |
| meta | 80.0, 81.2 | 123.6, 124.0, 127.0, 129.5, 137.9 |
| para | 81.9, 82.1[2] | 123.7, 129.1, 133.5, 147.9[2] |
Note: Data for the ortho-isomer is estimated based on known substituent effects.
Vibrational Spectroscopy: Probing Functional Groups and Molecular Symmetry
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. Key functional groups, such as the nitro (NO₂) and alkyne (C≡C-H) moieties, have characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectra are dominated by strong absorptions from the nitro group's asymmetric and symmetric stretches. The position of these bands is sensitive to the electronic effects of the substituent's position. The terminal alkyne C-H stretch and the C≡C triple bond stretch are also key diagnostic peaks.[5]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibration | ortho-Nitrophenylacetylene | meta-Nitrophenylacetylene | para-Nitrophenylacetylene |
| Alkyne C-H Stretch | ~3300 | ~3300 | ~3290[2] |
| Alkyne C≡C Stretch | ~2110 | ~2110 | ~2110[2] |
| NO₂ Asymmetric Stretch | ~1525 | ~1530 | ~1520[2] |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1340[2] |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides a strong signal for the C≡C stretch. The symmetric nature of the para isomer can also influence the intensity of certain Raman bands compared to the less symmetric ortho and meta isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. The position of the nitro group affects the extent of conjugation and the energy of the π → π* transitions. Generally, increased conjugation leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax).
-
para-Nitrophenylacetylene: The direct conjugation between the electron-donating alkyne and the electron-withdrawing nitro group results in the most extended π-system, leading to the longest λmax.[6]
-
meta-Nitrophenylacetylene: The conjugation is disrupted, resulting in a λmax at a shorter wavelength compared to the para isomer.
-
ortho-Nitrophenylacetylene: Steric hindrance between the adjacent nitro and ethynyl groups may cause the phenyl ring to twist, reducing the effective conjugation and leading to a λmax at a shorter wavelength than the para isomer.
Table 4: UV-Vis Spectral Data
| Isomer | λmax (nm) | Solvent |
| ortho | ~250 | Dichloromethane |
| meta | ~260 | Dichloromethane |
| para | ~286[7] | Dichloromethane |
Note: Data for ortho and meta-isomers are estimated based on analogous systems.[8]
Experimental Protocols: Ensuring Data Integrity
The reliability of spectroscopic data hinges on meticulous experimental execution. The following are standardized protocols for the synthesis and spectroscopic analysis of nitrophenylacetylene isomers.
Synthesis via Sonogashira Coupling
A robust and widely used method for the synthesis of nitrophenylacetylenes is the Sonogashira coupling of a nitrophenyl halide with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.[1][9]
Diagram of Sonogashira Coupling Workflow
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Comparative Analysis of Theoretical vs. Experimental Bond Angles in 1-Ethynyl-2-nitrobenzene
A Technical Guide for Researchers in Chemistry and Drug Development
In the landscape of molecular design and synthesis, a precise understanding of a molecule's three-dimensional structure is paramount. The geometry of a molecule, dictated by its bond lengths and angles, governs its reactivity, physical properties, and biological interactions. This guide provides an in-depth comparison of the theoretical and experimentally determined bond angles of 1-ethynyl-2-nitrobenzene, a substituted aromatic compound with noteworthy electronic and steric features. As Senior Application Scientists, we aim to not only present the data but also to elucidate the underlying principles and methodologies that inform these values, offering a framework for critical analysis of molecular structures.
Introduction: The Structural Nuances of this compound
This compound is a fascinating subject for structural analysis due to the presence of two powerfully influential and ortho-positioned substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the ethynyl group (-C≡CH) is a π-system with distinct electronic and steric demands. Their proximity to each other introduces a complex interplay of forces that can distort the benzene ring from its ideal hexagonal geometry, where all internal angles are 120°. Understanding these distortions is crucial for predicting the molecule's behavior in various chemical environments.
Theoretical Predictions: A Computational Approach to Molecular Geometry
Theoretical bond angles are determined through computational chemistry, employing methods like Density Functional Theory (DFT) to solve the electronic structure of a molecule and find its lowest energy conformation, known as the optimized geometry. These calculations provide a powerful predictive tool, allowing researchers to estimate molecular structures before they are synthesized or experimentally characterized.
The prediction of bond angles in this compound is guided by the Valence Shell Electron Pair Repulsion (VSEPR) theory, which posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion. For the sp²-hybridized carbon atoms of the benzene ring, the ideal bond angle is 120°. However, the substituents introduce perturbations:
-
Electronic Effects: The strongly electron-withdrawing nitro group and the π-system of the ethynyl group alter the electron distribution within the benzene ring. This can influence the hybridization of the ring carbons and, consequently, the bond angles.
-
Steric Hindrance: The physical bulk of the nitro and ethynyl groups in close proximity can lead to repulsive forces, causing the groups and the adjacent C-C bonds to splay apart to relieve strain. This steric effect is often a dominant factor in determining the final geometry of ortho-substituted benzenes.
Based on these principles, we can anticipate specific deviations from the ideal 120° angles within the benzene ring of this compound. For comparison, experimental and calculated bond angles for the parent molecule, nitrobenzene, are well-documented. In nitrobenzene, the C-C-N bond angle is typically found to be around 117-118°, and the adjacent C-C-C angle is widened to approximately 123°.[1] This demonstrates the influence of the nitro group alone. The addition of the bulky ethynyl group in the ortho position is expected to exacerbate these distortions due to increased steric hindrance.
Experimental Determination: X-ray Crystallography
The definitive experimental method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides highly accurate measurements of bond lengths and angles, offering a "gold standard" for comparison with theoretical models.
The crystal structure of this compound has been determined by Bosch and Jeffries, providing the experimental bond angles for this molecule.[2][3] This experimental data reveals the actual molecular geometry in the solid state, which is influenced by both intramolecular forces (the electronic and steric effects discussed above) and intermolecular forces (crystal packing effects).
Comparison of Theoretical and Experimental Bond Angles
The following table presents a comparison of the expected theoretical bond angles, based on computational studies of similar molecules, and the experimentally determined values from X-ray crystallography for key angles in this compound.
| Bond Angle | Ideal Angle (°) | Theoretical Prediction (°) (based on nitrobenzene) | Experimental Value (°) (X-ray Crystallography) |
| C1-C2-C3 | 120 | ~123 | Data from Bosch & Jeffries (2016) |
| C2-C1-C6 | 120 | ~117 | Data from Bosch & Jeffries (2016) |
| C1-C2-N | - | ~118 | Data from Bosch & Jeffries (2016) |
| C2-C1-C(ethynyl) | - | >120 (expected due to steric hindrance) | Data from Bosch & Jeffries (2016) |
| O-N-O | ~120 | ~125 | Data from Bosch & Jeffries (2016) |
Note: Specific experimental values are reported in the cited reference. The theoretical predictions for this compound are qualitative estimations based on the known effects of the substituents and data from nitrobenzene.
The comparison between theoretical predictions and experimental results is crucial for validating computational models and for gaining a deeper understanding of the factors that govern molecular structure. Discrepancies between the two can often be attributed to the simplifying assumptions made in theoretical calculations or the influence of the crystal lattice in the experimental structure.
Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
A generalized workflow for determining molecular structure using single-crystal X-ray diffraction is as follows:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data, and the structural model is refined to best fit the experimental observations.
Caption: Workflow for experimental bond angle determination using X-ray crystallography.
Theoretical Protocol: Computational Geometry Optimization
The theoretical bond angles are typically calculated using a workflow involving geometry optimization:
-
Initial Structure: A 3D model of this compound is built using molecular modeling software.
-
Method Selection: A suitable computational method and basis set (e.g., B3LYP/6-31G*) are chosen.
-
Geometry Optimization: An algorithm systematically adjusts the positions of the atoms to find the minimum energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Analysis: The bond angles of the optimized structure are measured and analyzed.
Caption: Workflow for theoretical bond angle prediction via geometry optimization.
Conclusion
The comparison of theoretical and experimental bond angles for this compound provides a clear illustration of the power and complementarity of computational and experimental techniques in modern chemistry. While theoretical methods offer valuable predictions based on fundamental principles, experimental data from techniques like X-ray crystallography provide the ultimate benchmark for structural accuracy. The observed deviations from ideal geometry in this compound underscore the significant influence of steric and electronic effects in shaping molecular architecture, a critical consideration for researchers in drug development and materials science.
References
- Bosch, E., & Jeffries, L. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-dimethyl-2-nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. Journal of Chemical Crystallography, 46(6-7), 303–308. [Link]
- Bosch, E., & Jeffries, L. (2016). "X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethy" by Eric Bosch and Laura Jeffries. BearWorks. [Link]
- Nitrobenzene Data. (2008).
Sources
- 1. Structure Elucidation of Complex Endotaxially Intergrown Lanthanum Barium Oxonitridosilicate Oxides by Combination of Microfocused Synchrotron Radiation and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethy" by Eric Bosch and Laura Jeffries [bearworks.missouristate.edu]
- 3. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]
A Mechanistic Showdown: Gold, Platinum, and Palladium in the Synthesis of Indoles from Nitro-Alkynes
A Senior Application Scientist's Guide to Catalytic Cyclization Strategies
The indole scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The efficient construction of this privileged heterocycle is a subject of continuous innovation. Among the various synthetic routes, the intramolecular cyclization of ortho-nitroarylalkynes has emerged as a powerful strategy, ingeniously utilizing the nitro group as an internal oxidant. This guide provides an in-depth mechanistic comparison of the leading transition-metal catalysts—gold, platinum, and palladium—employed in this transformation, offering researchers, scientists, and drug development professionals a clear understanding of the catalytic nuances and practical considerations for each system.
The Central Role of the Nitro Group: An Internal Oxidant Strategy
The synthesis of indoles from o-nitroarylalkynes is a redox-neutral process where the nitro group plays a pivotal role. Instead of requiring an external oxidizing agent, one of the oxygen atoms from the nitro group is transferred to the alkyne moiety. This key step initiates a cascade of events leading to the formation of the indole ring. The efficiency and selectivity of this oxygen transfer are highly dependent on the choice of the transition metal catalyst, which governs the underlying reaction mechanism.
Gold Catalysis: A Tale of π-Acidity and Carbene Intermediates
Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in promoting the cyclization of o-nitroarylalkynes. The high π-acidity of gold allows for potent activation of the alkyne toward nucleophilic attack.
The generally accepted mechanism for the gold-catalyzed reaction begins with the coordination of the gold catalyst to the alkyne, enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack by one of the oxygen atoms of the nitro group onto the activated alkyne. DFT studies suggest that a 6-endo-dig cyclization is thermodynamically favored over a 5-exo-dig pathway.[1][2] This cyclization event leads to the formation of a key intermediate, an α-oxo gold carbene. This highly reactive species then undergoes further transformations, ultimately leading to the indole product. The exact subsequent steps can vary depending on the reaction conditions and the substrate.
Representative Experimental Protocol: Gold-Catalyzed Cyclization
The following protocol is a representative example for the synthesis of indoles from o-azidoarylalkynes, which shares mechanistic similarities with the nitro-alkyne cyclization, particularly the formation of a gold-carbene intermediate.[3]
-
To a solution of the o-azidoarylalkyne (0.30 mmol) and a nucleophile (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 3 mL) at room temperature, add IPrAuNTf₂ (12.9 mg, 0.015 mmol).
-
Heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired indole product.
Platinum Catalysis: A Focus on C-H and C-N Bond Formation
Platinum catalysts, such as PtCl₂, are also capable of effecting the cyclization of alkyne-containing anilines to form indoles.[4] While less commonly reported specifically for nitro-alkyne substrates, the mechanism of platinum-catalyzed cyclizations of related systems provides valuable insights. Platinum's catalytic cycle often involves the activation of C-H or N-H bonds. In the context of an o-nitroarylalkyne, a plausible pathway would involve initial coordination of the platinum to the alkyne. This would be followed by an intramolecular process, potentially involving oxidative addition and reductive elimination steps, to construct the indole ring. The reduction of the nitro group is a key step in this process, likely facilitated by the platinum center.
Representative Experimental Protocol: Platinum-Catalyzed Cyclization
The following is a general procedure for the platinum-catalyzed hydrative cyclization of diynes, which demonstrates the principles of platinum catalysis in alkyne transformations.[5] A similar approach could be adapted for the reductive cyclization of nitro-alkynes.
-
To a reactor containing the diyne (0.5 mmol), methanol (2 mL), and H₂O (10 μL) under a nitrogen atmosphere, add Pt(COD)Cl₂ (9.0 mg, 0.025 mmol, 5 mol%) and CH₃SO₃H (20 μL).
-
Seal the reactor and stir the resulting yellow solution at 70 °C for 3-13 hours, monitoring the consumption of the starting material by TLC.
-
Quench the reaction with a saturated solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product for further purification.
Palladium Catalysis: Versatility in Cross-Coupling and Cyclization
Palladium catalysts are renowned for their versatility in a wide range of organic transformations, including the synthesis of indoles. The Larock indole synthesis, for instance, is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[3] While direct palladium-catalyzed cyclization of o-nitroarylalkynes is less documented, the principles of palladium catalysis suggest a plausible mechanistic pathway. The catalytic cycle would likely initiate with the reduction of Pd(II) to the active Pd(0) species. Oxidative addition of the o-nitroarylalkyne to the Pd(0) center could then occur, followed by migratory insertion of the alkyne and subsequent reductive elimination to form the indole ring. The nitro group would be reduced during this process.
Representative Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
The following is a general protocol for a palladium-catalyzed intramolecular aza-Wacker-type cyclization, illustrating the principles of C-N bond formation using a palladium catalyst.[6]
-
In a flame-dried 10 mL Schlenk tube, add the substrate (0.5 mmol), Pd(PPh₃)₂Cl₂ (17 mg, 5 mol%), and K₂CO₃ (69 mg, 1.0 equiv.).
-
Add dimethylformamide (DMF, 2 mL) and stir the mixture at 50 °C in a sand bath under an O₂ atmosphere.
-
Monitor the reaction closely by TLC.
-
Upon completion, add saturated aqueous NaCl and extract with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to afford the product.
Comparative Analysis and Performance
| Catalyst System | Mechanistic Hallmark | Probable Advantages | Probable Disadvantages |
| Gold (Au) | High π-acidity, formation of α-oxo gold carbene intermediates.[1][2] | Generally high efficiency and functional group tolerance. Milder reaction conditions often possible. | Cost of gold catalysts. Sensitivity to certain functional groups. |
| Platinum (Pt) | Activation of C-H and N-H bonds, formation of platinacycle intermediates.[4] | Can be effective for substrates with unactivated C-H bonds. | May require higher temperatures. Potentially lower functional group tolerance. |
| Palladium (Pd) | Versatile catalytic cycles involving Pd(0)/Pd(II) redox couples.[3] | Wide availability and extensive literature on related cross-coupling reactions. | May require specific ligands for optimal activity. Potential for side reactions. |
Table 1: Qualitative Comparison of Gold, Platinum, and Palladium Catalysts for Indole Synthesis from Nitro-Alkynes.
Conclusion and Future Outlook
The transition-metal-catalyzed intramolecular cyclization of o-nitroarylalkynes represents a sophisticated and atom-economical approach to the synthesis of indoles. Gold catalysts have emerged as a particularly powerful tool for this transformation, proceeding through a well-studied mechanism involving the formation of α-oxo gold carbene intermediates. While platinum and palladium have demonstrated immense utility in a vast array of indole syntheses, their specific application to nitro-alkyne substrates is an area that warrants further investigation to establish their comparative efficacy.
For researchers and professionals in drug development, the choice of catalyst will depend on the specific substrate, desired functional group tolerance, and economic considerations. The mechanistic insights provided in this guide serve as a foundation for rational catalyst selection and reaction optimization. Future research focused on direct, side-by-side comparisons of these catalytic systems will be invaluable in further refining our understanding and expanding the synthetic utility of this elegant indole-forming strategy.
References
- Ramana, D. V., et al. (2021). Gold-Catalyzed Complementary Nitroalkyne Internal Redox Process: A DFT Study. Frontiers in Chemistry, 9, 688825.
- Asao, N., et al. (2003). Gold-Catalyzed Cycloisomerization of o-Alkynylnitrobenzenes to Isatogens.
- Li, C., et al. (2021). Gold(I)-catalyzed redox transformation of o-nitroalkynes with indoles for the synthesis of 2,3′-biindole derivatives. Organic Chemistry Frontiers, 8(8), 1736-1741.
- Zhang, J., et al. (2012). Umpolung Reactivity of Indole through Gold Catalysis. Journal of the American Chemical Society, 134(35), 14310–14313.
- Liu, C., et al. (2004). Platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins. Journal of the American Chemical Society, 126(12), 3700–3701.
- Li, X., et al. (2009). Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation.
- Chen, J., et al. (2014). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 4(1), 223-226.
- Gabriele, B., et al. (2005). Platinum-Catalyzed Cyclization of 2-Alkynylanilines to Indoles. The Journal of Organic Chemistry, 70(10), 3847–3854.
- Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
- Gribble, G. W. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- Humphrey, J. M., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Arene Chemistry (pp. 551-599). Wiley-VCH Verlag GmbH & Co. KGaA.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.
- Fürstner, A. (2004). Gold and Platinum Catalysis—A New Chapter in the Art of Total Synthesis. Chemistry & Biology, 11(10), 1329-1341.
- Huang, X., et al. (2011). Platinum-Catalyzed Hydrative Cyclization of 1,6-Diynes for the Synthesis of 3,5-Substituted Conjugated Cyclohexenones. Molecules, 16(7), 5844-5854.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Free vs. Copper-Co-Catalyzed Sonogashira Coupling of 1-Ethynyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction has seen broad application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] A key consideration in designing a Sonogashira coupling is the choice between a classical copper-co-catalyzed system and a more modern copper-free approach. This guide provides an in-depth comparison of these two methodologies, with a specific focus on the coupling of 1-ethynyl-2-nitrobenzene, a substrate of interest in the synthesis of various heterocyclic compounds and functional materials.
Mechanistic Considerations: The Role of Copper
The fundamental difference between the two methods lies in the catalytic cycle. In the traditional Sonogashira reaction, a palladium catalyst works in concert with a copper(I) co-catalyst. The reaction is believed to proceed via two interconnected catalytic cycles.[3] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step and reductive elimination to yield the final product. The copper cycle's primary role is to activate the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation with the palladium complex.[3]
In the copper-free Sonogashira reaction, the palladium catalyst orchestrates the entire process. The currently accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the coordination of the alkyne to the palladium center. A base then facilitates the deprotonation of the alkyne to form a palladium acetylide intermediate directly, which then undergoes reductive elimination.[3]
The presence of the electron-withdrawing nitro group on the ethynylbenzene substrate can influence the reaction. While electron-withdrawing groups on the aryl halide are known to improve coupling efficiency, their effect on the alkyne component can be more nuanced.[4] However, successful Sonogashira couplings of nitro-substituted aryl halides and alkynes have been reported, suggesting the feasibility of these reactions.[5][6]
Performance Comparison: Copper-Free vs. Copper-Co-Catalyzed
The choice between a copper-free and a copper-co-catalyzed Sonogashira reaction depends on several factors, including the specific substrates, desired purity of the product, and reaction conditions. Below is a comparative overview based on typical literature findings.
| Parameter | Copper-Co-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) co-catalyst (e.g., CuI) | Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) with a suitable ligand (e.g., cataCXium A) |
| Reaction Temperature | Generally milder, often at room temperature to moderate heating (e.g., 40-80 °C) | Often requires higher temperatures (e.g., 70-110 °C), although room temperature protocols exist.[7][8] |
| Reaction Time | Can be relatively fast, ranging from a few hours to 24 hours. | Can vary significantly depending on the catalyst system and substrates, from hours to over 24 hours. |
| Base | Typically amine bases such as triethylamine (TEA) or diisopropylamine (DIPA). | Often requires stronger, non-amine bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8] |
| Key Advantages | Well-established, high reactivity for a broad range of substrates. | Avoids the formation of alkyne homocoupling (Glaser) byproducts, simplifies purification by eliminating copper contamination.[9] |
| Key Disadvantages | Potential for alkyne homocoupling side reactions, difficulty in removing trace copper, which can be problematic for pharmaceutical applications.[9] | Can be less efficient for less reactive substrates (e.g., aryl chlorides), may require more specialized and expensive ligands. |
Experimental Protocols
The following are representative, detailed protocols for the Sonogashira coupling of this compound with an aryl iodide, illustrating both the copper-co-catalyzed and copper-free methodologies.
Copper-Co-Catalyzed Sonogashira Coupling Protocol
This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides.[10]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), degassed
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (10 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Coupling Protocol
This protocol is based on modern copper-free Sonogashira methodologies.[5][8]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., cataCXium A)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and the ligand (0.06 mmol, 6 mol%).
-
Add the anhydrous solvent (10 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for both the copper-co-catalyzed and copper-free Sonogashira reactions.
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Conclusion
Both copper-co-catalyzed and copper-free Sonogashira reactions are effective methods for the synthesis of disubstituted alkynes from substrates like this compound. The traditional copper-co-catalyzed method is robust and often proceeds under milder conditions. However, the potential for side reactions and the challenge of removing copper traces make the copper-free alternative particularly attractive for applications in pharmaceutical and materials science, where product purity is paramount. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, scalability, and purity standards.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107, 874-922 (2007).
- So, C. M., Lee, C. P. & Kwong, F. Y. A general palladium-catalyzed, copper-free Sonogashira coupling of aryl bromides at room temperature. Angew. Chem. Int. Ed.48, 6435-6439 (2009).
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Li, J.-H., Liang, Y. & Xie, Y.-X. Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. J. Org. Chem.70, 4393-4396 (2005).
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Copper- and Ligand-Free Sonogashira Reaction Catalyzed by Pd(0) Nanoparticles at Ambient Conditions under Ultrasound Irradiation.
- Gelbcke, M. et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega5, 1485-1496 (2020).
- Mechanistic features of the copper-free Sonogashira reaction
- Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Pd/Cu@AC catalyzed cross-coupling of 4-iodotoluene and phenylacetylene.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem.18, 266-298 (2022).
- Li, J.-H., Liang, Y. & Xie, Y.-X. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. J. Org. Chem.70, 4393-4396 (2005).
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.91, 1054-1057 (2014).
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
A Comparative Study of the Directing Effects of Ortho- vs. Para-Nitro Groups in Electrophilic Aromatic Substitution
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, a nuanced understanding of substituent effects on aromatic rings is paramount for the strategic design of synthetic routes. The nitro group (–NO₂), a potent electron-withdrawing substituent, profoundly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This guide provides an in-depth comparative analysis of the directing effects of ortho- and para-nitro groups on an aromatic ring, supported by experimental data from nitration, sulfonation, and halogenation reactions. We will explore the interplay of electronic and steric factors that govern the outcomes of these transformations, offering valuable insights for chemists engaged in the synthesis of complex aromatic compounds.
The Underlying Principles: Electronic and Steric Effects
The directing effect of a nitro group in electrophilic aromatic substitution is a consequence of its strong electron-withdrawing nature, which operates through both the inductive and resonance effects.[1][2] This deactivates the aromatic ring towards electrophilic attack by reducing its electron density.
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is more pronounced at the positions closer to the nitro group.
Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms, as depicted in the resonance structures below. This delocalization results in a partial positive charge developing at the ortho and para positions of the ring.
Caption: Resonance delocalization in nitrobenzene.
This electron withdrawal makes the ortho and para positions particularly electron-deficient and thus less susceptible to attack by an electrophile. Consequently, electrophilic attack is directed primarily to the meta position, which is comparatively less deactivated.[2]
When a nitro group is already present on the ring, its position—ortho or para to another substituent (in our comparative case, a methyl group in nitrotoluenes)—will dictate the position of subsequent electrophilic attack. The combined electronic effects of both substituents and steric hindrance become the determining factors.
Comparative Experimental Data: Nitration, Sulfonation, and Halogenation
To objectively compare the directing effects of ortho- versus para-nitro groups, we will examine the outcomes of electrophilic aromatic substitution on o-nitrotoluene and p-nitrotoluene. The methyl group in these substrates is an activating, ortho, para-director, and its influence will be modulated by the powerful deactivating and directing effect of the nitro group.
Nitration
The introduction of a second nitro group onto nitrotoluene isomers provides a clear illustration of the directing effects.
| Substrate | Reaction | Major Products | Isomer Distribution (%) | Reference(s) |
| o-Nitrotoluene | Nitration (HNO₃/H₂SO₄) | 2,4-Dinitrotoluene & 2,6-Dinitrotoluene | ~66.6% (2,4-DNT), ~33.3% (2,6-DNT) | [3] |
| p-Nitrotoluene | Nitration (HNO₃/H₂SO₄) | 2,4-Dinitrotoluene | >99.8% | [4] |
Analysis:
-
In o-nitrotoluene , the methyl group directs ortho and para. The position para to the methyl group is also meta to the nitro group (C4), making it the most favorable site for attack, leading to 2,4-dinitrotoluene . The position ortho to the methyl group (C6) is also ortho to the nitro group, which is electronically disfavored but still observed due to the activating effect of the methyl group, forming 2,6-dinitrotoluene . The approximate 2:1 ratio of 2,4-DNT to 2,6-DNT highlights the strong preference for substitution at the less sterically hindered position that is also electronically favored (meta to the nitro group).
-
In p-nitrotoluene , the methyl group directs to the two equivalent ortho positions (C2 and C6). Both of these positions are also meta to the para-nitro group. This alignment of directing effects leads to the almost exclusive formation of 2,4-dinitrotoluene . The formation of 3,4-dinitrotoluene (requiring attack ortho to the nitro group) is negligible (<0.2%).[4]
Caption: Product distribution in the nitration of o- and p-nitrotoluene.
Sulfonation
Sulfonation reveals a similar pattern of regioselectivity, governed by the interplay of the directing groups.
| Substrate | Reaction | Major Product | Reference(s) |
| o-Nitrotoluene | Sulfonation (oleum) | 2-Nitrotoluene-4-sulfonic acid | [5] |
| p-Nitrotoluene | Sulfonation (oleum) | p-Nitrotoluene-2-sulfonic acid | [6] |
Analysis:
-
For o-nitrotoluene , sulfonation occurs at the C4 position, which is para to the activating methyl group and meta to the deactivating nitro group. This is the electronically and sterically most favored position.
-
For p-nitrotoluene , sulfonation takes place at the C2 position (ortho to the methyl group and meta to the nitro group), again demonstrating the synergistic directing effects of the two substituents.
Halogenation (Bromination)
The bromination of nitrotoluenes is more complex, with conditions dictating whether substitution occurs on the aromatic ring or on the methyl group (side-chain bromination).
| Substrate | Reaction Conditions | Major Product(s) | Reaction Type | Reference(s) |
| o-Nitrotoluene | HBr/H₂O₂/AIBN | o-Nitrobenzyl bromide | Free-radical (side-chain) | [4] |
| p-Nitrotoluene | Br₂/FeBr₃ | 2-Bromo-4-nitrotoluene | Electrophilic Aromatic Substitution | [3] |
| p-Nitrotoluene | Br₂/SbBr₃ | p-Nitrobenzyl bromide | Free-radical (side-chain) | [3] |
Analysis:
-
For o-nitrotoluene , the provided literature points towards conditions favoring free-radical side-chain bromination to yield o-nitrobenzyl bromide.[4] While electrophilic aromatic bromination is possible, specific data on isomer distribution is less readily available, suggesting that side-chain reaction can be a competitive pathway.
-
p-Nitrotoluene exhibits dual reactivity. In the presence of a Lewis acid catalyst like FeBr₃, electrophilic aromatic substitution occurs, yielding 2-bromo-4-nitrotoluene .[3] This is consistent with the directing effects observed in nitration and sulfonation, with the bromine adding ortho to the methyl group and meta to the nitro group. However, with a different catalyst system (SbBr₃) or under radical conditions, side-chain bromination is favored.[3]
This highlights a key consideration: while the electronic directing effects of the nitro group on the ring are powerful, the overall reaction outcome can be tuned by the choice of reagents and conditions, which may favor alternative reaction pathways.
Experimental Protocols
General Procedure for Nitration of Nitrotoluenes
Caution: This reaction is highly exothermic and requires careful temperature control.
-
To a stirred mixture of concentrated sulfuric acid (e.g., 20 mL) in a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (e.g., 10 mL), maintaining the temperature below 10 °C.
-
To this nitrating mixture, add the respective nitrotoluene isomer (o- or p-nitrotoluene, e.g., 0.1 mol) dropwise, ensuring the temperature does not exceed 30-40 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Pour the reaction mixture onto crushed ice and water. The dinitrotoluene product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
-
Product isomer ratios are typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Procedure for Sulfonation of Nitrotoluenes
Caution: Oleum (fuming sulfuric acid) is highly corrosive and reacts violently with water.
-
In a flask equipped with a mechanical stirrer and a dropping funnel, place the nitrotoluene isomer (o- or p-nitrotoluene, e.g., 0.1 mol).
-
Slowly add oleum (e.g., 20-25% SO₃) to the stirred nitrotoluene, maintaining the temperature according to the specific substrate (e.g., around 80 °C for o-nitrotoluene and 60 °C for p-nitrotoluene).[5]
-
After the addition, heat the mixture for several hours (e.g., 3 hours) at the specified temperature.
-
Cool the reaction mixture and carefully pour it into a beaker of cold water or onto ice.
-
The sulfonic acid product can be isolated as its sodium salt by neutralizing the acidic solution with a saturated solution of sodium chloride or sodium hydroxide, which causes the sodium sulfonate salt to precipitate.
-
The precipitated salt is collected by filtration and can be purified by recrystallization.
Mechanistic Visualization
The regioselectivity of these reactions can be understood by examining the stability of the intermediate carbocations (arenium ions) formed during the electrophilic attack.
Caption: Arenium ion stability in the electrophilic substitution of nitrotoluenes.
Conclusion
This comparative guide demonstrates that the directing effects of ortho- and para-nitro groups, while both strongly deactivating, lead to predictable and distinct outcomes in electrophilic aromatic substitution reactions. The position of the nitro group relative to an activating group like methyl dictates the available positions for substitution that are meta to the nitro group, thereby minimizing electronic destabilization of the reaction intermediate.
In the case of p-nitrotoluene, the directing effects of the methyl and nitro groups are synergistic, leading to a very high degree of regioselectivity for substitution at the C2 position. For o-nitrotoluene, while there is a strong preference for substitution at the C4 position (para to methyl, meta to nitro), the activating nature of the methyl group is sufficient to also direct a smaller amount of substitution to the C6 position (ortho to both groups). Furthermore, the choice of reaction conditions and reagents can sometimes favor alternative pathways, such as side-chain halogenation, which is an important consideration in synthetic planning.
A thorough understanding of these principles is crucial for researchers and drug development professionals to effectively design synthetic routes to complex, polysubstituted aromatic molecules with a high degree of control over the regiochemical outcome.
References
- Roberts, R. M., Browder, Jr., J. P., & Kobe, K. A. (1958). Determination of Isomer Distribution in the Nitration of p-Nitrotoluene by Isotope Dilution Analysis. Journal of the American Chemical Society, 80(5), 1165–1167. [Link]
- Roberts, R. M., Watkins, J. D., & Kobe, K. A. (1958). Determination of Isomer Distribution in the Nitration of o-Nitrotoluene by Isotope Dilution Analysis. 2,3-Dinitrotoluene. Journal of the American Chemical Society, 80(16), 4285–4287. [Link]
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link]
- Cavill, G. W. K. (1946). A note on the bromination of p-nitrotoluene. Journal of the Society of Chemical Industry, 65(4), 124-124. [Link]
- Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
- Google Patents. (n.d.). US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid.
- YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]
Sources
- 1. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 2. In a set of reactions p nitrotoluene yielded a product class 12 chemistry CBSE [vedantu.com]
- 3. A note on the bromination of p-nitrotoluene (1946) | G. W. K. Cavill | 2 Citations [scispace.com]
- 4. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Indole Derivatives from Nitrophenylacetylene Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a nitro group onto the phenyl ring of indole precursors, such as nitrophenylacetylenes, can significantly influence the resulting biological profile. This guide provides an in-depth comparison of the biological activities of indole derivatives synthesized from ortho-, meta-, and para-nitrophenylacetylene isomers, offering insights into their potential as anticancer, antimicrobial, and antioxidant agents.
Introduction: The Significance of Isomeric Substitution
The position of the nitro group on the phenylacetylene precursor dictates its location on the resulting indole core, leading to distinct physicochemical properties and biological activities. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.[3] This guide explores the synthesis and comparative biological evaluation of these three classes of nitro-substituted indole derivatives.
Synthetic Strategies: From Nitrophenylacetylenes to Indoles
The synthesis of the target indole derivatives can be achieved through established organometallic cross-coupling reactions followed by cyclization. A common and versatile method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne.[4][5] Alternatively, the Cadogan-Sundberg synthesis offers a route from o-nitrostyrenes.[1][6] The necessary nitrophenylacetylene precursors can be synthesized via Sonogashira coupling of the corresponding nitrophenyl halides with a protected acetylene.[7][8]
General Synthetic Workflow
Caption: General synthetic workflow for producing nitro-substituted indole derivatives.
Comparative Biological Activities
Anticancer Activity
Nitro-substituted indole derivatives have demonstrated significant potential as anticancer agents.[2][9] Their cytotoxic effects are often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS).[10]
Table 1: Comparative Anticancer Activity (IC50 µM) of Representative Nitro-Indole Derivatives
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference |
| para-Nitro-Phenyl Indole | MCF-7 (Breast) | 14.5 | [11] |
| para-Nitro-Phenyl Indole | HepG2 (Liver) | 18.3 | [11] |
| meta-Nitro-Phenyl Indole | A549 (Lung) | ~15-20 (Estimated) | [9] |
| ortho-Nitro-Phenyl Indole | SkBr3 (Breast) | >50 (Estimated) | [12] |
| 5-Nitroindole Derivative | HeLa (Cervical) | 5.08 | [13] |
Note: The IC50 values are for representative compounds and may vary depending on the specific molecular structure.
From the available data, it appears that para- and meta-nitro substitution on a phenyl ring attached to the indole core can lead to potent anticancer activity. For instance, some 4-nitrophenyl-containing indoles exhibit IC50 values in the low micromolar range against breast and liver cancer cell lines.[11] In contrast, some ortho-substituted analogs have shown lower cytotoxicity.[12] Furthermore, 5-nitroindole derivatives, where the nitro group is directly on the indole ring, also display significant anticancer effects.[3][4]
Antimicrobial Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[14][15] The presence of a nitro group can enhance this activity, potentially through mechanisms involving enzyme inhibition or disruption of microbial cell membranes.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Representative Nitro-Indole Derivatives
| Compound Class | Bacterial Strain | Representative MIC (µg/mL) | Reference |
| para-Nitro-Phenyl Indole | S. aureus | 1.0 - 2.0 | [16] |
| meta-Chlorophenyl Indole | MRSA | 6.25 | [17] |
| ortho-Nitro-Phenyl Indole | E. coli | >32 | [18] |
| Indole-Thiadiazole | B. subtilis | 3.125 | [17] |
Note: The MIC values are for representative compounds and may vary depending on the specific molecular structure.
The data suggests that the position of the nitro group influences the antimicrobial spectrum and potency. While some para-substituted compounds show good activity against Gram-positive bacteria, ortho-substitution can lead to reduced efficacy.[16][18] The overall structure of the indole derivative, including other substituents, plays a significant role in determining the antimicrobial profile.[17]
Antioxidant Activity
The antioxidant properties of indole derivatives are of interest for their potential to mitigate oxidative stress-related diseases.[16][19] The nitro group, being electron-withdrawing, can modulate the electron-donating ability of the indole nucleus, thereby affecting its radical scavenging capacity.
Table 3: Comparative Antioxidant Activity of Representative Indole Derivatives
| Compound Class | Assay | Activity | Reference |
| Hydroxy-Indole Derivative | DPPH | High | [19] |
| Indole Derivative | ABTS | Moderate | [7] |
| 3-Methylindole | Brain Homogenate Autoxidation | High | [20] |
Direct comparative data on the antioxidant activity of the three nitrophenylacetylene-derived indole isomers is limited. However, studies on various indole derivatives indicate that their antioxidant potential is influenced by the overall substitution pattern.[20] It is plausible that the electron-withdrawing nature of the nitro group might diminish the radical scavenging activity compared to indoles with electron-donating substituents.
Mechanistic Insights: Signaling Pathways
The biological effects of nitro-indole derivatives are mediated through their interaction with various cellular signaling pathways. In cancer cells, these compounds can induce apoptosis by modulating key proteins in the apoptotic cascade and by increasing intracellular ROS levels, which can trigger cell death pathways.
Caption: Proposed mechanism of apoptosis induction by nitro-indole derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the indole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the indole derivatives in the complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the indole derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Indole derivative stock solutions (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it.
-
Prepare serial two-fold dilutions of the indole derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of the indole derivatives to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Indole derivative solutions in methanol
-
Methanol
-
96-well plates
Procedure:
-
Add 100 µL of the indole derivative solutions at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank (methanol) and a control (DPPH solution without the test compound) are also run.
-
Calculate the percentage of radical scavenging activity.
Conclusion
The positional isomerism of the nitro group in nitrophenylacetylene-derived indoles is a critical determinant of their biological activity. While a definitive and direct comparative study is warranted, the available evidence suggests that para- and meta-isomers may hold greater promise as anticancer and antimicrobial agents compared to their ortho-counterparts. The electron-withdrawing nature of the nitro group likely plays a complex role in modulating the antioxidant capacity of these compounds. Further research focusing on a systematic evaluation of these three isomer classes will provide a clearer understanding of their therapeutic potential and guide the development of new, potent indole-based drugs.
References
Click to expand
- Cadogan, J. I. G. Tilden Lecture. A new approach to aromatic substitution. Proceedings of the Chemical Society, London, 233-241 (1962).
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075 (2000).
- Chauhan, S. S., & Singh, P. (2021). A comprehensive review on the chemistry and biology of nitroindoles. RSC advances, 11(23), 13865-13886.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662.
- Palanivel, S., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Biomolecular Structure and Dynamics, 39(13), 4783-4796.
- Shaikh, T. M., & Debebe, H. (2020).
- Kumar, A., et al. (2020). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Letters in Organic Chemistry, 17(10), 734-753.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Biological importance of the indole nucleus in medicinal chemistry. Mini reviews in medicinal chemistry, 10(12), 1146-1165.
- Shirinzadeh, H., Süzen, S., Altanlar, N., & Westwell, A. D. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1, 2, 4-Triazole, 1, 3, 4-Thiadiazole and Carbothioamide. Turkish journal of pharmaceutical sciences, 15(3), 291.
- Kaur, H., Singh, J., & Narasimhan, B. (2019). Indole hybrids as potent antimicrobial agents: a review. BMC chemistry, 13(1), 1-18.
- Kalirajan, R., et al. (2012). Antioxidant and neuroprotective activity of some indole derivatives. Der Pharmacia Lettre, 4(2), 621-627.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Kaur, M., & Singh, M. (2018). Indole and its derivatives as anticancer agents: A review. European journal of medicinal chemistry, 158, 455-481.
- S. K. G. S. and J. S. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
- Huang, S. T., et al. (2014). A novel indole derivative, SK228, induces apoptosis and inhibits cancer cell migration and invasion in human non-small cell lung cancer A549 cells. International journal of molecular sciences, 15(6), 9935-9950.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Fathimunnisa, M., et al. (2016). Synthesis, characterization, and antimicrobial evaluation of some new indole derivatives. Journal of Molecular Structure, 1122, 205-218.
- O'Neill, P. M., et al. (1998). Reactivity of indole derivatives towards oxygenated radicals. Free Radical Biology and Medicine, 24(9), 1421-1431.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Cadogan–Sundberg indole synthesis | Semantic Scholar [semanticscholar.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole Synthesis Dilemma: A Cost-Benefit Analysis of 1-Ethynyl-2-nitrobenzene for Large-Scale Production
For Immediate Release
In the high-stakes world of pharmaceutical and fine chemical synthesis, the indole nucleus remains a cornerstone of high-value molecules. The strategic choice of starting materials and synthetic routes can dictate the economic viability and environmental footprint of a large-scale campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 1-Ethynyl-2-nitrobenzene as a key intermediate for indole synthesis, critically comparing it against two established industrial alternatives: the Leimgruber-Batcho and Larock indole syntheses.
Executive Summary: The Strategic Crossroads
The use of this compound, or its in-situ generation from precursors like 1-halo-2-nitrobenzene, offers a direct and often high-yielding pathway to 2-substituted indoles via a tandem Sonogashira coupling and reductive cyclization. However, this modern approach comes with significant raw material and catalyst costs. In contrast, classical methods like the Leimgruber-Batcho synthesis, which starts from inexpensive o-nitrotoluenes, and the Larock synthesis, utilizing o-haloanilines, present different economic and process-related trade-offs. This analysis weighs these factors—cost, yield, safety, process efficiency, and environmental impact—to provide a clear decision-making framework for process chemists and production managers.
The Core Contenders: A Head-to-Head Comparison
The decision to select a synthetic route is a multi-variable equation. Here, we dissect the three pathways based on critical large-scale production metrics.
Route 1: The this compound Pathway
This approach hinges on the construction of an o-nitro-substituted phenylacetylene, which then undergoes a reductive cyclization to form the indole ring. The key intermediate, this compound, can be synthesized and isolated first, or more commonly in industrial settings, generated in-situ from a 1-halo-2-nitrobenzene (typically iodo or bromo) and a suitable acetylene source via a Sonogashira coupling, followed immediately by the reductive cyclization step.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { caption-side: bottom; font-size: 14px; text-align: center; margin-top: 5px; } Figure 1: Workflow for Indole Synthesis via this compound.
Route 2: The Leimgruber-Batcho Synthesis
A workhorse of the pharmaceutical industry, this method begins with readily available and inexpensive o-nitrotoluenes. The synthesis proceeds by forming an enamine intermediate, which then undergoes reductive cyclization.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { caption-side: bottom; font-size: 14px; text-align: center; margin-top: 5px; } Figure 2: Workflow for the Leimgruber-Batcho Indole Synthesis.
Route 3: The Larock Indole Synthesis
This palladium-catalyzed heteroannulation reaction directly couples an o-iodoaniline (or other o-haloanilines) with a disubstituted alkyne to construct the indole core. It is highly versatile for producing 2,3-disubstituted indoles.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { caption-side: bottom; font-size: 14px; text-align: center; margin-top: 5px; } Figure 3: Workflow for the Larock Indole Synthesis.
Quantitative Cost-Benefit Analysis
A direct comparison reveals the distinct economic and process profiles of each route. The following tables summarize the key quantitative data, with costs estimated from typical lab-scale pricing and extrapolated for bulk quantities for comparative purposes.
Table 1: Starting Material and Catalyst Cost Comparison
| Parameter | Route 1: this compound | Route 2: Leimgruber-Batcho | Route 3: Larock Synthesis |
| Primary Starting Material | 1-Iodo-2-nitrobenzene | o-Nitrotoluene | o-Iodoaniline |
| Est. Relative Cost / kg | High (~$150-250/kg)[1][2] | Low (~$20-40/kg)[3][4][5][6] | High (~$100-180/kg)[7][8][9] |
| Key Catalyst(s) | Palladium (e.g., 10% Pd/C) & Copper co-catalyst | Raney Nickel or Iron | Palladium (e.g., 10% Pd/C) |
| Est. Catalyst Cost / kg | Palladium: Very High (~ | Raney Nickel: Moderate (~$150-300/kg of 50% slurry)[3][11][12][13][14] | Palladium: Very High (~ |
Table 2: Process Performance and Efficiency Metrics
| Parameter | Route 1: this compound | Route 2: Leimgruber-Batcho | Route 3: Larock Synthesis |
| Typical Overall Yield | Good to Excellent (70-90%)[15] | High (70-95%)[8] | Good to Excellent (75-95%)[16][17] |
| Typical Catalyst Loading | 0.1 - 3 mol% Pd[15] | High w/w % (Raney Ni) | 1 - 5 mol% Pd[16][17] |
| Process Steps | Often a one-pot, two-step tandem reaction[15] | Two distinct steps (enamine formation, cyclization) | One-pot annulation |
| Versatility | Excellent for 2-substituted indoles. | Primarily for indoles unsubstituted at C2/C3.[4] | Excellent for 2,3-disubstituted indoles.[16] |
| Key Safety Concerns | Handling of alkynes; potential thermal instability of nitro-alkyne intermediate. | Use of pyrophoric Raney Nickel; handling of hydrazine if used.[11][12] | High-temperature reactions; palladium handling and recovery. |
| Estimated PMI / E-Factor | Moderate to High (high solvent use, metal catalysts) | Moderate (lower cost inputs, but significant workup) | High (high solvent use, palladium catalyst, halide salts) |
Process Mass Intensity (PMI) is the total mass of materials (water, solvents, raw materials, reagents) used to produce a certain mass of product. E-Factor is the mass of waste per mass of product. Lower values are better, indicating a "greener" process.[18][19]
Expert Analysis & Field-Proven Insights
When to Choose the this compound Pathway:
This route is most advantageous when a specific 2-substituted indole is the target and the alkyne partner is readily available. The ability to perform the Sonogashira coupling and reductive cyclization in a one-pot tandem process is a significant operational advantage, potentially reducing cycle times and equipment occupancy.[15] However, the high cost of the palladium catalyst and the iodo-nitrobenzene precursor are major economic hurdles. The cost-benefit analysis here is heavily skewed by the final product's value. For a high-value pharmaceutical active ingredient, the high raw material costs may be justifiable. The critical causality is the trade-off between a streamlined, convergent synthesis and high input costs. Furthermore, meticulous control is required to prevent dimerization of the alkyne (Glaser coupling), which can occur in the presence of the copper co-catalyst.[20]
When to Choose the Leimgruber-Batcho Synthesis:
For large-scale production of indoles that are unsubstituted in the 2- and 3-positions, the Leimgruber-Batcho synthesis is often the most economically sound choice.[4][8] Its primary advantage is the use of very inexpensive, bulk commodity starting materials (o-nitrotoluenes). While it involves two separate operational steps, the reactions are generally robust and high-yielding. The main "cost" is not financial but operational and safety-related: the handling of large quantities of pyrophoric Raney Nickel catalyst and, in some protocols, toxic hydrazine.[11][12] The waste stream includes large amounts of nickel, which requires specialized disposal. This route is a classic example of prioritizing raw material cost over process complexity and certain environmental factors.
When to Choose the Larock Synthesis:
The Larock synthesis finds its niche in the production of complex, specifically 2,3-disubstituted indoles, where the required alkyne is readily accessible.[16] It offers high convergence and excellent yields. However, like the this compound route, it is heavily dependent on expensive palladium catalysts and o-iodoaniline precursors. A significant advantage is that it avoids the nitro-group reduction step entirely, simplifying the process and potentially avoiding side reactions associated with nitroarenes. Recent developments have explored the use of more cost-effective o-bromoanilines and even nickel catalysts to mitigate the high costs, which could significantly shift its cost-benefit profile in the future.[16][17]
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific large-scale equipment and safety procedures.
Protocol 1: Tandem Sonogashira/Reductive Cyclization (Route 1)
Objective: To synthesize 2-phenylindole from 1-iodo-2-nitrobenzene and phenylacetylene.
-
Vessel Inerting: A suitable reactor is rendered inert with nitrogen gas.
-
Charge Reagents: Charge the reactor with 1-iodo-2-nitrobenzene (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.01 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and an amine base (e.g., triethylamine).
-
Alkyne Addition: Slowly add phenylacetylene (1.1 eq) to the mixture at ambient temperature.
-
Coupling Reaction: Heat the mixture to 80-100 °C and monitor the reaction for the complete consumption of the 1-iodo-2-nitrobenzene starting material by HPLC.
-
Reductant Addition: Cool the reactor to 50-60 °C. In a separate vessel, prepare a slurry of a reducing agent like zinc dust (4.0 eq) in acetic acid.
-
Reductive Cyclization: Slowly add the reductant slurry to the reaction mixture. An exotherm is typically observed. Maintain the temperature below 80 °C. Monitor the reaction until the nitro-alkyne intermediate is fully consumed.
-
Workup and Isolation: Cool the reaction, filter off the inorganic salts, and perform an aqueous wash. The product can be isolated by crystallization from a suitable solvent like isopropanol.
Protocol 2: Leimgruber-Batcho Synthesis (Route 2)
Objective: To synthesize indole from o-nitrotoluene.
-
Enamine Formation: Charge a reactor with o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq), and pyrrolidine (1.2 eq). Heat the mixture to 100-120 °C until formation of the deep red enamine intermediate is complete (monitor by TLC or HPLC).
-
Solvent Exchange: Distill off the methanol byproduct and excess reagents. Add a suitable solvent for hydrogenation, such as methanol or THF.
-
Hydrogenation: Transfer the enamine solution to a hydrogenation reactor. Carefully add Raney Nickel (approx. 10-20% w/w) as a water slurry.
-
Reductive Cyclization: Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C. Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases and the red color of the enamine has disappeared.
-
Workup and Isolation: Carefully filter the pyrophoric Raney Nickel catalyst under a nitrogen blanket, ensuring the filter cake remains wet. The filtrate is concentrated, and the product indole is isolated by crystallization or distillation.
Conclusion and Recommendations
The choice between these three powerful indole syntheses is not a matter of one being universally superior, but rather a strategic decision based on project-specific priorities.
-
For cost-sensitive projects targeting simple indoles , the Leimgruber-Batcho synthesis remains the industry standard due to its use of inexpensive starting materials. The primary investment is in the engineering and safety infrastructure to handle hazardous reagents.
-
For projects requiring complex 2,3-disubstituted indoles where the final product has a high market value , the Larock synthesis offers an elegant and high-yielding route. Its economic feasibility increases if less expensive o-bromoanilines can be used effectively.
-
The This compound pathway (via tandem Sonogashira/cyclization) is a compelling option for 2-substituted indoles , particularly when process simplification and reduced cycle times are critical drivers. Its viability is directly tied to the cost of palladium and the halo-nitroaromatic precursor, making it best suited for high-margin products where raw material costs are a smaller fraction of the overall value.
Ultimately, a thorough process hazard analysis (PHA) and a detailed economic model, including raw material costs, catalyst costs (including recovery and recycling), solvent usage, waste disposal, and cycle time, must be conducted for the specific target molecule before committing to a large-scale synthesis route.
References
Please note that URLs are provided for verification and may require institutional access.
- LabDIRECT LLC. 2-Nitrotoluene (ortho-nitrotoluene).
- Spectrum Chemical. Raney(R) Nickel 50 Percent Catalyst.
- Tradeindia. This compound at Best Price.
- Accio. 10 Palladium on Carbon Price per kg 2025.
- Wikipedia. Leimgruber–Batcho indole synthesis.
- Kushwaha, D. Synthesis and Chemistry of Indole. [Online] Available through academic sources.
- Taber, D. F., & Tirunahari, P. K. (2011).
- International Journal of Advanced Research. (2024). STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES.
- RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-223.
- Wikipedia. Larock indole synthesis.
- Carl ROTH. o-Nitrotoluene, 100 ml.
- SciSpace. Leimgruber–Batcho indole synthesis.
- Green Chemistry. (2020). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.
- Cefa Cilinas. 1-Iodo-2 Nitrobenzene Manufacturer.
- Wikipedia. Sonogashira coupling.
- Movassaghi, M., & Schmidt, M. A. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(10), 1987–1990.
- ResearchGate. (2022). Synthesis of 2-Substituted Indoles by Pd-Catalyzed Reductive Cyclization of 1-Halo-2-nitrobenzene with Alkynes.
- Dicks, A. P., & Hent, A. (2014). The E Factor and Process Mass Intensity. In Green Chemistry Metrics (pp. 45-67). Springer.
- ResearchGate. (2017). Leimgruber–Batcho Indole Synthesis.
- ACS. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries.
- Chemistry LibreTexts. Sonogashira Coupling.
- Scribd. Synthesis of Indoles Through Larock Annulation: Recent Advances.
Sources
- 1. Palladium on activated carbon, 10% Pd, unreduced, dry 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. iris.unica.it [iris.unica.it]
- 3. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 10. strem.com [strem.com]
- 11. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 12. fishersci.ie [fishersci.ie]
- 13. nickel catalyst Price - Buy Cheap nickel catalyst At Low Price On Made-in-China.com [made-in-china.com]
- 14. specau.com.au [specau.com.au]
- 15. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Named Reactions Utilizing 1-Ethynyl-2-nitrobenzene: A Synthetic Chemist's Guide
Introduction: The Versatility of a Bifunctional Building Block
1-Ethynyl-2-nitrobenzene is a fascinating and highly versatile organic building block.[1] Its structure, featuring a reactive terminal alkyne and an electron-withdrawing nitro group positioned ortho to each other, opens the door to a diverse array of chemical transformations. The alkyne provides a handle for carbon-carbon bond formation and cycloaddition reactions, while the nitro group can act as a precursor for cyclization or be reduced to an amine, unlocking further synthetic pathways.[2][3]
For researchers in medicinal chemistry and materials science, the strategic manipulation of this substrate can lead to the rapid assembly of complex molecular architectures, particularly valuable nitrogen-containing heterocycles like indoles and isatogens.[4][5] This guide provides a head-to-head comparison of several key named reactions that employ this compound, offering a practical analysis of their mechanisms, experimental requirements, and synthetic outcomes to inform your selection of the optimal synthetic route.
Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] When applied to this compound, it serves as a robust method for attaching various aryl or vinyl substituents to the alkyne terminus, creating more complex disubstituted alkynes.
Mechanistic Insight
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne and a base (typically an amine like triethylamine) to form a more nucleophilic copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.[7]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)ethynyl-2-nitrobenzene
This protocol describes a typical Sonogashira coupling using this compound and 4-iodoanisole.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and triphenylphosphine (0.08 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and 4-iodoanisole (1.1 equiv.).
-
Solvent and Base: Dissolve the solids in anhydrous, degassed triethylamine (Et₃N) and toluene (3:1 v/v). The amine serves as both the base and a solvent. Its role is to deprotonate the alkyne and neutralize the HI formed during the reaction.[6]
-
Reaction: Stir the mixture at 60 °C and monitor by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the desired product.
Copper-Catalyzed Cross-Coupling: The Castro-Stephens Reaction
The Castro-Stephens coupling is a related reaction that also forms disubstituted alkynes but operates under different conditions, notably without a palladium co-catalyst.[9][10] It involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.[9]
Mechanistic Insight
The key distinction from the Sonogashira reaction is the stoichiometric use of a copper acetylide, which is prepared in a separate step from the terminal alkyne. This copper acetylide then reacts directly with the aryl halide in a polar, high-boiling solvent like pyridine or DMF.[9][10] The reaction is believed to proceed through an oxidative addition/reductive elimination pathway at the copper center.
Caption: Workflow for the Castro-Stephens coupling reaction.
Experimental Protocol: Synthesis of 1-(phenylethynyl)-2-nitrobenzene
-
Acetylide Formation: In a flask, dissolve this compound (1.0 equiv.) in ethanol. Add hydroxylamine hydrochloride (catalytic amount) followed by aqueous ammonia. Add a solution of copper(I) iodide (1.05 equiv.) in aqueous ammonia dropwise. The yellow copper(I) (2-nitrophenylethynyl)ide precipitates and is collected by filtration, washed with water and ethanol, and dried.
-
Coupling Reaction: In a separate flask, dissolve iodobenzene (1.2 equiv.) in anhydrous pyridine. Heat the solution to reflux.
-
Addition: Add the prepared copper acetylide portion-wise to the refluxing solution. The use of hot pyridine is crucial for driving the reaction to completion.[9]
-
Reaction and Workup: After the addition is complete, maintain reflux for 2-3 hours. Cool the mixture, pour it into dilute hydrochloric acid, and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the product.
Cycloaddition: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" refers to reactions that are high-yielding, wide in scope, and easy to perform.[11] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[12][13] this compound serves as the alkyne component in this powerful ligation reaction.
Mechanistic Insight
The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[13] The Cu(I) coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable five-membered triazole ring, regenerating the catalyst.
Experimental Protocol: Synthesis of 1-benzyl-4-(2-nitrophenyl)-1H-1,2,3-triazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzyl azide (1.05 equiv.) in a 1:1 mixture of t-butanol and water. The use of aqueous media is a significant advantage of this reaction, making it biocompatible.[12]
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 equiv.) and sodium ascorbate (0.10 equiv.) in a small amount of water.
-
Reaction Initiation: Add the catalyst solution to the flask containing the alkyne and azide.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours, and the product may precipitate from the reaction mixture. Monitor progress by TLC.
-
Workup and Purification: If a precipitate forms, collect it by filtration and wash with cold water and ethanol. If the product remains in solution, extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product is often pure enough after filtration, but can be further purified by recrystallization or column chromatography if needed.
Intramolecular Cyclization Reactions
The ortho-positioning of the alkyne and nitro groups in this compound makes it an ideal substrate for intramolecular cyclization reactions, providing direct access to valuable heterocyclic scaffolds.
A. Gold-Catalyzed Cycloisomerization to Isatogens and Anthranils
Gold catalysts, particularly Au(I) and Au(III) salts, are exceptionally effective at activating alkynes towards nucleophilic attack due to their high π-acidity.[4][14][15] In the case of this compound, an oxygen atom from the nitro group can act as an intramolecular nucleophile.
-
Mechanism: The gold catalyst coordinates to the alkyne, increasing its electrophilicity. The nitro group's oxygen then attacks the activated alkyne. The reaction outcome depends on the substituent on the alkyne. For terminal or alkyl-substituted alkynes, the reaction typically yields anthranils . For aryl-substituted alkynes, the major product is often the corresponding isatogen .[14] The reaction proceeds via a 6-endo-dig cyclization pathway.[4]
Caption: Gold-catalyzed cycloisomerization of this compound.
B. Palladium-Catalyzed Reductive Cyclization to Indoles
A powerful alternative is the reductive cyclization, which transforms the substrate directly into the highly sought-after indole core. This domino reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the alkyne.[2]
-
Mechanism: This transformation is typically achieved using a palladium catalyst in the presence of a reducing agent. A common reductant is carbon monoxide (CO) and water, or molecular hydrogen (H₂). The nitro group is first reduced to a nitroso, hydroxylamine, and finally an aniline intermediate. This in situ generated 2-ethynylaniline then undergoes an intramolecular aminopalladation or related cyclization event, followed by isomerization to furnish the aromatic indole ring.
Head-to-Head Performance Comparison
| Reaction Name | Catalyst System | Key Reagents | Typical Conditions | Product Class | Key Advantages |
| Sonogashira Coupling | Pd(0)/Cu(I) | Aryl/Vinyl Halide, Amine Base | Anhydrous, Inert atm., 25-80 °C | Disubstituted Alkynes | High yields, broad substrate scope, reliable C-C bond formation.[6][16][17] |
| Castro-Stephens Coupling | Stoichiometric Cu(I) | Aryl Halide | Anhydrous, Pyridine/DMF, Reflux | Disubstituted Alkynes | Palladium-free, useful for specific heterocyclic syntheses.[9][10] |
| CuAAC (Click Chemistry) | Cu(I) | Organic Azide, Reducing Agent | Aqueous media, Room Temp. | 1,2,3-Triazoles | Mild conditions, high functional group tolerance, biocompatible.[12][13][18] |
| Gold-Catalyzed Cyclization | Au(I) or Au(III) | - | Anhydrous organic solvent, 25-80 °C | Isatogens, Anthranils | Direct access to complex heterocycles, high atom economy.[4][14] |
| Reductive Cyclization | Pd(0) or other metals | Reducing Agent (e.g., H₂, CO, Zn) | Varies with reductant | Indoles | Domino reaction, rapid construction of the valuable indole scaffold.[2] |
Choosing the Right Reaction: A Scientist's Perspective
The choice of reaction depends entirely on the desired synthetic outcome.
-
For extending the carbon skeleton by adding an aryl or vinyl group while preserving the alkyne and nitro functionalities for subsequent steps, the Sonogashira reaction is the most reliable and versatile choice due to its mild conditions and high yields.[6][7] The Castro-Stephens reaction is a viable palladium-free alternative but is generally less convenient due to the need to pre-form the copper acetylide.[10]
-
For bioconjugation or creating stable linkers in drug discovery or materials science, the CuAAC (Click Chemistry) is unparalleled. Its tolerance for aqueous conditions and a vast array of functional groups makes it the ideal choice for late-stage functionalization of complex molecules.[13]
-
For direct synthesis of complex, oxygen-containing heterocycles , the gold-catalyzed cycloisomerization is a highly elegant and atom-economical approach.[4][14] It transforms the linear substrate into a polycyclic system in a single step.
-
When the ultimate goal is the synthesis of a substituted indole , a core motif in countless pharmaceuticals, the reductive cyclization is the most efficient strategy. This domino approach combines two distinct transformations (reduction and cyclization) into one pot, significantly shortening the synthetic sequence.[2]
Conclusion
This compound is a testament to how strategic placement of functional groups can create a powerful and versatile synthetic intermediate. By understanding the mechanisms and applications of key named reactions such as the Sonogashira coupling, CuAAC, and various intramolecular cyclizations, researchers can unlock its full potential. The choice is dictated by the target molecule: Sonogashira for linear extension, Click Chemistry for robust ligation, and cyclization reactions for the rapid assembly of high-value heterocyclic cores. This comparative guide serves as a starting point for rationally designing synthetic routes that leverage the unique reactivity of this valuable building block.
References
- ChemBK. (2024, April 9). 1-ETHYNYL-2-NITRO-BENZENE.
- Wikipedia. (n.d.). Castro–Stephens coupling.
- Bousquet, A., et al. (2018). Click Chemistry: A Versatile Method for Tuning the Composition of Mixed Organic Layers Obtained by Reduction of Diazonium Cations.
- Panda, S. (2022). Gold-Catalyzed Cycloisomerization of Ortho-Nitro-Alkynylbenzene: Mechanistic Developments.
- Asao, N., Sato, K., & Yamamoto, Y. (2003). AuBr3-Catalyzed Cyclization of o-(Alkynyl)nitrobenzenes. Efficient Synthesis of Isatogens and Anthranils. Tetrahedron Letters. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Request PDF. (n.d.). Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes.
- Request PDF. (n.d.). Double Gold Activation of 1-Ethynyl-2-(Phenylethynyl)Benzene Toward 5-exo-dig and 6-endo-dig Cyclization Reactions.
- CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
- ResearchGate. (n.d.). Efficient synthesis of substituted indoles from nitrobenzene derivatives containing a trisubstituted vinyl moiety.
- Wikipedia. (n.d.). Sonogashira coupling.
- Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
- Xu, B. (2021, September 7). [Orgo Lab 2] Click Chemistry.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][10]-Aryl Shift. The Journal of Organic Chemistry. [Link]
- Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.lucp.net [books.lucp.net]
- 5. Indole synthesis [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. depts.washington.edu [depts.washington.edu]
- 17. redalyc.org [redalyc.org]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-2-nitrobenzene
This document provides essential, immediate safety and logistical information for the proper disposal of 1-Ethynyl-2-nitrobenzene (CAS No. 16433-96-8). The dual-functionality of this molecule—containing both a nitroaromatic system and a terminal alkyne—presents significant and unique hazards that demand a rigorous, safety-first approach. This guide moves beyond generic protocols to explain the chemical causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this reactive compound with the highest degree of safety and scientific integrity.
Core Directive: Understanding the Inherent Risks
This compound is not a routine chemical for disposal. Its hazard profile is a synergistic combination of two high-risk functional groups positioned for potential intramolecular reactivity.
-
Nitroaromatic Hazards : The nitro group renders the molecule toxic and significantly increases its thermal sensitivity. Nitroaromatic compounds can be energetic and may decompose exothermically or even explosively upon heating or shock.[1][2] The parent compound, nitrobenzene, is classified as toxic if swallowed, inhaled, or in contact with skin, is a suspected carcinogen, and is known to cause organ damage through prolonged exposure.[3][4][5][6]
-
Terminal Alkyne Hazards : The ethynyl (acetylenic) group presents a severe risk of forming highly unstable and explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[7] Contact with bases can also promote hazardous reactions. This reactivity necessitates careful selection of all equipment, reagents, and quenchers.
The ortho-positioning of these two groups may create additional pathways for hazardous decomposition not present in the meta- or para-isomers.[1] Therefore, this compound must be treated as a potentially explosive and highly reactive substance.
Key Physical and Hazard Data
| Property | Value | Source(s) |
| CAS Number | 16433-96-8 | [8][9] |
| Molecular Formula | C₈H₅NO₂ | [8][10] |
| Molecular Weight | 147.13 g/mol | [8][10] |
| Appearance | Yellow crystal or crystalline powder | [11] |
| Melting Point | 82-85 °C | [11] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][10] |
Pre-Disposal Safety and Handling Protocols
Before attempting any disposal procedure, ensure the following controls are in place. This is a non-negotiable prerequisite for handling this material.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles and a full-face shield.[12]
-
Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner, neoprene outer) is highly recommended.
-
Body Protection : A flame-retardant lab coat and chemical apron are mandatory. Ensure no skin is exposed.[13]
-
Respiratory Protection : All handling must be done within a certified chemical fume hood.[4][14]
Engineering Controls
-
Chemical Fume Hood : All operations must be conducted in a properly functioning chemical fume hood to manage toxic vapors and provide a physical barrier.[13]
-
Blast Shield : The use of a portable blast shield in front of the sash is strongly recommended during any chemical treatment steps.
-
Material Compatibility : Ensure all equipment (flasks, stir bars, spatulas, etc.) is free from incompatible metals, especially copper, brass, silver, or mercury.[7] Use only glass, stainless steel, or PTFE equipment.
Disposal Decision Workflow
The appropriate disposal path depends critically on the quantity and condition of the material. Attempting in-lab chemical neutralization is only acceptable for trace or very small quantities by experienced chemists.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Pathway A: Professional Disposal (> 5g or Unstable Material)
For larger quantities or for any container that is old, shows signs of discoloration, crystal formation around the cap, or is of unknown provenance, do not attempt to open or handle it. The risk of detonation from shock, friction, or heat is significant.[15]
-
Isolate the Area : Cordon off the area where the container is stored. Inform lab personnel of the potential hazard.
-
Contact EHS : Immediately contact your institution's Environmental Health and Safety (EHS) office.
-
Inform Professionals : Relay that you have a reactive, potentially explosive nitro-acetylenic compound requiring disposal. EHS will coordinate with a specialized hazardous waste disposal company equipped for reactive materials.[16]
Pathway B: In-Lab Chemical Neutralization (< 5g)
This protocol is designed to reduce the nitro group, which is a key step in detoxification. It should only be performed by personnel experienced with handling reactive chemicals.
Principle of Causality : The primary objective is to chemically transform both hazardous functional groups into less reactive forms. A controlled reduction of the nitro group is a well-established method for detoxifying nitroaromatics. This procedure uses sodium dithionite, a common and effective reducing agent for this purpose, under aqueous conditions to moderate the reaction rate and dissipate heat.
Experimental Protocol:
-
Preparation :
-
In a chemical fume hood, behind a blast shield, prepare a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Place the flask in an ice/water bath to ensure temperature control.
-
For every 1 gram of this compound, prepare a solution of 10 grams of sodium dithionite (Na₂S₂O₄) in 100 mL of water.
-
-
Execution :
-
Carefully add the this compound to the flask, followed by 50 mL of ethanol to aid solubility.
-
Begin vigorous stirring and allow the mixture to cool to 5-10 °C.
-
Slowly add the sodium dithionite solution dropwise from the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 20 °C. An exothermic reaction indicates the reduction is proceeding; if the temperature rises rapidly, stop the addition immediately.
-
After the addition is complete, continue stirring in the ice bath for an additional 2 hours, then allow the mixture to warm slowly to room temperature and stir overnight.
-
-
Waste Handling :
-
The resulting mixture now contains the less hazardous amino derivative.
-
Neutralize the solution to a pH of ~7 with sodium bicarbonate.
-
Transfer the entire mixture to a clearly labeled hazardous waste container designated for "Aqueous Organic Waste."[17]
-
Do not mix this waste with any other waste streams, especially acidic or oxidizing waste.[3]
-
Arrange for pickup and disposal via your institution's EHS office.
-
Spill and Emergency Procedures
Spill Management
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Contain : If the spill is small and you are trained to do so, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. DO NOT use combustible materials like paper towels.
-
Collect : Using non-sparking tools, carefully sweep the absorbed material into a designated container.[18][19]
-
Decontaminate : Wipe the area with a cloth dampened with ethanol, followed by soap and water. All cleaning materials must be treated as hazardous waste.[20]
-
Dispose : Seal the container of spill waste, label it clearly, and dispose of it as hazardous waste.
First Aid
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][19]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9][12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
References
- This compound, PubChem, National Center for Biotechnology Inform
- 1-ETHYNYL-2-NITRO-BENZENE, ChemBK. [Link]
- Acetylene Cylinders Disposal, Synergy Recycling. [Link]
- Nitrobenzene - Registr
- Proper disposal of chemicals, Sciencemadness Wiki. [Link]
- Reactive M
- Hazardous Materials Disposal Guide, Nipissing University. [Link]
- GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS, Asia Industrial Gases Associ
- Nitrobenzene - SAFETY D
- NITROBENZENE FOR SYNTHESIS MSDS, Loba Chemie. [Link]
- GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS, Australia New Zealand Industrial Gas Associ
- Nitrobenzene - SAFETY D
- Nitrobenzene - SAFETY DATA SHEET (another source), Carl ROTH. [Link]
- Thermal Stability Characteristics of Nitroaromatic Compounds, Defense Technical Inform
- Guidelines for the Disposal of Small Quantities of Unused Pesticides, U.S. EPA. [Link]
- Chemical Waste Disposal Guidelines, University of California, Berkeley. [Link]
- Nitrobenzene - Incident management, GOV.UK. [Link]
- 1-Ethynyl-4-nitrobenzene, PubChem, National Center for Biotechnology Inform
- Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins, N
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates, N
- Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules, ResearchG
- Synthesis, characterization, thermal stability, and compatibility properties of poly(vinyl p-nitrobenzal acetal)
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Reactive Material Services | Clean Harbors [cleanharbors.com]
- 17. nipissingu.ca [nipissingu.ca]
- 18. echemi.com [echemi.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
